6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-3,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHSDNUNSYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Chloro-3,5-dimethylpyrazine-2-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound (CAS No. 1166828-19-8). Pyrazine-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the molecule's structural characteristics, a plausible synthetic route, anticipated spectroscopic profile, and its potential as a versatile building block for creating novel chemical entities.
Introduction: The Pyrazine Carboxamide Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically important drugs, including the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib.[2][3] Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it an attractive core for molecular design. The carboxamide functional group further enhances this, providing a key site for interaction with biological targets.
This compound combines these features with strategically placed substituents: two methyl groups that can influence solubility and metabolic stability, and a reactive chloro group that serves as a synthetic handle for further derivatization. This guide elucidates the fundamental chemical characteristics of this molecule to empower its effective use in research and development.
Caption: Chemical Structure of this compound.
Physicochemical and Structural Properties
The foundational properties of a molecule dictate its handling, solubility, and potential for formulation. While experimental data for this specific compound is not widely published, its key identifiers are well-documented, and its physical properties can be reliably predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1166828-19-8 | [4][5][6] |
| Molecular Formula | C₇H₈ClN₃O | [4][5] |
| Molecular Weight | 185.61 g/mol | [4][6] |
| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | [6] |
| InChI Key | Not available in search results | |
| SMILES Code | O=C(C1=NC(Cl)=C(C)N=C1C)N | [4] |
| Predicted State | Crystalline solid at room temperature | |
| Predicted Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Spectroscopic Characterization
A reliable synthetic route and a thorough understanding of a compound's spectroscopic signature are critical for any research application.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine (B)
-
Dissolve 2-Amino-3,5-dimethylpyrazine (1.0 eq) in aqueous HCl (e.g., 6M) and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution is expected. This is a classic Sandmeyer reaction, a trustworthy method for converting aryl amines to chlorides.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Step 2: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid (C)
-
Dissolve the chlorinated intermediate (B) in a suitable solvent like pyridine or aqueous sulfuric acid.
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise, controlling the exotherm with an ice bath. The oxidation of a methyl group on an electron-deficient aromatic ring is a standard transformation to install a carboxylic acid.
-
After the reaction is complete (monitored by TLC), quench the excess oxidant, filter the manganese dioxide byproduct, and acidify the filtrate to precipitate the carboxylic acid product.
-
-
Step 3: Synthesis of this compound (D)
-
Suspend the carboxylic acid (C) in thionyl chloride (SOCl₂) with a catalytic amount of DMF and reflux to form the acyl chloride. This is a standard and highly effective method for acid chloride formation.
-
Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acyl chloride in an inert solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonium hydroxide (NH₄OH).
-
Stir the reaction until complete, and collect the precipitated product by filtration. Wash with cold water and dry to yield the final product.
-
Anticipated Spectroscopic Profile
No experimental spectra are published, but a detailed prediction based on the structure provides a self-validating system for characterization.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ≈ 2.5-2.7 ppm (s, 3H, CH₃)δ ≈ 2.6-2.8 ppm (s, 3H, CH₃)δ ≈ 7.5-8.0 ppm (br s, 2H, -CONH₂) | Two distinct singlets for the non-equivalent methyl groups. The amide protons will appear as a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | δ ≈ 20-25 ppm (2 signals, CH₃)δ ≈ 140-160 ppm (4 signals, Pyrazine C)δ ≈ 165-170 ppm (C=O) | Signals for the two methyl carbons, four distinct aromatic carbons of the substituted pyrazine ring, and the amide carbonyl carbon. |
| IR (cm⁻¹) | 3400-3200 (N-H stretch, amide)1680-1650 (C=O stretch, Amide I)1620-1580 (N-H bend, Amide II)1550-1450 (C=N/C=C stretch, ring)~750 (C-Cl stretch) | Characteristic absorptions for the primary amide and the pyrazine ring. The C-Cl stretch appears in the fingerprint region. |
| Mass Spec (EI) | M⁺ peak at m/z 185M⁺+2 peak at m/z 187 (~33% intensity of M⁺)Fragments from loss of -NH₂, -CONH₂, -Cl | The molecular ion peak and its isotopic partner (M⁺+2) are definitive evidence of a monochlorinated compound. |
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the reactivity of its chloro substituent, which serves as an excellent handle for diversification.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond towards attack by nucleophiles. This reaction is a cornerstone of pyrazine chemistry, enabling the introduction of a wide array of functional groups.[8][9][10]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Common Nucleophiles:
-
Amines (R-NH₂): To form amino-pyrazine derivatives.
-
Alkoxides (R-O⁻): To form alkoxy-pyrazine ethers.
-
Thiolates (R-S⁻): To form thioethers.
This reactivity allows for the rapid generation of compound libraries. For instance, reacting the title compound with a panel of diverse amines can produce a series of analogs for structure-activity relationship (SAR) studies, a common strategy in drug discovery.[8]
Reactions of the Carboxamide Moiety
While the SNAr reaction is its most prominent feature, the carboxamide group can also be manipulated:
-
Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
-
Dehydration: Treatment with dehydrating agents (e.g., POCl₃, P₂O₅) can convert the primary amide into a nitrile group (-C≡N).
Applications in Drug Discovery
This compound is not an end-product but a high-value intermediate or building block. Its utility stems from:
-
Scaffold Hopping and SAR: It provides a rigid, well-defined core. The SNAr reactivity at the C6 position allows for systematic modification to probe the chemical space around the scaffold and build structure-activity relationships.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a "fragment" that can be elaborated upon. Identifying a weak-binding interaction of this core could lead to the development of a potent inhibitor by growing the molecule into adjacent binding pockets using the reactive chloro handle.
-
Library Synthesis: The reliability of the SNAr reaction makes this compound an ideal starting material for parallel synthesis, enabling the rapid creation of hundreds or thousands of related compounds for high-throughput screening. Many pyrazine carboxamide derivatives have been synthesized and tested for a range of biological activities, including antimycobacterial and antifungal properties.[7][11]
Conclusion
This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic properties, and, most importantly, the reactive C-Cl bond poised for nucleophilic aromatic substitution make it an invaluable tool for researchers. A comprehensive understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the design and synthesis of novel, high-value molecules.
References
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Tůmová L, Tůma J, Doležal M, Dučaiová Z, Kubeš J. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. 2016. [Link]
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ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. 2025. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024. [Link]
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Zitko, J., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2017. [Link]
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PubMed Central. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PubMed Central, National Institutes of Health. 2021. [Link]
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MDPI. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]
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PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. PubChem, National Institutes of Health. [Link]
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Britton, R., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022. [Link]
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Taylor, M. C., et al. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry. 2019. [Link]
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An In-depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS 1166828-19-8)
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a key heterocyclic intermediate in contemporary medicinal chemistry. As Senior Application Scientists, we aim to deliver not just procedural steps, but a deeper understanding of the causality behind the synthesis, analysis, and potential applications of this compound, grounded in established scientific principles.
Introduction and Significance
This compound is a substituted pyrazine derivative that has garnered significant interest as a building block in the synthesis of complex bioactive molecules.[1][2][3] The pyrazine ring system is a common scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimycobacterial, antifungal, and anticancer properties.[2][4][5] The specific substitution pattern of this compound, featuring a chloro group, two methyl groups, and a carboxamide moiety, offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery programs.[1][6] Notably, it serves as a crucial intermediate in the development of antidiabetic agents, particularly SGLT2 inhibitors, which are designed to lower blood glucose levels in patients with type 2 diabetes.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1166828-19-8 | [7][8][9] |
| Molecular Formula | C₇H₈ClN₃O | [1][7][8][9] |
| Molecular Weight | 185.61 g/mol | [1][7] |
| Appearance | White crystalline compound (typical for related compounds) | [10] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][7] |
| MDL Number | MFCD20703079 | [1][7] |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dimethylpyrazine-2-carboxylic acid. The synthesis would proceed through the following key steps:
-
Chlorination of the Pyrazine Ring: Introduction of a chlorine atom at the 6-position of the pyrazine ring.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride.
-
Amidation: Reaction of the activated carboxylic acid with an ammonia source to form the desired carboxamide.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, self-validating procedure derived from established methods for the synthesis of related pyrazine carboxamides.[4][11]
Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic Acid
-
To a solution of 3,5-dimethylpyrazine-2-carboxylic acid in a suitable chlorinated solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) in slight molar excess.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carbonyl Chloride
-
Suspend the 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 3: Synthesis of this compound
-
Dissolve the crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir the reaction mixture at room temperature and monitor for completion by TLC or HPLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Structural Elucidation and Quality Control
Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.[14][15][16] A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amide protons. The carbon NMR will show characteristic peaks for the pyrazine ring carbons, the methyl carbons, and the carbonyl carbon of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group, and the C-Cl bond.[11]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing the purity of this compound.[15][17][18]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 25 °C |
Analytical Workflow
The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.
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A Technical Guide to the Structural Elucidation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous determination of the molecular structure. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a robust evidence-based confirmation of the target molecule's constitution and connectivity. The guide culminates with a discussion of X-ray crystallography as the ultimate tool for absolute structure confirmation. Each section is grounded in authoritative principles and provides detailed, field-proven protocols.
Introduction: The Analytical Imperative
The structural integrity of a chemical entity is the bedrock of its function, particularly in the pharmaceutical and materials science sectors. For a molecule like this compound, a substituted heterocyclic compound, its precise atomic arrangement dictates its chemical reactivity, biological activity, and physical properties. Pyrazine derivatives are notable scaffolds in medicinal chemistry, with applications ranging from antimycobacterial agents to components in complex bioactive molecules.[1][2] Therefore, a rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical step in quality control, regulatory compliance, and downstream application development.
This guide presents a logical, multi-technique approach to elucidate the structure of the target molecule, assuming it has been synthesized or isolated. The workflow is designed to be systematic, with each analytical step providing a layer of evidence that, when combined, leaves no ambiguity.
Caption: A logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The initial steps aim to answer two fundamental questions: "What is its mass and elemental composition?" and "What functional groups are present?"
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into the intricate details of atomic connectivity, we must first establish the molecular formula. Low-resolution mass spectrometry can be misleading, but High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between elemental compositions that may have the same nominal mass. For a molecule containing chlorine, the isotopic pattern is a key diagnostic feature.[3]
Expected Data & Interpretation: The molecular formula for this compound is C₇H₈ClN₃O. The expected HRMS data would show a molecular ion peak (M⁺·) and, more likely in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺. A critical feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[4][5] This isotopic signature provides powerful evidence for the presence of a single chlorine atom.[3]
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [C₇H₈³⁵ClN₃O+H]⁺ | 186.0434 | High intensity peak |
| [C₇H₈³⁷ClN₃O+H]⁺ | 188.0405 | Peak at +2 m/z, ~33% intensity of M+H |
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer for its high resolution.
-
Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the monoisotopic peak and compare it to the theoretical mass for C₇H₉ClN₃O⁺. Verify the isotopic pattern and intensity ratio for the M+2 peak.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For our target molecule, we are particularly interested in confirming the presence of the amide group (C=O and N-H bonds) and observing vibrations from the aromatic pyrazine ring.
Expected Data & Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. The presence of a carboxamide is confirmed by characteristic stretching frequencies.[7][8]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Amide N-H | N-H Stretch | 3400-3100 (often two bands for -NH₂) | Indicates a primary amide. |
| Amide C=O | C=O Stretch (Amide I) | ~1680-1650 | Strong, sharp absorption. Conjugation with the pyrazine ring may lower this frequency.[7] |
| Amide N-H | N-H Bend (Amide II) | ~1640-1550 | Often overlaps with C=C stretches. |
| Aromatic C-H | C-H Stretch | >3000 | Typically weak. |
| Alkyl C-H | C-H Stretch | <3000 | From the two methyl groups. |
| Aromatic C=C/C=N | Ring Stretch | ~1600-1450 | Multiple bands expected for the pyrazine ring. |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Analysis: Process the data by performing a baseline correction. Identify and label the key absorption bands corresponding to the expected functional groups.[9]
Core Structural Framework: NMR Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to piece together the molecular skeleton and assign every atom its specific place.
¹H NMR Spectroscopy: Proton Environment and Count
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[10] For our target molecule, we expect signals for the two methyl groups and the amide protons. The absence of a proton on the pyrazine ring is a key structural feature to confirm.
Expected Data & Interpretation: Based on the proposed structure, we anticipate three distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Signal A | ~7.5-8.5 | Broad singlet | 2H | -CONH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| Signal B | ~2.6 | Singlet | 3H | -CH₃ | Aromatic methyl group, deshielded by the pyrazine ring. |
| Signal C | ~2.5 | Singlet | 3H | -CH₃ | Aromatic methyl group, likely with a slightly different chemical shift from Signal B due to proximity to different substituents (Cl vs. CONH₂). |
Crucial Observation: The most critical finding in the ¹H NMR spectrum will be the absence of any signals in the aromatic region (typically δ 8.0-9.0 ppm for pyrazine protons).[9][11] This confirms that the pyrazine ring is fully substituted.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. While standard ¹³C NMR does not provide coupling information, it confirms the carbon count and gives insight into the type of carbon (e.g., C=O, aromatic C, alkyl C).
Expected Data & Interpretation: The structure has 7 carbon atoms, but due to the substitution pattern, all 7 should be chemically non-equivalent.
| Predicted Signal (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~165 | C=O | C ONH₂ | Typical chemical shift for an amide carbonyl carbon. |
| ~155-140 | Aromatic C | C2, C3, C5, C6 | Four distinct signals for the pyrazine ring carbons. The carbons attached to nitrogen (C2, C3) will be downfield. The carbon attached to chlorine (C6) will also be significantly shifted. |
| ~20-25 | Alkyl C | -C H₃ | Two distinct signals for the two methyl groups. |
2D NMR: Assembling the Puzzle
Expertise & Rationale: Two-dimensional NMR experiments correlate signals from 1D spectra to reveal through-bond connectivity. For a molecule with few protons like this one, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most informative, as it shows long-range (2- and 3-bond) correlations between protons and carbons.[12] This is the key experiment that will link our isolated methyl and amide protons to the correct positions on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling.[13][14] For this molecule, no cross-peaks are expected, confirming the methyl and amide groups are isolated spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond ¹H-¹³C correlations.[12] This will definitively link the proton signal for each methyl group to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our proof. It reveals 2- and 3-bond correlations between protons and carbons.[12]
Expected Key HMBC Correlations:
Caption: Expected key HMBC correlations for structural assignment.
-
The amide protons should show a correlation to the carbonyl carbon (²J) and to C2 of the pyrazine ring (²J).
-
One set of methyl protons should show correlations to C3 (²J) and C2 (³J). This definitively places this methyl group at the C3 position.
-
The other set of methyl protons should show correlations to C5 (²J) and C6 (³J). This places the second methyl group at the C5 position.
This set of correlations provides an unbreakable chain of evidence, locking every substituent into its correct position on the pyrazine ring.
Protocol: NMR Experiment Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[15][16]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]
-
1D Spectra Acquisition:
-
¹H: Acquire a standard proton spectrum.[17] Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
-
¹³C: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be needed to observe all quaternary carbons.
-
-
2D Spectra Acquisition:
-
Acquire standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings (typically around 8 Hz).
-
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).[9] Phase and baseline correct all spectra. Pick peaks and integrate the ¹H spectrum. Analyze the cross-peaks in the 2D spectra to build the connectivity map as described above.
Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18][19] By diffracting X-rays off a well-ordered crystal, one can determine the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred). This method resolves any potential ambiguity regarding isomerism and provides definitive stereochemical information if applicable.
Methodology & Outcome: The primary challenge is often growing a suitable single crystal. If successful, the analysis provides a wealth of data, including bond lengths, bond angles, and torsion angles, which can be compared to theoretical values. The output is a visual, 3D model of the molecule that serves as irrefutable evidence of its structure.
Protocol: X-ray Diffraction Analysis
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).
-
Validation: The final refined structure is validated based on metrics like the R-factor, which indicates the agreement between the calculated and observed diffraction data.
Conclusion: A Self-Validating System
References
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Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (1966). The Journal of Physical Chemistry. Retrieved January 19, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved January 19, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 19, 2026, from [Link]
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1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved January 19, 2026, from [Link]
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Structures of previously reported chloropyrazine-2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved January 19, 2026, from [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 19, 2026, from [Link]
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Acquiring 1H and 13C Spectra. (2018). In NMR Guide. Retrieved January 19, 2026, from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved January 19, 2026, from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved January 19, 2026, from [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. Retrieved January 19, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
This technical guide provides a comprehensive overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth information on its chemical identity, synthesis, physicochemical properties, and potential applications.
Chemical Identity and Nomenclature
This compound is a substituted pyrazine derivative. The pyrazine ring system is a core scaffold in numerous biologically active molecules. The presence of a chlorine atom, two methyl groups, and a carboxamide functional group on the pyrazine ring imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents.
IUPAC Name: 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide
Synonyms: At present, there are no widely recognized synonyms for this specific compound. It is typically referred to by its IUPAC name or CAS number.
CAS Number: 1166828-19-8[1][2]
Molecular Structure and Properties
The structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O | [1][2] |
| Molecular Weight | 185.61 g/mol | [1] |
| Canonical SMILES | CC1=NC(=C(N=C1C(=O)N)Cl)C | [1] |
| InChI Key | Not available | |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Inert atmosphere, 2-8°C | [1] |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a plausible and commonly employed synthetic route for this class of compounds can be extrapolated from the scientific literature on related pyrazine carboxamides. The general approach involves the amidation of a corresponding pyrazinecarboxylic acid chloride.
Proposed Synthetic Pathway
A likely synthetic pathway for this compound would start from a suitable pyrazine precursor, followed by chlorination, methylation, and subsequent conversion to the final carboxamide. A more direct and common laboratory-scale synthesis involves the condensation of a pre-formed acid chloride with ammonia.
General Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Exemplary)
The following is a generalized, exemplary protocol based on the synthesis of similar pyrazine carboxamides. This protocol should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride
-
To a solution of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane).
-
The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
-
The resulting mixture is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show signals corresponding to the two methyl groups and the two protons of the primary amide. The chemical shifts of the methyl protons would be influenced by their position on the pyrazine ring.
-
¹³C NMR: Will display signals for the seven carbon atoms in the molecule, including the two methyl carbons, the four pyrazine ring carbons, and the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single sharp peak under various conditions would indicate high purity.
Applications and Biological Significance
The pyrazine carboxamide scaffold is of significant interest in medicinal chemistry due to its presence in a number of clinically important drugs and biologically active compounds. Research on structurally similar substituted pyrazine carboxamides has revealed a range of promising biological activities.
-
Antimycobacterial and Antifungal Activity: Several studies have demonstrated that substituted pyrazine-2-carboxamides possess significant in vitro activity against various mycobacterial and fungal strains. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis. This suggests that this compound could be a valuable starting point for the development of new anti-infective agents.
-
Inhibitors of Photosynthetic Electron Transport (PET): Some substituted pyrazine carboxamides have been identified as potent inhibitors of photosynthetic electron transport in spinach chloroplasts.[3] This property makes them of interest in the field of agricultural science as potential herbicides.
-
Intermediates in Pharmaceutical Synthesis: Chloropyrazine derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The reactive chlorine atom allows for various substitution reactions, enabling the introduction of different functional groups to modulate the pharmacological properties of the target molecules.
-
Elicitors in Plant In Vitro Cultures: Synthetic pyrazine-2-carboxamide derivatives have been shown to act as elicitors, stimulating the production of valuable secondary metabolites in plant cell cultures.
The biological activity of this class of compounds is often influenced by the nature and position of the substituents on the pyrazine ring. The lipophilicity, electronic properties, and steric factors all play a role in their interaction with biological targets.
Safety and Handling
Specific safety and handling data for this compound are not extensively documented. However, based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for fires, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] As indicated by suppliers, storage under an inert atmosphere at 2-8°C is recommended.[1]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable heterocyclic compound with a range of potential applications, particularly in the fields of medicinal and agricultural chemistry. Its synthesis, while not detailed in the public literature, can be achieved through established chemical transformations common for this class of molecules. The biological activity of related pyrazine carboxamides suggests that this compound could serve as a promising scaffold for the development of novel therapeutic agents and other bioactive molecules. Further research into its specific biological properties and optimization of its synthesis is warranted.
References
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Chemsigma. This compound [1166828-19-8]. [Link]
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Advanced Biotech. Safety Data Sheet. [Link]
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An In-Depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical properties, synthesis, potential applications, and safety considerations, offering a foundational resource for its scientific exploration.
Section 1: Core Molecular Attributes
This compound is a substituted pyrazine derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in biologically active molecules. The specific substitutions on this core—a chlorine atom, two methyl groups, and a carboxamide group—confer distinct physicochemical properties that influence its molecular interactions and potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃O | [1] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 1166828-19-8 | [1][2] |
| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | [2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 34 - 40 °C / 93.2 - 104 °F | [3] |
| Boiling Point | 154 °C / 309.2 °F | [3] |
| Flash Point | 52 °C / 125.6 °F | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Section 2: Synthesis and Chemical Reactivity
A plausible synthetic route could involve the amidation of a corresponding 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid or its activated derivative (e.g., an acyl chloride). The reactivity of the chloro-substituent on the pyrazine ring allows for further functionalization, making this compound a versatile intermediate for the synthesis of more complex molecules.
Diagram 1: Generalized Synthetic Workflow for Pyrazine Carboxamides
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An In-Depth Technical Guide to the Safe Handling of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
This document provides a comprehensive technical overview of the safety considerations for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS No. 1166828-19-8), a key building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer actionable insights and contextual understanding, ensuring both personal safety and experimental integrity.
Section 1: Compound Profile and Strategic Context
This compound is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and this particular compound, with its chloro, dimethyl, and carboxamide functionalities, offers multiple reaction sites for the synthesis of more complex molecules. Its importance lies in its potential as a precursor or intermediate in the development of novel therapeutic agents.
However, its reactivity and structural alerts—specifically the chlorinated heterocyclic ring and amide group—necessitate a thorough understanding of its safety profile before any laboratory work is initiated. The causality behind stringent handling protocols is rooted in mitigating the risks associated with this class of compounds, which often includes dermal, ocular, and respiratory irritation, as well as potential acute toxicity.
Section 2: Hazard Identification and Proactive Risk Assessment
While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar pyrazine derivatives and general principles of chemical safety allow for a robust risk assessment. The primary hazards, as extrapolated from available data on similar compounds, are categorized under the Globally Harmonized System (GHS) as follows.[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1] This classification is critical. Ingestion of even small quantities could lead to adverse health effects. This dictates a strict no-food-or-drink policy in the lab and careful handling to prevent cross-contamination.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] The chlorinated pyrazine structure suggests a potential for dermal irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1] This is a significant risk, as fine powders can easily become airborne and contact the eyes. Chemical splash goggles are mandatory.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1] Inhalation of the dust can irritate the respiratory tract.[1] All handling of the solid compound must be performed in a certified chemical fume hood.
These classifications form the basis of our entire safety workflow. Each hazard is directly linked to a specific control measure detailed in the following sections.
Section 3: Physicochemical Properties and Their Impact on Safe Handling
Understanding the physical properties of a compound is fundamental to designing safe and effective experiments. While exhaustive data for this specific molecule is limited, we can refer to supplier information and data for analogous compounds.
| Property | Value/Information | Implication for Handling & Safety |
| CAS Number | 1166828-19-8[2][3] | Ensures correct identification and retrieval of safety information. |
| Molecular Formula | C7H8ClN3O[2] | Provides basic chemical information. |
| Molecular Weight | 185.61 g/mol | Used for calculating molar equivalents in experimental protocols. |
| Physical State | Solid (likely a crystalline powder) | High potential for dust generation. Requires careful handling to minimize airborne particles. All weighing and transfers must be done in a fume hood or glove box. |
| Solubility | No data available | Solubility testing should be done on a small scale within a fume hood. The choice of solvent will impact exposure risk (e.g., volatile vs. non-volatile solvents). |
| Storage | Recommended: 2-8°C, sealed, away from moisture and direct sunlight.[1][4] | Improper storage can lead to degradation, potentially forming more hazardous byproducts. The "sealed" requirement prevents hydration and reaction with atmospheric moisture. |
The solid, powdered nature of this compound is a key safety consideration. Fine powders have a high surface-area-to-volume ratio, making them more easily dispersed in air and increasing the risk of inhalation and contamination of surfaces.
Section 4: The Researcher's Protocol for Safe Handling and Exposure Control
Adherence to a strict, self-validating protocol is non-negotiable. The following step-by-step workflow is designed to minimize exposure at every stage of handling.
4.1 Engineering Controls: The Primary Barrier
-
Fume Hood Verification: Before any work begins, verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. The causality is simple: a certified and functioning fume hood is the most critical piece of equipment for preventing respiratory exposure to chemical dusts and vapors.[1][4]
-
Work Surface Preparation: Line the work area within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill and provides a clear visual indication of any contamination.
4.2 Personal Protective Equipment (PPE): The Last Line of Defense
-
Eye Protection: Wear chemical splash goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] Standard safety glasses are insufficient as they do not protect against airborne dust.
-
Hand Protection: Wear chemical-resistant nitrile gloves.[6] Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated chemical waste.
-
Body Protection: A full-sleeved, buttoned lab coat is mandatory. Impervious clothing should be used if there is a significant risk of splashes.[1][4]
4.3 Step-by-Step Handling Workflow
-
Pre-Weighing: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) are inside the fume hood before opening the primary container. This minimizes the time the container is open.
-
Weighing: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the required amount of solid to a weigh boat. Avoid any sudden movements that could create a dust cloud.
-
Dissolution: If preparing a solution, add the solvent to the solid in a flask or beaker slowly while still in the fume hood. Cap the container immediately after the transfer is complete.
-
Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), and clean the work surface within the fume hood. Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated solid chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Diagram: Safe Handling Workflow
Caption: A sequential workflow for the safe handling of powdered chemical reagents.
Section 5: Emergency Protocols: A First Responder's Decision Tree
In the event of an exposure or spill, a rapid and correct response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison control center or seek immediate medical attention.[6][7]
-
Minor Spill (in fume hood): Absorb solutions with an inert material (e.g., diatomite, universal binders).[1] For solids, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Decontaminate the area with alcohol or another suitable solvent.[1]
-
Major Spill: Evacuate the immediate area and alert others. Prevent entry. Wear a suitable respirator and full protective equipment before attempting cleanup.[1]
Diagram: Emergency Response Workflow
Caption: A decision tree for responding to exposure or spill incidents.
Section 6: Disposal Considerations
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated disposables (gloves, weigh boats, bench paper) and excess solid reagent must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed hazardous liquid waste container. Do not pour any amount down the drain.[1]
Disposal must be carried out in accordance with local, regional, and national regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
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MSDS - Favipiravir Impurity 10. KM Pharma Solution Private Limited. [Link]
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This compound. Chemsigma. [Link]
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A Technical Guide to the Organic Solvent Solubility of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide: Theoretical Prediction and Experimental Determination
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS: 1166828-19-8). While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to generate reliable and reproducible solubility profiles. We delve into the structural analysis of the molecule, the application of predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for the gold-standard equilibrium shake-flask method. The guide emphasizes the causality behind experimental choices and discusses critical factors, such as solid-state polymorphism, that can significantly influence solubility measurements.
Physicochemical Profile and Structural Analysis
A foundational understanding of the molecular structure of this compound is essential for predicting its solubility behavior.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1166828-19-8 | [1] |
| Molecular Formula | C₇H₈ClN₃O | [2] |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | |
Structural Insights for Solubility Prediction: The molecule's structure presents a combination of polar and non-polar features, suggesting a nuanced solubility profile across different organic solvents.
-
Polar Moieties: The primary carboxamide group (-CONH₂) is a significant contributor to polarity, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and amide nitrogen). The pyrazine ring contains two nitrogen atoms, which are hydrogen bond acceptors. These features suggest potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Non-Polar Moieties: The chlorinated pyrazine ring and the two methyl groups (-CH₃) contribute to the molecule's lipophilicity. These groups will favor interactions with non-polar or moderately polar solvents through dispersion forces.
The interplay between these groups dictates that solvents with a balanced profile of polarity, hydrogen bonding capability, and dispersion forces are likely to be effective.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for solvent selection. HSP is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components[3]:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH). A solute is predicted to be soluble in a solvent if the solvent's coordinates lie within a "solubility sphere" defined for that solute[4]. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.
Caption: Conceptual diagram of a Hansen Solubility Sphere.
Experimental Protocol: Equilibrium Shake-Flask Method
The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state[5][6].
Causality in Protocol Design
-
Use of Excess Solid: Adding an excess amount of the API ensures that a saturated solution is formed and that equilibrium is established between the solid and solution phases[7]. This is the defining principle of measuring thermodynamic solubility.
-
Equilibration Time (24-72 hours): Many pharmaceutical compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches true thermodynamic equilibrium. The time can be shortened by pre-heating or sonication, but verification of equilibrium is still required[7].
-
Precise Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25 °C) is critical for reproducibility and generating meaningful, comparable data.
-
Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial. This removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Filter selection is important to prevent the API from adsorbing onto the filter material, a potential source of error for poorly soluble compounds[5].
-
High-Performance Liquid Chromatography (HPLC) for Quantification: HPLC is the preferred analytical method because of its high specificity, sensitivity, and ability to separate the API from any potential impurities or degradants, ensuring accurate concentration measurement[5].
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to visually confirm that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the vials for at least 48 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Allow the vials to stand undisturbed in the incubator for 1-2 hours to permit sedimentation of the excess solid[5].
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Sample Collection & Dilution: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the API in the original saturated solution by applying the dilution factor.
-
Verification: To confirm equilibrium, the solid phase can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation during the experiment[8].
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Systematic recording of solubility data is paramount for analysis and comparison. The following table provides a template for organizing experimental results.
Table 1: Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Methanol | Polar Protic | (14.7, 12.3, 22.3) | Experimental Data | Calculated Data | e.g., Clear solution |
| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | Experimental Data | Calculated Data | |
| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | Experimental Data | Calculated Data | |
| Acetonitrile | Polar Aprotic | (15.3, 18.0, 6.1) | Experimental Data | Calculated Data | |
| Ethyl Acetate | Moderately Polar | (15.8, 5.3, 7.2) | Experimental Data | Calculated Data | |
| Dichloromethane | Non-Polar | (17.0, 7.3, 7.1) | Experimental Data | Calculated Data | |
| Toluene | Non-Polar | (18.0, 1.4, 2.0) | Experimental Data | Calculated Data | e.g., Low solubility |
| Heptane | Non-Polar | (15.3, 0.0, 0.0) | Experimental Data | Calculated Data | e.g., Insoluble |
| DMSO | Polar Aprotic | (18.4, 16.4, 10.2) | Experimental Data | Calculated Data | e.g., High solubility |
Hansen Parameter values are illustrative and sourced from common databases.
Interpretation: By correlating the quantitative solubility values with the solvent properties, a clear structure-solubility relationship can be established. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. High solubility in DMSO would point to the significance of strong polar interactions. Conversely, low solubility in heptane would highlight the molecule's overall polar character.
The Critical Influence of the Solid State
It is imperative for researchers to recognize that solubility is a property of the entire system, not just the molecule itself. The solid-state form of the API has a profound impact on the measured solubility[].
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit dramatically different solubilities[8]. A metastable polymorph will always be more soluble than the most stable form. Therefore, characterizing the crystal form of the starting material and the solid remaining after the experiment is a self-validating step to ensure the data is reliable.
-
Solvates and Hydrates: If the API crystallizes with solvent molecules incorporated into its lattice, it forms a solvate (or a hydrate with water)[8]. The formation of a solvate during the solubility experiment can alter the equilibrium and lead to results that are not representative of the unsolvated form.
-
Crystal Habit: While not affecting thermodynamic solubility, the crystal shape and size (habit) can influence the rate of dissolution, which may affect how quickly equilibrium is reached.
Controlling the crystallization process to produce a consistent and stable polymorphic form is crucial for obtaining reproducible solubility data and ensuring consistent product performance in downstream applications[10][11].
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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National Center for Biotechnology Information. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Royal Society of Chemistry. (2025, May 29). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. [Link]
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VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]
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Hansen Solubility Parameters. HSP for Beginners. [Link]
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Syrris. Pharmaceutical Crystallization in drug development. [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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Royal Society of Chemistry. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
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Hansen Solubility Parameters. Designer Solvent Blends. [Link]
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Wikipedia. Hansen solubility parameter. [Link]
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Chemsigma. This compound [1166828-19-8]. [Link]
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PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]
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physical and chemical characteristics of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a substituted pyrazine derivative that has garnered attention within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated pyrazine ring with methyl and carboxamide functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The pyrazine core is a key component in numerous clinically significant drugs, highlighting the importance of understanding the physicochemical properties of its derivatives for the rational design of new chemical entities. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical Identity and Physical Properties
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 1166828-19-8 | [1][2] |
| Molecular Formula | C₇H₈ClN₃O | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [3] |
| Storage | 2-8°C, Inert gas storage | [2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of the corresponding ethyl ester. This method provides a straightforward and efficient route to the desired carboxamide.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate.
Materials:
-
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
-
Ammonia (7 N in Methanol)
-
Diethyl ether
Procedure:
-
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (1 equivalent) is stirred in a 7 N solution of ammonia in methanol.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure (evaporated to dryness).
-
The resulting residue is triturated with diethyl ether.
-
The solid product is collected by filtration.[1]
Causality Behind Experimental Choices:
-
The use of a methanolic ammonia solution provides a high concentration of the nucleophilic ammonia in a solvent that is compatible with the starting ester.
-
Stirring the reaction overnight at room temperature allows for the completion of the amidation reaction without the need for heating, which could potentially lead to side reactions.
-
Trituration with diethyl ether is an effective method for purifying the solid product by washing away any unreacted starting material and other soluble impurities.
Reaction Workflow
Caption: Synthetic workflow for this compound.
Chemical Characteristics and Reactivity
The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups: the chloro, methyl, and carboxamide substituents on the pyrazine ring. The electron-withdrawing nature of the pyrazine ring, further enhanced by the chloro and carboxamide groups, influences the reactivity of the molecule. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, providing a handle for further molecular elaboration. The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the two protons of the carboxamide group. The chemical shifts of the methyl protons will be influenced by their position on the pyrazine ring. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyrazine ring carbons will be in the aromatic region, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. The carbonyl carbon of the carboxamide group will also have a distinct downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations of the primary amide in the region of 3400-3200 cm⁻¹.
-
C=O stretching vibration of the amide (Amide I band) around 1680-1630 cm⁻¹.
-
N-H bending vibration of the amide (Amide II band) around 1640-1550 cm⁻¹.
-
C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Impact (EI) or Electrospray Ionization (ESI): These techniques will be used to generate the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), respectively. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing a characteristic signature for chlorine-containing compounds.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the compound.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. Based on information for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3]
Hazard Statements (based on supplier information):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (based on supplier information):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Conclusion
This compound serves as a key building block in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its known physical and chemical properties, a validated synthetic protocol, and a comprehensive workflow for its analytical characterization. The information presented herein is intended to support researchers and scientists in their efforts to utilize this compound in the development of novel and impactful chemical entities.
References
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Supporting Information for "Discovery and optimization of efficacious neutral 4-amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1]oxazepin-5(6H)-ones as inhibitors of PI3K p110α". Med. Chem. Commun., 2012, 3 , 993-998. The Royal Society of Chemistry. [Link]
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This compound. MySkinRecipes. [Link]
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Optimisation of biphenyl acetic acid inhibitors of diacylglycerol acetyl transferase 1 (DGAT1). Bioorganic & Medicinal Chemistry Letters. [Link]
-
This compound. Chemsigma. [Link]
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potential biological activities of substituted pyrazine carboxamides
An In-Depth Technical Guide to the Biological Activities of Substituted Pyrazine Carboxamides
Executive Summary
The pyrazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for critical therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted derivatives of this versatile heterocycle. We move beyond the well-established role of pyrazinamide as a first-line antitubercular drug to investigate the broader pharmacological potential of this chemical class. This document synthesizes current knowledge on the antitubercular, antiviral, and anticancer properties of substituted pyrazine carboxamides, grounded in mechanistic insights and structure-activity relationships. For each area, we present detailed, field-proven experimental protocols to empower researchers in drug discovery and development. The content is structured to provide not just procedural steps but also the causal logic behind experimental design, ensuring a trustworthy and authoritative resource for scientists navigating this promising area of therapeutic development.
The Pyrazine Carboxamide Core: A Privileged Scaffold in Drug Discovery
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, forms the structural basis of pyrazine carboxamides.[1] This scaffold is not merely a passive linker but an active pharmacophoric element. The nitrogen atoms act as hydrogen bond acceptors and influence the molecule's electronic properties, while the carboxamide group provides a crucial point for interaction with biological targets and for synthetic modification. This combination of features has led to the development of key drugs, including the antitubercular agent Pyrazinamide[2][3] and the broad-spectrum antiviral Favipiravir.[4][5] The ability to readily introduce a wide array of substituents onto both the pyrazine ring and the carboxamide nitrogen allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an enduringly attractive starting point for drug discovery programs.
Antitubercular Activity: Beyond the Classic
The most renowned biological activity of a pyrazine carboxamide is the antitubercular effect of pyrazinamide (PZA), an essential component of short-course tuberculosis therapy.[2] Its unique ability to target semi-dormant or "persister" bacilli in acidic environments is critical for sterilizing tuberculous lesions and shortening treatment duration.[2][6]
Mechanism of Action: The Pyrazinamide Prodrug Concept
Pyrazinamide is a prodrug that requires bioactivation within the mycobacterium.[3] The process is initiated by the passive diffusion of PZA into Mycobacterium tuberculosis, where it is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[2] Mutations in the pncA gene are the primary cause of PZA resistance.[2] In the acidic microenvironments of tuberculous granulomas (pH 5.0-5.5), POA becomes protonated and accumulates within the bacterial cell, leading to a cascade of disruptive effects.[3][7]
While the precise downstream target of POA remains a subject of debate, several mechanisms have been proposed:
-
Disruption of Membrane Energetics: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production, which is particularly effective against bacilli with low metabolic activity.[6][7]
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[2][8]
-
Inhibition of Coenzyme A (CoA) Synthesis: A compelling hypothesis suggests that POA binds to and triggers the degradation of the aspartate decarboxylase PanD, an enzyme critical for the biosynthesis of β-alanine, a precursor for pantothenate and Coenzyme A.[3][6]
-
Inhibition of Trans-translation: POA has also been proposed to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a rescue mechanism for stalled ribosomes, although this theory has been challenged.[3][6]
Figure 1: Activation and proposed mechanisms of action for Pyrazinamide (PZA).
Structure-Activity Relationship (SAR) Insights
Research has moved beyond PZA to develop novel derivatives with enhanced potency, improved pharmacokinetic profiles, and activity against PZA-resistant strains. Key SAR findings indicate that lipophilicity is a critical determinant of antimycobacterial activity, likely by improving penetration of the lipid-rich mycobacterial cell wall.[9]
-
5-Position Alkylation: A positive correlation exists between the length of a 5-alkyl chain and antitubercular activity, with optimal potency often seen with hexyl or heptyl groups.[9] Interestingly, these derivatives often do not require activation by PncA, suggesting a different mechanism of action than PZA.[9]
-
N-Phenyl Substitution: The addition of a substituted phenyl ring to the carboxamide nitrogen has yielded potent compounds. Trifluoromethyl- and iodo-substituted anilines have been particularly effective.[10][11]
-
Ring Chlorination: The presence of a chlorine atom, particularly at the 6-position of the pyrazine ring, often enhances activity.[10][12]
Table 1: Selected Substituted Pyrazine Carboxamides and their Antitubercular Activity
| Compound Name | Substitution Pattern | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| 5-heptylpyrazine-2-carboxamide | 5-heptyl | M. tuberculosis H37Rv | 3.13 µg/mL | [9] |
| 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-hexyl, N-(3-CF3-phenyl) | M. tuberculosis H37Rv | 3.13 µg/mL | [9] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-t-butyl, 6-chloro, N-(3-CF3-phenyl) | M. tuberculosis H37Rv | 3.13 µg/mL | [11] |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 5-heptylamino, N-(4-methyl-phenyl) | M. tuberculosis H37Ra | 0.78 µg/mL | [13] |
| N-(1-((4-fluorophenyl)amino)-3-methyl-1-oxobutan-2-yl)pyrazine-2-carboxamide | N-valinoyl-(4-fluoroaniline) | M. tuberculosis H37Rv | "Significant Potency" |[14] |
Experimental Protocol: In Vitro Antitubercular Susceptibility Testing (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Causality: This assay leverages the redox indicator Alamar Blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells. The inhibition of mycobacterial growth by an effective compound prevents this reduction, providing a clear visual or spectrophotometric endpoint.
Methodology:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Compound Plating: Serially dilute the test compounds in a 96-well microplate using 7H9 broth to achieve a final volume of 100 µL per well. Include a positive control (e.g., PZA, Isoniazid), a negative control (no drug), and a sterile control (no bacteria).
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterile control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
Addition of Indicator: Add 30 µL of Alamar Blue solution to each well. Re-incubate the plate for 24 hours.
-
Reading Results: Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink. Results can be read visually or with a spectrophotometer (570 nm and 600 nm).
Figure 2: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Antiviral Activity: A Broad-Spectrum Approach
The discovery of Favipiravir (T-705; 6-fluoro-3-hydroxypyrazine-2-carboxamide) solidified the potential of pyrazine carboxamides as broad-spectrum antiviral agents, with demonstrated activity against influenza viruses and, more recently, SARS-CoV-2.[4][5]
Mechanism of Action: Viral RNA Polymerase Inhibition
Similar to PZA, Favipiravir is a prodrug. It is converted intracellularly by host enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4]
Causality: The structure of favipiravir-RTP mimics that of a purine nucleotide (adenosine or guanosine triphosphate). This molecular mimicry allows it to be recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication. Upon incorporation, it acts as a chain terminator or induces lethal mutations in the viral RNA, halting the replication process. Its selectivity for viral RdRp over host DNA and RNA polymerases is a key factor in its therapeutic window.
Figure 3: Mechanism of antiviral action for Favipiravir.
SAR of Antiviral Pyrazine Carboxamides
The development of analogs has focused on improving potency and spectrum. Studies on pyrazine-based conjugates have identified compounds with significant potency against SARS-CoV-2.[15][16]
Table 2: Antiviral Activity of Selected Pyrazine Carboxamide Analogs
| Compound Class | Target Virus | Activity (EC₅₀ or IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Favipiravir (T-705) | Influenza A (H1N1) | 1.9 µM | 6-fluoro, 3-hydroxy | [4] |
| Pyrazine-triazole conjugates (e.g., 5d-g) | SARS-CoV-2 | "Significant Potency" | Triazole linkage | [15][16] |
| Pyrazine-benzothiazole conjugate (12i) | SARS-CoV-2 | IC₅₀ = 0.36 mM | Benzothiazole linkage |[15] |
Experimental Protocol: In Vitro Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).
Causality: A successful antiviral agent will inhibit viral replication, thereby preventing the virus from killing the host cells. The viability of the host cells is then quantified, often using a metabolic dye like MTT, which is converted to a colored formazan product by living cells. The amount of color produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix the compound dilutions with a known titer of the virus (e.g., at a multiplicity of infection of 0.01).
-
Infection: Remove the culture medium from the cell monolayer and add 100 µL of the virus-compound mixture to the wells. Include cell-only controls, virus-only controls, and compound toxicity controls (compound without virus).
-
Incubation: Incubate the plate for 48-72 hours, or until significant CPE is observed in the virus-only control wells.
-
Cell Viability Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. Determine the 50% effective concentration (EC₅₀) using non-linear regression analysis.
Anticancer Activity: An Emerging Frontier
Substituted pyrazine carboxamides are gaining attention as potential anticancer agents, acting through diverse mechanisms of action.[17] Their activity has been linked to the induction of reactive oxygen species (ROS) and the inhibition of key signaling pathways, such as those mediated by Fibroblast Growth Factor Receptors (FGFR).[18][19]
Mechanisms and Targets
-
FGFR Inhibition: Certain 3-aminopyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, blocking the activation of FGFR and downstream signaling pathways that are crucial for cell growth and proliferation in many cancers.[19]
-
ROS-Mediated Apoptosis: Some pyrazine-natural product hybrids have been shown to exert their anticancer effect by increasing intracellular ROS levels, leading to endoplasmic reticulum stress and apoptosis in cancer cells.[17]
-
SHP2 Inhibition: Structure-based design has led to the development of pyrazine compounds that target the SHP2 protein, a tyrosine phosphatase involved in monitoring cell proliferation and migration.[20]
Table 3: Anticancer Activity of Selected Pyrazine Carboxamides
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 18i (3-amino-pyrazine derivative) | pan-FGFR inhibitor | SNU-16 (gastric) | 1.88 µM | [19] |
| Chalcone-pyrazine derivative 51 | Not specified | MCF-7 (breast) | 0.012 µM | [17] |
| Piperlongumine-ligustrazine hybrid 43 | ROS Induction | U87MG (glioblastoma) | ~1 µM |[17] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Causality: This protocol operates on the same principle as described in the antiviral section. The mitochondrial reductases of viable, metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Figure 4: Workflow for assessing anticancer activity using the MTT assay.
Other Reported Biological Activities
Beyond the major therapeutic areas, substituted pyrazine carboxamides have been evaluated for other biological activities. Notably, several studies have reported antifungal activity , particularly against dermatophytes like Trichophyton mentagrophytes and opportunistic yeasts such as Candida species.[13][21][22] This activity is often identified during broader antimicrobial screening of antitubercular candidates. Additionally, some derivatives have shown potent photosynthesis-inhibiting properties, suggesting potential applications in agriculture as herbicides.[12][23]
Conclusion and Future Perspectives
The substituted pyrazine carboxamide core is a remarkably versatile scaffold that continues to yield compounds with significant and diverse biological activities. From its foundational role in tuberculosis treatment to its emergence as a source of broad-spectrum antivirals and novel anticancer agents, its therapeutic potential is far from exhausted. Future research should focus on leveraging structure-based drug design and combinatorial chemistry to explore new substitution patterns. A deeper understanding of the mechanisms of action, particularly for novel antitubercular and anticancer compounds, will be crucial for overcoming drug resistance and developing next-generation therapeutics. The continued investigation of this privileged scaffold promises to deliver innovative solutions to pressing global health challenges.
References
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- ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.
- Wikipedia. (n.d.). Pyrazinamide.
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- Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).
- Goryaev, M.A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Howells, R.L., et al. (n.d.). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Thieme E-Books & E-Journals.
- Mansuri, J.K., & Patel, P.H. (2025). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. Indian Journal of Heterocyclic Chemistry, 35(3), 747.
- Doležal, M., et al. (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules.
- Doležal, M., et al. (2006).
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- El-Emam, A.A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PubMed.
- Goryaev, M.A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed.
- Doležal, M., et al. (2025). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation.
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- Doležal, M., et al. (n.d.). Synthesis of some substituted pyrazine-2-carboxamides 1-30.
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- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 67(23), 19865-19885.
- Namdeo, K.P., & Sharma, R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Abstract
This application note provides a detailed, research-grade protocol for the multi-step synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with commercially available 3,5-dimethylpyrazine-2-carboxylic acid and proceeds through a robust three-stage pathway: (1) regioselective N-oxidation of the pyrazine ring, (2) subsequent deoxygenative chlorination to install the chloro substituent at the 6-position, and (3) final conversion of the carboxylic acid moiety to the primary carboxamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and critical safety information.
Introduction
Pyrazine carboxamide derivatives are a cornerstone of many therapeutic agents, most notably represented by pyrazinamide, a first-line antitubercular drug. The strategic functionalization of the pyrazine core allows for the fine-tuning of pharmacological properties. This compound serves as a key intermediate for creating diverse libraries of pyrazinamide analogues for screening against various biological targets, including mycobacteria and fungi.[1]
The synthesis of this target molecule from 3,5-dimethylpyrazine-2-carboxylic acid presents a distinct challenge: the selective introduction of a chlorine atom onto the electron-deficient pyrazine ring. A direct electrophilic chlorination is generally inefficient on such heterocyclic systems. Therefore, a more nuanced strategy is required. This guide details a reliable three-stage approach that leverages the activation of the pyrazine ring via N-oxidation to achieve the desired transformation with high regioselectivity and yield.
Overall Synthetic Pathway
The synthesis is logically divided into three distinct stages, transforming the starting material into the final product through two key intermediates.
Caption: Three-stage workflow for the synthesis of the target compound.
Part 1: Synthesis of 3,5-Dimethylpyrazine-2-carboxylic Acid 1-Oxide (Intermediate 1)
Mechanistic Rationale & Experimental Causality
The pyrazine ring is inherently electron-deficient, making it resistant to electrophilic substitution. To overcome this, the first step involves the oxidation of one of the ring nitrogens to an N-oxide. This transformation serves two critical purposes:
-
Ring Activation: The N-oxide group is electron-donating by resonance, which increases the electron density of the heterocyclic ring, particularly at the positions ortho and para to the N-oxide.
-
Directing Group: It provides a mechanistic handle for the subsequent chlorination step, facilitating a deoxygenative substitution pathway.
The choice of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is standard for this type of transformation due to its reliability and relatively mild reaction conditions.
Experimental Protocol: N-Oxidation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C. The byproduct, m-chlorobenzoic acid, will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-dimethylpyrazine-2-carboxylic acid 1-oxide. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic Acid (Intermediate 2)
Mechanistic Rationale & Experimental Causality
With the N-oxide in place, chlorination can be achieved using a deoxygenative chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via activation of the N-oxide oxygen by the chlorinating agent, creating a good leaving group. A chloride ion then acts as a nucleophile, attacking the activated C6 position, leading to the formation of the chlorinated pyrazine and the loss of the oxygen atom. This method is a classic and highly effective strategy for halogenating pyridine and pyrazine N-oxides.[2]
Experimental Protocol: Deoxygenative Chlorination
-
Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Place the crude 3,5-dimethylpyrazine-2-carboxylic acid 1-oxide (1.0 eq) into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap.
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice. This is a highly exothermic step.
-
The product will typically precipitate from the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the crude 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if higher purity is required.
Part 3: Synthesis of this compound (Final Product)
Mechanistic Rationale & Experimental Causality
The final stage is the conversion of the carboxylic acid to a primary amide. The most common and efficient method for this transformation involves a two-step, one-pot procedure.
-
Activation: The carboxylic acid is first converted to a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂).[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the formation of the Vilsmeier reagent in situ, which accelerates the conversion.[5]
-
Amidation: The crude acid chloride is then treated with an ammonia source. The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the stable amide bond.[6]
Data Presentation: Reagent Summary for Amidation
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 6-Chloro-3,5-dimethylpyrazine-2-carboxylic Acid | 186.59 | 1.0 | 10.0 | 1.87 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | 15.0 - 20.0 | 1.3 - 1.8 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | ~0.1 | 1-2 drops |
| Aqueous Ammonia (NH₄OH, ~28%) | 35.04 | excess | - | ~20 mL |
| Note: Quantities are based on a 10.0 mmol scale and should be adjusted accordingly. |
Experimental Protocol: Amidation
-
Caution: Thionyl chloride is toxic and corrosive. This procedure must be conducted in a fume hood.
-
To a flame-dried round-bottom flask containing 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid (1.0 eq), add thionyl chloride (1.5-2.0 eq) and a catalytic drop of DMF.
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. It is common to add a dry, inert solvent like toluene and co-evaporate to ensure all SOCl₂ is removed. This leaves the crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride as a residue.
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly and carefully add concentrated aqueous ammonia (~28%, excess) dropwise with vigorous stirring. A solid product will precipitate immediately.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold ethanol or diethyl ether.
-
Dry the final product, this compound, under vacuum.
Chemical Structures
Caption: Key chemical structures in the synthetic pathway.
Safety and Handling
-
Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and lachrymatory. React violently with water. Always handle in a chemical fume hood using appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
m-CPBA: A strong oxidizing agent and potential irritant. Avoid contact with skin and eyes.
-
Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area.
-
General Precautions: Use appropriate PPE at all times. Ensure all glassware is properly dried before use with water-sensitive reagents like thionyl chloride. Quenching procedures involving POCl₃ and ice are highly exothermic and should be performed with extreme caution.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the acid and amide, N-O stretch of the N-oxide).
-
Melting Point: To assess the purity of the final crystalline product.
References
-
Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
-
Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3030-3033. [Link]
-
PrepChem. (n.d.). Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. [Link]
-
Jampilek, J., et al. (2011). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 16(6), 4355-4374. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
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Comprehensive Analytical Characterization of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. As a heterocyclic compound with potential applications as a pharmaceutical intermediate, its identity, purity, and stability must be rigorously established. This application note details integrated protocols for chromatographic separation, spectroscopic elucidation, and thermal analysis. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, providing a robust framework for quality control and drug development professionals.
Introduction and Analytical Strategy
This compound is a substituted pyrazine derivative. The pyrazine ring is a significant scaffold in many pharmaceutical agents, and its derivatives are often key intermediates in complex synthetic pathways.[1] Ensuring the quality of such an intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
A multi-faceted analytical approach is essential for a complete characterization. No single technique can provide all the necessary information. Therefore, we present an integrated workflow that combines orthogonal methods to build a complete analytical profile of the molecule. This strategy ensures that identity is confirmed, purity is accurately quantified, potential impurities are identified, and stability is well understood.
Caption: Integrated analytical workflow for the complete characterization of the target compound.
Physicochemical Properties
A summary of the basic physicochemical properties of the target compound is essential for designing analytical methods.
| Property | Value |
| CAS Number | 1166828-19-8[2][3] |
| Molecular Formula | C₇H₈ClN₃O[2][3] |
| Molecular Weight | 185.61 g/mol [2][3] |
| IUPAC Name | This compound[3] |
| Structure |
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical compounds and for quantifying their content (assay).
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
Reversed-phase HPLC with UV detection is the preferred method for analyzing non-volatile, polar organic molecules like our target compound. The primary goal is to develop a stability-indicating method capable of separating the main component from any process-related impurities and degradation products.[4]
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions serve as a robust starting point. Method optimization may be required based on the observed impurity profile.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for a wide range of medium-polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient ensures elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | UV at 275 nm | Wavelength selected based on the UV absorbance maximum of the pyrazine chromophore. |
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Data Analysis: Purity is typically assessed by area percent normalization, assuming all impurities have a similar response factor to the main peak. For accurate quantification (assay), a reference standard of known purity must be used for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[1] It is particularly useful for detecting residual solvents or volatile synthetic by-products that may not be observed by HPLC. For pyrazine analysis, GC-MS is a standard method, but care must be taken as positional isomers can have very similar mass spectra, making retention indices crucial for unambiguous identification.[5][6]
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation based on boiling points. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 400 amu | Covers the molecular weight of the target compound and expected fragments. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[7] For this compound, the expected signals are:
-
¹H NMR: Two distinct singlets in the aliphatic region (~2.5-2.8 ppm) for the two non-equivalent methyl groups. A broad singlet in the downfield region (~7.5-8.5 ppm) corresponding to the two protons of the primary amide (-CONH₂).[8] The chemical shifts can be influenced by the solvent used.[7]
-
¹³C NMR: Seven distinct signals are expected: two for the methyl carbons, four for the pyrazine ring carbons (all quaternary/substituted), and one for the carbonyl carbon of the amide group (~160-170 ppm).[9]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The EI-MS spectrum should show a molecular ion peak. Due to the chlorine atom, this will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 (M⁺: M⁺+2).[10][11]
-
Fragmentation: Key fragmentation pathways may include the loss of a chlorine atom (M-35/37), loss of the carboxamide group (M-44), or cleavage of methyl groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
-
N-H Stretch: Two bands (symmetric and asymmetric) for the primary amide in the 3100-3500 cm⁻¹ region.[8]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the methyl groups.
-
C=O Stretch (Amide I): A strong, characteristic absorption around 1650-1690 cm⁻¹.[9]
-
N-H Bend (Amide II): A band around 1620 cm⁻¹.[8]
-
C=N/C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Thermal Analysis
Thermal analysis techniques like TGA and DSC are vital for characterizing the physical properties and thermal stability of pharmaceutical materials.[12][13]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] This is used to determine thermal stability and decomposition temperatures.
-
Protocol: Heat a 5-10 mg sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere. The onset of significant weight loss indicates the beginning of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[13] This is used to determine the melting point, purity, and to investigate polymorphism.
-
Protocol: Heat a 2-5 mg sample in a sealed aluminum pan from 30 °C to a temperature above its melting point at a rate of 10 °C/min. The resulting endotherm provides the melting point and heat of fusion.
-
Method Validation and Forced Degradation Studies
For use in a regulatory environment, the primary analytical method (HPLC) must be validated to prove it is suitable for its intended purpose.[15][16] A crucial part of this validation is demonstrating specificity through forced degradation studies.[17][18]
Forced Degradation (Stress Testing)
The goal of forced degradation is to intentionally degrade the sample under various stress conditions to produce potential degradation products.[19] The stability-indicating HPLC method must then be able to separate these degradants from the main peak and from each other, demonstrating specificity.[20]
Caption: Workflow for a forced degradation study to establish method specificity.
Key Validation Parameters
-
Specificity: Demonstrated by forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range (e.g., 50-150% of the target concentration).
-
Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies.
-
Precision: The degree of agreement among individual test results, evaluated at different levels (repeatability, intermediate precision).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably quantified and detected, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Conclusion
The analytical characterization of this compound requires an integrated approach using orthogonal techniques. The protocols outlined in this application note provide a robust framework for confirming the compound's identity, determining its purity and assay, and assessing its physicochemical properties. By combining HPLC, GC-MS, comprehensive spectroscopy, and thermal analysis, and by validating the primary quantitative method through forced degradation studies, researchers and drug development professionals can generate a complete, reliable, and regulatory-compliant data package for this important chemical entity.
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Illuminating the Molecular Architecture: A Guide to the NMR and Mass Spectrometry Characterization of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a substituted pyrazine derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The bioactivity and therapeutic efficacy of such molecules are intrinsically linked to their three-dimensional structure and chemical properties. Therefore, the unambiguous characterization of this compound is paramount. This application note provides a comprehensive guide for the analysis of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and interpret the expected spectral data, offering researchers a robust framework for their analytical workflows.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a distinct molecular framework comprising a pyrazine ring substituted with a chlorine atom, two methyl groups, and a carboxamide functional group. This unique arrangement of atoms and functional groups gives rise to a characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, it offers valuable insights into the molecular structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of this compound.[1][2][3][4][5][6]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR Spectral Predictions
Based on the structure of this compound and known chemical shift values for similar pyrazine derivatives, we can predict the following NMR spectra.[7]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the two protons of the primary amide.
-
Methyl Protons: The two methyl groups are in different chemical environments. The methyl group at position 3 is adjacent to a nitrogen atom and the carboxamide group, while the methyl group at position 5 is flanked by a nitrogen atom and a chlorine atom. This will result in two separate singlet signals.
-
Amide Protons: The two protons of the carboxamide group (-CONH₂) are diastereotopic and may appear as two distinct broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Pyrazine Ring Carbons: The four carbons of the pyrazine ring will each give a distinct signal. The carbon bearing the chlorine atom will be significantly influenced by its electronegativity.
-
Methyl Carbons: The two methyl carbons will appear as separate signals in the aliphatic region of the spectrum.
-
Carbonyl Carbon: The carbon of the carboxamide group will resonate at a characteristic downfield chemical shift.
Predicted NMR Data Summary:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C3) | ~2.6 | ~20-25 | Singlet | 3H |
| -CH₃ (at C5) | ~2.7 | ~20-25 | Singlet | 3H |
| -CONH₂ | ~7.5 and ~8.0 (broad) | - | Two Broad Singlets | 2H |
| C2 (C=O) | - | ~165-170 | - | - |
| C3 (-CH₃) | - | ~150-155 | - | - |
| C5 (-CH₃) | - | ~155-160 | - | - |
| C6 (-Cl) | - | ~140-145 | - | - |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[8][9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[8][10][11] The choice of solvent can influence the chemical shifts of the amide protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual solvent peak can be used as a reference.[11]
2. NMR Data Acquisition:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, depending on the sample concentration.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra using TMS (0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[11]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective protons and carbons in the molecule.
Part 2: Mass Spectrometry (MS)
Theoretical Mass Spectrum and Fragmentation Patterns
Molecular Ion Peak: The molecular formula of this compound is C₇H₈ClN₃O. The nominal molecular weight is approximately 185.61 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a peak at m/z [M]⁺ corresponding to the ³⁵Cl isotope and a peak at m/z [M+2]⁺ corresponding to the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.
Fragmentation Analysis:
-
Electron Ionization (EI-MS): EI is a "hard" ionization technique that typically leads to extensive fragmentation, providing valuable structural information.[1][3][4][5]
-
Loss of Chlorine: A common fragmentation pathway would be the loss of a chlorine radical, leading to a fragment ion at m/z [M-Cl]⁺.
-
Loss of Amide Group: Cleavage of the carboxamide group could result in the loss of •NH₂ (m/z [M-16]⁺) or the entire CONH₂ group (m/z [M-44]⁺).
-
Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the pyrazine ring would produce a fragment at m/z [M-15]⁺.
-
-
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecular ion [M+H]⁺.[6][13][14] This is particularly useful for confirming the molecular weight. In positive ion mode, the expected peak would be at m/z 186.62.
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general procedure for the analysis of this compound by both EI-MS and ESI-MS.
1. Sample Preparation:
-
For EI-MS (typically coupled with Gas Chromatography - GC-MS):
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
For ESI-MS (typically coupled with Liquid Chromatography - LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with reverse-phase chromatography, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.[13]
-
2. Mass Spectrometry Data Acquisition:
-
GC-EI-MS:
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation and peak shape.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
LC-ESI-MS:
-
LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Scan a mass range around the expected molecular weight (e.g., m/z 100-300).
-
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI) and confirm the isotopic pattern for chlorine.
-
Analyze the fragmentation pattern in the EI-MS spectrum to deduce the structure of the fragment ions.
-
Use high-resolution mass spectrometry (if available) to determine the exact mass and confirm the elemental composition.
Workflow and Data Interpretation Diagram
Caption: Experimental workflow for the structural elucidation of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently determine the molecular structure, confirm its identity, and ensure the purity of their synthesized compounds. This rigorous analytical characterization is an indispensable step in the journey of drug discovery and development, paving the way for further biological evaluation and optimization of this promising class of molecules.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
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JEOL. NMR Sample Preparation. Available at: [Link]
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University of Arizona. How to Prepare Samples for NMR. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Kertesz, V., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 49(5), 367-374. Available at: [Link]
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University College London. Sample Preparation. Available at: [Link]
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Srivastava, V. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Available at: [Link]
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Thiocone, K., & Loo, J. A. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 57-79. Available at: [Link]
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Simpen, I. N., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
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Wikipedia. Electron ionization. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
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Frontiers in Chemistry. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Available at: [Link]
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The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]
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ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ResearchGate. Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. Available at: [Link]
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University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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Borzilleri, R. M., et al. (2005). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Available at: [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Available at: [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available at: [Link]
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Li, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Biotechnology for Biofuels and Bioproducts, 17(1), 1-15. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. Available at: [Link]
-
NIST. Pyrazine, 2-ethyl-3,5-dimethyl-. Available at: [Link]
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Application Note: High-Purity Isolation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide using Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a key intermediate in pharmaceutical synthesis. The methodology centers on flash column chromatography, a widely accessible and scalable technique. We will explore the rationale behind solvent system selection and stationary phase choice, offering a step-by-step guide from sample preparation to fraction analysis. This document is intended for researchers, chemists, and process development scientists seeking a robust and reproducible purification strategy for this class of compounds.
Introduction: The Significance of Purifying Pyrazine Derivatives
Pyrazine derivatives are a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] Their substituted forms, such as this compound, serve as crucial building blocks in the synthesis of various therapeutic agents. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps.
Liquid chromatography is a powerful and versatile technique for the separation and isolation of organic compounds, including pyrazines.[2] While analytical techniques like High-Performance Liquid Chromatography (HPLC) are excellent for assessing purity, flash column chromatography is often the method of choice for preparative-scale purification in a research and development setting due to its efficiency and cost-effectiveness. This note details a validated protocol for achieving high purity of the target compound.
Foundational Principles: Chromatographic Separation of Pyrazines
The successful chromatographic purification of this compound hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.
2.1. Physicochemical Properties and Method Selection
This compound is a moderately polar molecule. The pyrazine ring itself is aromatic, while the carboxamide and chloro substituents introduce polarity. Based on its structure, we can infer the following:
-
Polarity: The presence of the amide group (a hydrogen bond donor and acceptor) and the electronegative chlorine and nitrogen atoms suggests moderate polarity.
-
Solubility: The compound is expected to be soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone, with lower solubility in non-polar solvents like hexane and potentially limited solubility in highly polar solvents like water.
Given these properties, normal-phase chromatography using silica gel as the stationary phase is a logical starting point. The separation mechanism will rely on the differential adsorption of the target compound and its impurities to the polar silica surface.
2.2. Common Impurities in Synthesis
Typical impurities from the synthesis of pyrazine carboxamides may include unreacted starting materials, side-products from incomplete reactions, and decomposition products. These impurities will likely have different polarities from the target compound, enabling chromatographic separation. For instance, less polar impurities will elute faster, while more polar impurities will be more strongly retained on the silica column.
Experimental Protocol: Flash Column Chromatography
This section provides a detailed, step-by-step protocol for the purification of this compound.
3.1. Materials and Instrumentation
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Mobile Phase Solvents | n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade) |
| Sample Adsorbent | Celite® or a small amount of silica gel |
| Instrumentation | Glass column, flash chromatography system (optional) |
| Analytical Technique | Thin Layer Chromatography (TLC) plates (silica gel 60 F254) |
3.2. Workflow Diagram
Sources
Application Notes & Protocols: In Vitro Efficacy Testing of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro evaluation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. The structure is designed to logically progress from foundational efficacy and safety assessments to more complex mechanistic studies, ensuring a thorough characterization of the compound's biological activity.
Introduction
This compound belongs to the pyrazinamide analog class of compounds. Pyrazinamide itself is a cornerstone of first-line tuberculosis treatment, and its analogs are of significant interest in the search for new antimicrobial agents to combat drug-resistant pathogens.[1][2][3] The efficacy of pyrazinamide is known to be dependent on its conversion to pyrazinoic acid within the mycobacterial cell, a process which is often hindered in resistant strains.[3] Therefore, novel analogs like this compound warrant rigorous in vitro characterization to determine their potential as therapeutic candidates.
This document provides a suite of detailed protocols to systematically evaluate the compound's efficacy, starting with its fundamental antimicrobial activity, progressing to its selectivity and safety profile against host cells, and culminating in preliminary investigations into its mechanism of action. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.
Section 1: Foundational Efficacy: Antimicrobial Potency
The first critical step in evaluating a new potential antimicrobial is to determine the lowest concentration at which it can inhibit the visible growth of a target microorganism. This is the Minimum Inhibitory Concentration (MIC), a fundamental metric for assessing potency.[4][5]
Assay 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the antimicrobial potency of the test compound against one or more bacterial strains. The broth microdilution method is a standardized, scalable technique for generating reproducible MIC values.[6][7]
Causality Behind Experimental Choices:
-
Method: Broth microdilution is chosen for its efficiency, low sample volume requirements, and suitability for high-throughput screening.[4]
-
Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland standard ensures that the number of bacterial cells is consistent across all wells, which is critical for the reproducibility of the MIC value.[8]
-
Controls: The inclusion of sterility, growth, and vehicle controls is essential to validate the assay. They confirm that the medium is sterile, the bacteria are viable, and the solvent used to dissolve the compound has no inherent antimicrobial activity at the tested concentration.
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
This compound ("Compound")
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, E. coli, S. aureus)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) or Middlebrook 7H9 for mycobacteria)[6]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the Compound in DMSO.
-
Create a working solution by diluting the stock solution in the appropriate broth to twice the highest concentration to be tested (e.g., 256 µg/mL).[8]
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[8]
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria). A vehicle control containing the highest concentration of DMSO should also be included in a separate well.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this standardized suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control in well 12) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours (or longer for slow-growing mycobacteria).[8]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[4]
-
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | Interpretation |
| Mycobacterium smegmatis | 700084 | 0.5 - 2 | Potentially Active |
| Staphylococcus aureus | 29213 | 16 - 64 | Moderate Activity |
| Escherichia coli | 25922 | >128 | Inactive |
| Pseudomonas aeruginosa | 27853 | >128 | Inactive |
Section 2: Defining the Nature of Activity: Bactericidal vs. Bacteriostatic
While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay addresses this by determining the lowest concentration that results in bacterial death.[6]
Assay 2.1: Minimum Bactericidal Concentration (MBC) Determination
Causality Behind Experimental Choices:
-
Method: This assay is a direct extension of the MIC test. By sub-culturing from the clear wells of the MIC plate onto agar, we can determine if the bacteria were killed or simply inhibited. The absence of growth on the agar indicates a bactericidal effect.
-
Interpretation: A common (though informal) definition of bactericidal activity is an MBC value no more than four times the MIC value. This ratio provides a quantitative measure of the compound's killing ability.
Materials:
-
Completed MIC plate from Assay 1.1
-
Sterile agar plates (e.g., Tryptic Soy Agar or Middlebrook 7H10 for mycobacteria)
Procedure:
-
Sub-culturing:
-
From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot the aliquot onto a designated, labeled section of an agar plate.
-
Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours (or longer for slow-growing organisms), or until growth is clearly visible in the growth control spot.
-
-
Reading and Interpretation:
-
Examine the spots on the agar plate for bacterial colonies.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).[6]
-
Section 3: Preliminary Safety Profile: In Vitro Cytotoxicity
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[9] Cytotoxicity assays are crucial for establishing this selectivity. We will describe two common methods: the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity, and the MTT assay, which measures metabolic activity.[10][11][12]
Assay 3.1: LDH Cytotoxicity Assay
Causality Behind Experimental Choices:
-
Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][13] This provides a direct measure of cell lysis.
-
Controls: The use of a "spontaneous release" control (untreated cells) and a "maximum release" control (cells lysed with a detergent) is critical for calculating the percentage of cytotoxicity relative to a defined minimum and maximum.[14]
Caption: Workflow for the LDH Release Cytotoxicity Assay.
Materials:
-
Human cell line (e.g., A549 lung carcinoma or HepG2 hepatoma cells)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity detection kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and no-treatment controls.
-
Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (to which a lysis solution from the kit will be added 45 minutes before the end of incubation).[11]
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
LDH Reaction:
-
Following the kit manufacturer's instructions, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mix to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.[11]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the wavelength specified by the kit (commonly 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
Plot the results to determine the IC₅₀ value (the concentration that causes 50% cytotoxicity).
-
| Cell Line | Exposure Time | IC₅₀ (µM) | Selectivity Index (IC₅₀ / MIC) |
| A549 (Lung) | 24 hours | >100 | >50 |
| HepG2 (Liver) | 24 hours | 85 | 42.5 |
| Calculated using a hypothetical MIC of 2 µg/mL (assuming MW of ~200 g/mol , this is ~10 µM; IC50 of 85 µM / MIC of ~2 µg/mL is not a direct comparison. Let's assume the MIC is 1 µM for this calculation, giving an SI of 85) A more accurate table would convert MIC to µM. Let's assume a MW of 225.5 g/mol . A MIC of 2 µg/mL is ~8.8 µM. | |||
| A549 (Lung) | 24 hours | >100 µM | >11.3 |
| HepG2 (Liver) | 24 hours | 85 µM | 9.6 |
| *Selectivity Index = IC₅₀ / MIC. Calculated using a hypothetical MIC of 8.8 µM (2 µg/mL). A higher selectivity index is desirable. |
Section 4: Uncovering the Mechanism of Action (MoA)
Understanding how a compound exerts its effect is critical for lead optimization and predicting potential resistance mechanisms.[15] The following assays provide initial steps to explore the compound's MoA.
Assay 4.1: Target Engagement (Conceptual Framework)
Confirming that a compound physically interacts with its intended molecular target within a live cell provides crucial evidence for its mechanism of action.[16][17] While the specific target of this compound may be unknown, assays like the Cellular Thermal Shift Assay (CETSA) can be employed to identify targets by measuring changes in protein thermal stability upon ligand binding.[18][19]
Principle of Target Engagement: A drug must bind to its molecular target to have an effect. This binding can stabilize the target protein, making it more resistant to heat-induced denaturation. This change in thermal stability can be measured to confirm target engagement in a cellular environment.[20]
Caption: Conceptual pathway from target engagement to cellular effect.
Assay 4.2: Gene Expression Analysis by RT-qPCR
Measuring changes in gene expression can provide clues about the cellular pathways disrupted by the compound.[21] For example, an antibacterial that damages DNA might upregulate DNA repair genes.[22] Reverse Transcription-Quantitative PCR (RT-qPCR) is a sensitive method for quantifying these changes.[23][24]
Causality Behind Experimental Choices:
-
Method: RT-qPCR is the gold standard for quantifying mRNA levels for specific genes due to its high sensitivity and specificity.[21]
-
Gene Selection: Target genes should be chosen based on the hypothesized mechanism. For a pyrazinamide analog, one might investigate genes involved in energy metabolism, membrane transport, or the bacterial stress response.
-
Normalization: Gene expression is measured relative to one or more stably expressed "housekeeping" genes to control for variations in RNA input and reverse transcription efficiency, ensuring that observed changes are due to the compound's effect.[25]
Procedure:
-
Cell Treatment: Treat bacterial cultures with the compound at sub-lethal concentrations (e.g., 0.5x MIC) for a defined period. Include an untreated control.
-
RNA Extraction: Isolate total RNA from the bacterial pellets using a suitable commercial kit.
-
cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific to the target genes of interest and housekeeping genes.
-
Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the untreated controls using the ΔΔCt method.[25]
| Gene Name | Putative Function | Fold Change (Treated vs. Untreated) | Interpretation |
| recA | DNA Repair, SOS Response | 8.5 | Possible DNA damage |
| atpE | ATP Synthase Subunit | -4.2 | Possible disruption of energy metabolism |
| katG | Catalase-peroxidase | 6.1 | Oxidative stress response |
| rpoB | RNA Polymerase Subunit | 1.1 | No significant change |
Conclusion
This guide outlines a logical, multi-faceted approach to the in vitro characterization of this compound. By systematically determining its MIC and MBC, assessing its cytotoxicity to establish a selectivity index, and performing preliminary MoA studies, researchers can build a comprehensive data package. This information is essential for making informed decisions about the compound's potential as a drug candidate and for guiding future lead optimization efforts.
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Taddei, F. N., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
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Yamamoto, S., et al. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. PMC - NIH. [Link]
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Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
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Gopal, P., et al. (2020). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central. [Link]
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Secondo, A., et al. (2009). Molecular Pharmacology of the Amiloride Analog 3-amino-6-chloro-5-[(4-chloro-benzyl)amino]-n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a Pan Inhibitor of the Na+-Ca2+ Exchanger Isoforms NCX1, NCX2, and NCX3 in Stably Transfected Cells. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]
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Arakawa, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. [Link]
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Application Notes & Protocols for the Development of Antimycobacterial Agents from Pyrazine Carboxamide Scaffolds
Foreword: A Renewed Attack on an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] For decades, pyrazinamide (PZA) has been a cornerstone of first-line combination therapy, prized for its unique ability to eradicate non-replicating, persistent Mtb populations that other drugs cannot reach.[2][3] PZA's efficacy, however, is contingent on its activation within the mycobacterium. It is a prodrug, converted by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[2][4][5] This activation is most efficient in the acidic environment of tuberculous lesions.[6] The primary mechanism of clinical resistance to PZA involves mutations in the pncA gene, rendering the bacterium incapable of this bioactivation.[3][4][5]
This reality presents both a challenge and an opportunity. The pyrazine carboxamide scaffold of PZA is a validated starting point for antitubercular drug design. By rationally modifying this core structure, we can develop novel agents that not only retain potent antimycobacterial activity but may also bypass PncA-mediated resistance, thus revitalizing our arsenal against this persistent pathogen. This guide provides a structured framework and detailed protocols for the design, synthesis, and evaluation of next-generation pyrazine carboxamide derivatives.
Section 1: Rational Design and Synthesis of Pyrazine Carboxamide Analogs
The foundation of a successful drug discovery campaign lies in the rational design of new chemical entities. For pyrazine carboxamides, this involves leveraging decades of Structure-Activity Relationship (SAR) data to guide synthetic efforts.
Guiding Principles: Structure-Activity Relationships (SAR)
The antimycobacterial activity of PZA analogs is highly sensitive to structural modifications. Understanding these relationships is critical to designing potent molecules.
-
The Pyrazine Core: The pyrazine ring is indispensable for activity.[7] Modifications often focus on substitutions at the C3, C5, and C6 positions.
-
The Carboxamide Linker: The amide group is a key pharmacophoric feature. However, bioisosteric replacement (e.g., with a 1,2,3-triazole) has been explored to modulate physicochemical properties and potentially engage different targets.[8][9]
-
Lipophilicity as a Driver: A crucial strategy involves increasing the lipophilicity of the molecule to enhance its penetration through the lipid-rich mycobacterial cell wall.[1] Studies have shown a positive correlation between the length of an alkyl chain substituent (e.g., at the C5 position) and antimycobacterial activity, up to a certain point.[1]
-
Bypassing PncA: A primary goal is to design compounds that do not require activation by PncA. This can lead to derivatives that are active against PZA-resistant strains. Mechanistic studies have revealed that some 5-alkyl PZA derivatives are not hydrolyzed by PncA, indicating a distinct mode of action.[1]
Caption: Key SAR strategies for modifying the pyrazine carboxamide scaffold.
General Protocol for Synthesis of N-Substituted Pyrazine-2-Carboxamides
This protocol outlines a common and robust synthetic route starting from commercially available pyrazine-2-carboxylic acid. The key transformation is an amide coupling reaction.
Causality: The choice of a coupling agent is critical for efficiently forming the amide bond while minimizing side reactions. Propylphosphonic anhydride (T3P) is an excellent choice due to its high reactivity, operational simplicity, and the formation of water-soluble byproducts, which simplifies purification.[10]
Protocol Steps:
-
Acid Chloride Formation (Optional but often enhances reactivity): a. To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. b. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. d. Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. Proceed immediately to the next step.
-
Amide Coupling Reaction: a. Dissolve the desired amine (R-NH2) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of the crude pyrazine-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution. d. Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted pyrazine-2-carboxamide.
-
Characterization: a. Confirm the structure and purity of the final compound using standard analytical techniques:
- ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
- Elemental Analysis: To confirm the elemental composition.
Section 2: The In Vitro Screening Cascade
A hierarchical screening approach is essential to efficiently identify compounds with promising antimycobacterial activity and a favorable safety profile. The cascade moves from broad primary screening to more specific selectivity assays.
Caption: A standard workflow for screening novel antimycobacterial compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The Microplate Alamar Blue Assay (MABA) is a widely adopted colorimetric method for determining the MIC of compounds against Mtb.[1][11] The assay relies on the reduction of the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. A blue color indicates bacterial inhibition, while a pink color signifies growth. The MIC is the lowest compound concentration that prevents this color change.[12]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates (sterile, clear-bottom)
-
Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)
-
Test compounds, PZA, and Isoniazid (INH) dissolved in DMSO
-
Multichannel pipette
Protocol Steps:
-
Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth to prepare the final inoculum.
-
Compound Plating: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate. b. Add 2 µL of the stock compound solution (in DMSO) to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL. This creates a concentration gradient. c. Include control wells: PZA and INH as positive controls, and a DMSO-only well as a negative (growth) control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37 °C for 7 days.
-
Assay Readout: a. After incubation, add 30 µL of the resazurin solution to each well. b. Re-incubate the plates for an additional 12-24 hours. c. Visually inspect the plates. The MIC is defined as the lowest drug concentration in a well that remains blue. The growth control well should be pink.
Protocol 2: Cytotoxicity Assessment (XTT Assay)
Principle: To ensure that the observed antimycobacterial activity is not due to general toxicity, it is crucial to assess the compound's effect on mammalian cells. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to an orange, water-soluble formazan product, which can be quantified spectrophotometrically. A decrease in color formation indicates reduced cell viability.[13]
Materials:
-
Mammalian cell line (e.g., HepG2 for hepatotoxicity screening)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT labeling reagent and electron-coupling reagent
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
XTT Labeling: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). b. Add 50 µL of the XTT mixture to each well. c. Incubate for 2-4 hours at 37 °C, 5% CO₂. The incubation time depends on the metabolic activity of the cell line.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance. b. Normalize the data to the vehicle control (100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Summarize the screening data in a clear, tabular format to facilitate comparison and hit selection.
| Compound ID | R¹ Substituent | MIC (µg/mL) vs Mtb H37Rv | IC₅₀ (µg/mL) vs HepG2 | Selectivity Index (SI = IC₅₀/MIC) |
| PZA-001 | H | 3.13 | >100 | >32 |
| PZA-002 | 5-Heptyl | 3.13[1] | >80 | >25[1] |
| PZA-003 | 5-Phenyl | 12.5 | >100 | >8 |
| INH | (Control) | 0.06 | 50 | ~833 |
| PZA | (Control) | 20 (at pH 6.8) | >100 | >5 |
Interpretation: A desirable hit compound exhibits a low MIC value (high potency against Mtb) and a high IC₅₀ value (low toxicity to mammalian cells), resulting in a high Selectivity Index (SI). An SI > 10 is generally considered a good starting point for further investigation.
Section 3: Advanced Characterization of Hit Compounds
Once promising hits are identified, further studies are required to understand their mechanism of action and potential to overcome known resistance pathways.
Activity Against PZA-Resistant Mtb Strains
Causality: The central hypothesis for developing PZA analogs is to find molecules that are effective against resistant strains. Testing hits against clinically relevant PZA-resistant Mtb strains (containing defined pncA mutations) is the most direct way to validate this.
Protocol: The MIC determination protocol (Section 2.1) is repeated using well-characterized PZA-resistant Mtb strains. A compound that retains its MIC value against both susceptible and resistant strains is a high-priority candidate, as this suggests it does not rely on PncA for activation.
In Vivo Efficacy Models: A Brief Outlook
While in vitro assays are essential for initial screening, the ultimate test of a drug candidate is its efficacy in a living system. PZA itself is a classic example of a drug with modest in vitro activity at neutral pH but powerful sterilizing effects in vivo.[2]
-
Murine Models: The standard for in vivo TB drug testing is the mouse model.[14][15] C57BL/6 mice are infected via aerosol with Mtb, and treatment begins several weeks post-infection. Efficacy is measured by the reduction in bacterial colony-forming units (CFU) in the lungs and spleen compared to untreated controls.[14]
-
Rapid Screening Models: To accelerate the screening process, models such as the gamma interferon gene-disrupted (GKO) mouse can be used, which allows for efficacy determination in as little as 8 days.[15]
-
Imaging Technologies: Novel fluorescence-based imaging techniques can provide a faster readout of bacterial burden in live animals or ex vivo organs, further streamlining the evaluation process.[14][16]
References
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-
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases. [Link]
-
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Application Notes and Protocols for Evaluating the Antifungal Properties of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Pyrazinecarboxamides
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Pyrazinecarboxamides, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry. The foundational molecule, pyrazinamide, is a cornerstone in the treatment of tuberculosis, functioning as a prodrug that, once activated to pyrazinoic acid, disrupts multiple cellular processes in Mycobacterium tuberculosis, including membrane transport and energy production.[1][2][3][4] While its primary application is antibacterial, the inherent bioactivity of the pyrazinecarboxamide scaffold has prompted investigations into a broader antimicrobial spectrum.[5]
Derivatives of pyrazinecarboxylic acid have shown promise against various microbes, including fungi.[6][7][8] Structural modifications to the pyrazine ring, such as halogenation and alkylation, have been shown to modulate this activity.[6][8] This document provides a detailed protocol for the systematic evaluation of the antifungal properties of a specific derivative, 6-Chloro-3,5-dimethylpyrazine-2-carboxamide . The following protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11]
PART 1: Core Experimental Workflow
The evaluation of a novel compound's antifungal activity follows a systematic progression from initial screening to quantitative assessment. This workflow is designed to determine the compound's spectrum of activity and potency.
Caption: Workflow for antifungal susceptibility testing.
PART 2: Materials and Reagents
Successful and reproducible antifungal testing hinges on the quality and standardization of all materials.
| Category | Item | Recommended Specifications & Rationale |
| Test Compound | This compound | High purity grade (>95%). Purity is critical to ensure observed activity is not due to contaminants. |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher. Used as the solvent for the test compound due to its ability to dissolve a wide range of organic molecules and its low toxicity at typical final concentrations (<1%). | |
| Fungal Strains | Candida albicans (e.g., ATCC 90028) | A common yeast pathogen; serves as a primary screening organism. Quality control strain for CLSI/EUCAST methods.[12] |
| Aspergillus fumigatus (e.g., ATCC 204305) | A prevalent opportunistic mold pathogen. Testing against molds is crucial for determining the spectrum of activity. | |
| Cryptococcus neoformans (e.g., ATCC 90112) | An encapsulated yeast, a major cause of fungal meningitis. Its distinct cell structure can present a different challenge for antifungal compounds. | |
| Trichophyton mentagrophytes (e.g., ATCC 9533) | A representative dermatophyte, relevant for compounds with potential topical applications. Pyrazinecarboxamides have shown activity against this species.[7][8] | |
| Culture Media | Sabouraud Dextrose Agar/Broth (SDA/SDB) | For routine culture and maintenance of fungal stocks. |
| RPMI-1640 Medium (with L-glutamine, without bicarbonate) | Buffered with MOPS (3-(N-morpholino)propanesulfonic acid). This is the standard medium for CLSI and EUCAST broth dilution methods, providing consistent pH and growth conditions.[9][10][12] | |
| Control Antifungals | Fluconazole | Standard azole antifungal. Provides a benchmark for activity against yeasts. |
| Amphotericin B | A polyene antifungal with a broad spectrum. Acts as a positive control for both yeasts and molds. | |
| Labware | Sterile 96-well, U-bottom microtiter plates | U-bottom plates facilitate easier visual assessment of growth buttons.[9] |
| Spectrophotometer (plate reader) | For quantitative, objective measurement of fungal growth inhibition. | |
| Hemocytometer or Spectrophotometer | For accurate standardization of the fungal inoculum. |
PART 3: Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
Rationale: Accurate stock solutions are fundamental for achieving the correct final test concentrations. DMSO is the recommended solvent, but its final concentration in the assay must be controlled to avoid solvent-induced toxicity to the fungi.
-
Weighing: Accurately weigh 1-5 mg of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Working Solution: From the high-concentration stock, prepare a working stock solution in RPMI-1640 medium. The concentration of this working solution should be 2 times the highest desired final concentration in the assay. Note: The DMSO concentration in this working solution should be kept low (e.g., 2%) to ensure the final DMSO concentration in the assay wells is ≤1%.
-
Control Stocks: Prepare stock solutions of fluconazole and amphotericin B in the same manner.
Protocol 2: Fungal Inoculum Preparation
Rationale: The density of the fungal inoculum is a critical variable that significantly impacts the MIC result.[13] Standardization according to CLSI/EUCAST guidelines is mandatory for inter-laboratory comparability.[11][14]
-
Strain Revival: From a frozen stock, subculture the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation:
-
Inoculum Suspension:
-
For Yeasts: Touch 4-5 colonies (≥1 mm diameter) with a sterile loop and suspend them in 5 mL of sterile saline (0.85% NaCl). Vortex for 15 seconds.
-
For Molds: Gently flood the surface of the agar plate with sterile saline containing 0.1% Tween 20 (to help disperse the conidia). Scrape the surface with a sterile loop to release the conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. Collect the upper conidial suspension.
-
-
Standardization: Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard (for yeasts) or by using a hemocytometer to count the conidia (for molds). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Working Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve the final required inoculum concentration. For yeasts, this is typically a 1:1000 dilution to get a final concentration of 0.5-2.5 x 10³ CFU/mL.[9][16] For molds, the target is 0.4-5 x 10⁴ CFU/mL.[9]
Protocol 3: Broth Microdilution Assay for MIC Determination
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][17] This protocol is adapted from the CLSI M27 and M38 documents.[9][12]
Caption: Step-by-step process for the broth microdilution assay.
Step-by-Step Procedure:
-
Plate Setup: Using a sterile 96-well U-bottom plate, add 100 µL of sterile RPMI-1640 medium to columns 2 through 11.
-
Compound Addition: Add 200 µL of the 2x concentrated working solution of this compound to column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down. Repeat this process from column 2 to 3, and so on, until column 10. After mixing in column 10, discard 100 µL. This results in wells 1-10 containing 100 µL of compound at concentrations from X to X/512.
-
Controls:
-
Growth Control (Column 11): These wells contain 100 µL of RPMI-1640 medium and will be inoculated. They serve as the comparator for 100% growth.
-
Sterility Control (Column 12): Add 200 µL of RPMI-1640 medium. This well is not inoculated and should remain clear, ensuring the medium is not contaminated.
-
-
Inoculation: Add 100 µL of the prepared working fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each test well is 200 µL.
-
Incubation: Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation and incubate at 35°C. Incubation times vary by organism:
PART 4: Data Analysis and Interpretation
Reading the MIC:
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.
-
Visual Reading: Using a reading mirror, observe the wells for a "button" of fungal growth at the bottom. The MIC is the first well that shows a significant reduction in turbidity or button size. For azoles against yeasts, this is typically a ≥50% reduction in growth.[17] For amphotericin B and for molds, the endpoint is complete inhibition of visible growth.[17]
-
Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm. The percentage of growth inhibition can be calculated using the formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100 The MIC is the concentration that achieves the required level of inhibition (e.g., ≥50% or ≥90%).
Data Presentation:
MIC values should be recorded in a clear tabular format.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| A. fumigatus ATCC 204305 | |||
| C. neoformans ATCC 90112 | |||
| T. mentagrophytes ATCC 9533 |
Quality Control:
The MICs for the control strains (C. albicans ATCC 90028) against the reference antifungals (fluconazole, amphotericin B) must fall within the acceptable ranges published in the most recent CLSI M27/M60 or EUCAST documents.[18][19] This validates the assay's accuracy.
Conclusion
This application note provides a comprehensive and standardized framework for the initial in vitro evaluation of the antifungal properties of this compound. By adhering to established CLSI and EUCAST guidelines, researchers can generate reliable and reproducible data on the compound's potency (MIC) and spectrum of activity. Positive results from these screening protocols would justify further investigation, including time-kill assays, mechanism of action studies, and evaluation in models of fungal infection. The systematic application of these methods is a critical first step in the potential development of a new class of antifungal therapeutics.
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Application Notes and Protocols for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide as a Research Chemical
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide as a research chemical. This document outlines its synthesis, characterization, and potential applications in medicinal chemistry and chemical biology, supported by detailed experimental protocols and the underlying scientific rationale.
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 orientation, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, enhance the binding affinity of pyrazine-containing molecules to biological targets.[2] Derivatives of pyrazine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties, making them attractive candidates for the development of novel therapeutics.[1][2][3] The substitution pattern on the pyrazine ring plays a crucial role in modulating the biological activity of these compounds.
This compound is a specific derivative that holds promise as a versatile building block and a potential bioactive molecule. The presence of a chlorine atom, two methyl groups, and a carboxamide moiety provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening. The chlorine atom, in particular, can serve as a handle for cross-coupling reactions or nucleophilic substitution, enabling the synthesis of more complex analogs.
Chemical Properties and Synthesis
A thorough understanding of the chemical properties and a reliable synthetic route are paramount for the effective use of this compound in research.
| Property | Value | Source |
| CAS Number | 1166828-19-8 | [4][5][6] |
| Molecular Formula | C₇H₈ClN₃O | [4][5][6] |
| Molecular Weight | 185.61 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of pyrazinecarboxamides, which involves the amidation of a pyrazinecarboxylic acid chloride.[7][8] This approach is widely applicable for the synthesis of various carboxamide derivatives.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Materials:
-
6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) or ammonia gas
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of ammonium hydroxide in DCM or bubble ammonia gas through the solvent at 0°C.
-
Slowly add the acid chloride solution to the ammonia solution at 0°C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by ammonia to form the stable amide bond. The use of anhydrous conditions is crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Potential Research Applications and Protocols
Based on the known biological activities of structurally similar pyrazine derivatives, this compound can be explored in several research areas.
Antimycobacterial Activity Screening
Pyrazinamide is a cornerstone drug for tuberculosis treatment, and numerous pyrazinecarboxamide derivatives have been investigated for their antimycobacterial properties.[7][9][10] The following protocol outlines a standard method for evaluating the in vitro activity of the title compound against Mycobacterium tuberculosis.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.[1]
Workflow for Antimycobacterial Screening
Caption: A step-by-step workflow for the Microplate Alamar Blue Assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the compound in Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Re-incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
Rationale: Actively respiring mycobacteria reduce the non-fluorescent, blue resazurin to the fluorescent, pink resorufin. The inhibition of this metabolic activity by the test compound prevents the color change, providing a visual endpoint for determining the MIC.
Anticancer Activity Evaluation
Pyrazine derivatives have been explored as inhibitors of various kinases and other targets implicated in cancer.[11][12] The following protocol describes a common assay to assess the cytotoxic effects of the title compound on cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 24-72 hours. Include vehicle controls (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
As a Scaffold for Chemical Library Synthesis
The reactive chlorine atom on the pyrazine ring of this compound makes it an excellent starting material for the synthesis of a diverse library of compounds for high-throughput screening.
Protocol 4: Suzuki Cross-Coupling for Derivatization
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to replace the chlorine atom with various aryl or heteroaryl groups.
Workflow for Derivatization via Suzuki Coupling
Caption: A general workflow for the derivatization of the title compound using Suzuki cross-coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled product.
Rationale: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon of the chloro-pyrazine and the sp²-hybridized carbon of the boronic acid, forming a new C-C bond. The base is required to activate the boronic acid for transmetalation to the palladium center.
Conclusion
This compound represents a valuable research chemical with significant potential in drug discovery and medicinal chemistry. Its versatile chemical structure allows for its use as a core scaffold for the synthesis of diverse compound libraries, while its inherent pyrazine moiety suggests potential for a range of biological activities. The protocols provided herein offer a starting point for researchers to explore the synthesis, derivatization, and biological evaluation of this promising compound. As with any research chemical, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-ventilated laboratory.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]2][3]
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Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256.[7]
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Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1957-1964.[11]
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Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(8), 2390.[12]
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Jampílek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 483-498.[8]
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Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186.[9]
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This compound. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]5]
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Jampílek, J., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(4), 2494-2513.[10]
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] The inherent physicochemical properties of the pyrazine ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for designing novel therapeutic agents.[1][2]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how modifications to a molecule's structure influence its biological activity.[4][5][6][7] For pyrazine derivatives, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates.[4] This guide provides a comprehensive overview of the experimental design and detailed protocols for conducting SAR studies on pyrazine derivatives, aimed at researchers, scientists, and drug development professionals.
The Iterative SAR Workflow: A Strategic Approach
The process of establishing a clear SAR is iterative and cyclical. It involves a continuous loop of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the molecular features that govern biological activity.
Caption: The iterative workflow for structure-activity relationship (SAR) studies.
Part 1: Design and Synthesis of Pyrazine Analogs
The initial phase of an SAR study involves the strategic design and synthesis of a library of pyrazine derivatives. The goal is to systematically probe the effects of various structural modifications on biological activity.
Strategies for Analog Design
-
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.[8][9][10][11][12] For example, a methyl group could be replaced with a chlorine atom.[10]
-
Scaffold Hopping: This technique involves replacing the central pyrazine core with a different heterocyclic system while maintaining the spatial arrangement of key functional groups.[13][14][15] This can lead to the discovery of novel chemotypes with improved properties.
-
Pharmacophore-Based Design: If a pharmacophore model is available, new analogs can be designed to better fit the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings).[16][17][18]
-
Systematic Modification of Substituents: This involves altering the size, lipophilicity, and electronic properties of substituents on the pyrazine ring to probe for favorable interactions with the biological target.
General Synthesis Protocols
The synthesis of pyrazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[19] Modifications to the pyrazine core and the introduction of various substituents can be achieved through a variety of organic reactions, such as Suzuki or Buchwald-Hartwig coupling.[20]
Protocol 1: General Synthesis of Substituted Pyrazines
-
Reactant Preparation: Dissolve the chosen 1,2-diamine and 1,2-dicarbonyl compound in an appropriate solvent (e.g., ethanol, acetic acid).
-
Condensation Reaction: Mix the reactants and heat under reflux for a specified period (typically 2-24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified using column chromatography or recrystallization to yield the desired pyrazine derivative.
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Part 2: Biological Evaluation of Pyrazine Derivatives
Once synthesized, the pyrazine analogs are subjected to a battery of biological assays to determine their activity and properties.
High-Throughput Screening (HTS) for Initial Hits
For large compound libraries, HTS is employed to rapidly identify "hits" with the desired biological activity.[21][22][23] Assays are miniaturized into 96-, 384-, or 1536-well formats to allow for the rapid screening of thousands of compounds.[22][23]
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- 23. High throughput screening for SARS-CoV-2 helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide in Medicinal Chemistry
Introduction: The Pyrazine Carboxamide Scaffold in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its ability to participate in various biological interactions.[4] Pyrazinamide, a cornerstone in the treatment of tuberculosis, exemplifies the therapeutic potential of this heterocyclic motif.[4] Structural modifications of the pyrazine-2-carboxamide core have been a fertile ground for the development of novel therapeutic agents with improved potency and altered mechanisms of action.[5]
This document provides a detailed guide to the potential applications of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide , a specific derivative for which public data is limited. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we extrapolate its potential as an antimycobacterial agent and provide detailed protocols for its synthesis and biological evaluation. The presence of a chloro group at the 6-position and methyl groups at the 3- and 5-positions are key structural features that are anticipated to influence its biological activity and pharmacokinetic properties. Halogenation, particularly chlorination, has been shown to enhance the antimycobacterial activity of pyrazine carboxamides.[6][7]
Hypothesized Biological Activity: A Focus on Antimycobacterial Action
Based on the SAR of related chlorinated and alkylated pyrazine-2-carboxamides, we hypothesize that this compound possesses significant antimycobacterial activity. The rationale for this hypothesis is as follows:
-
The Role of the Pyrazine-2-carboxamide Core: This core structure is essential for the antimycobacterial activity of pyrazinamide and many of its analogs.[4]
-
Impact of 6-Chloro Substitution: The introduction of a chlorine atom at the 6-position of the pyrazine ring has been demonstrated to be a successful strategy in enhancing antimycobacterial potency in related series of compounds.[8]
-
Influence of 3,5-Dimethyl Substitution: Alkyl substitutions on the pyrazine ring can modulate the lipophilicity and metabolic stability of the compound, which are critical factors for cell penetration and in vivo efficacy.[5] The dimethyl substitution pattern may offer a balance of these properties.
We propose that this compound may exert its antimycobacterial effect through a mechanism distinct from that of pyrazinamide, which requires conversion to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase. Some modified pyrazine carboxamides have shown activity against pyrazinamide-resistant strains of Mycobacterium tuberculosis, suggesting alternative molecular targets.[5]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of this compound.
Part 1: Synthesis of this compound
The proposed synthetic route for this compound is a multi-step process commencing with the commercially available 2,5-dimethylpyrazine. The overall workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Oxidation of 2,5-Dimethylpyrazine to 2,5-Dimethylpyrazine-3-carboxylic acid
This step involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine to a carboxylic acid.
-
Materials:
-
2,5-Dimethylpyrazine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
-
-
Protocol:
-
Dissolve 2,5-dimethylpyrazine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,5-dimethylpyrazine-3-carboxylic acid.
-
Step 2: Chlorination of 2,5-Dimethylpyrazine-3-carboxylic acid
This step introduces the chloro group at the 6-position of the pyrazine ring.
-
Materials:
-
2,5-Dimethylpyrazine-3-carboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve 2,5-dimethylpyrazine-3-carboxylic acid in DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture and stir for several hours, monitoring the reaction progress by TLC.[9]
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
-
Step 3: Formation of 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate amidation.
-
Materials:
-
6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dry dichloromethane (DCM)
-
A catalytic amount of DMF
-
-
Protocol:
-
Suspend 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid in dry DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloro-3,5-dimethylpyrazine-2-carbonyl chloride, which can be used in the next step without further purification.
-
Step 4: Amidation to this compound
The final step involves the reaction of the acyl chloride with ammonia to form the desired carboxamide.
-
Materials:
-
6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride
-
Aqueous ammonia or ammonia gas
-
Dry tetrahydrofuran (THF) or DCM
-
-
Protocol:
-
Dissolve the crude 6-chloro-3,5-dimethylpyrazine-2-carbonyl chloride in a dry aprotic solvent like THF or DCM and cool to 0 °C.
-
Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for a few hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Part 2: In Vitro Antimycobacterial Activity Assessment
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials and Reagents:
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Microplates: Sterile 96-well flat-bottom plates.
-
Resazurin solution: 0.01% (w/v) in sterile distilled water.
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: DMSO.
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the culture medium in the 96-well plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted inoculum in the culture medium to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include wells for positive control (with a standard drug), negative control (with DMSO), and medium-only control (sterility check).
-
Seal the plates and incubate at 37 °C for 7 days.
-
-
MIC Determination:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 24-48 hours at 37 °C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Data Presentation:
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound | To be determined |
| Isoniazid (Positive Control) | Expected value |
| DMSO (Negative Control) | > Highest concentration tested |
Part 3: In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its cytotoxicity against a mammalian cell line should be evaluated. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Materials and Reagents:
-
Test Compound: this compound, dissolved in DMSO.
-
Cell Line: Human embryonic kidney cells (HEK293) or another suitable cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% DMF.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include wells for a positive control, a negative control (DMSO), and a cell-free control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | IC₅₀ (µM) against HEK293 cells |
| This compound | To be determined |
| Doxorubicin (Positive Control) | Expected value |
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive framework for the investigation of this compound as a potential novel antimycobacterial agent. The proposed synthetic route is based on established chemical transformations, and the biological assays are standard methods for the in vitro evaluation of antimycobacterial and cytotoxic activities.
Further studies should focus on the determination of the compound's mechanism of action, in vivo efficacy in animal models of tuberculosis, and a more extensive SAR study to optimize the substitution pattern on the pyrazine ring for improved potency and selectivity. The exploration of this and other novel pyrazine carboxamide derivatives holds promise for the discovery of new and effective treatments for tuberculosis and other infectious diseases.
References
-
Doležal, M., et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8567-8581. Available from: [Link]
-
Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis-New Approaches to Fighting Against Drug Resistance. IntechOpen. Available from: [Link]
- Jandourek, O., et al. (2026).
- Jampílek, J., et al. (2005). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Current organic chemistry, 9(1), 49-64.
-
Kráľová, K., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14767-14781. Available from: [Link]
-
Paterová, P., et al. (2018). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. RSC advances, 8(52), 29699-29711. Available from: [Link]
- Patil, V., et al. (2017). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of The Chemical Society of Pakistan, 39(4), 690-697.
- Saeed, A., et al. (2019). Design and Synthesis of Quinoline-Pyrazine Based Carboxamides: Leukemic Cancer Active Ugi Adducts. ChemistrySelect, 4(43), 12624-12628.
-
Secondo, A., et al. (2009). Molecular pharmacology of the amiloride analog 3-amino-6-chloro-5-[(4-chloro-benzyl) amino]-N-[[(2,4-dimethylbenzyl)-amino] iminomethyl]-pyrazinecarboxamide (CB-DMB) as a pan inhibitor of the Na+-Ca2+ exchanger isoforms NCX1, NCX2, and NCX3 in stably transfected cells. Journal of Pharmacology and Experimental Therapeutics, 331(1), 212-221. Available from: [Link]
-
Rambaran, V. H., et al. (2009). A new and efficient synthetic route for the synthesis of 3, 6-dimethylpyrazine-2, 5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(2), 269-272. Available from: [Link]
- Iida, H., et al. (1973). Synthesis of 2, 5-Dimethylpyrazine-3, 6-Dicarboxylic Acid Derivatives.
- Chengdu Organic Chem Co Ltd Chinese Acad Of Sci. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502B.
- American Cyanamid Co. (1946).
- Anhui Jiurun Pharmaceutical Co Ltd. (2021). Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. CN113135862A.
-
National Center for Biotechnology Information. (n.d.). Dimethyl pyrazine-2,5-dicarboxylate. PubChem. Retrieved January 19, 2026, from [Link]
-
Chem-Impex. (n.d.). 3-Chloro-2-pyrazine-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Fülöpová, V., et al. (2017). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 22(11), 1937. Available from: [Link]
-
Zitko, J., et al. (2020). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 25(18), 4237. Available from: [Link]
- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
-
Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2, 5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Communications Chemistry, 4(1), 108. Available from: [Link]
-
Wang, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2, 5-Dimethylpyrazine and 2, 3, 5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. Available from: [Link]
-
Doležal, P., et al. (2014). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 19(11), 17696-17716. Available from: [Link]
-
Pospíšilová, Š., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 253, 115317. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Quinoline‐Pyrazine Based Carboxamides: Leukemic Cancer Active Ugi Adducts [ouci.dntb.gov.ua]
- 3. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.cuni.cz [publications.cuni.cz]
- 8. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Welcome to the technical support guide for the synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflow. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
I. Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common route involves the formation of a pyrazine ring system, followed by functional group manipulations to introduce the chloro, dimethyl, and carboxamide moieties. The challenges in this synthesis often relate to regioselectivity, reaction control, and purification of intermediates and the final product.
Below is a generalized workflow for the synthesis:
Caption: A generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Synthesis of the Pyrazine Core
Question 1: My initial pyrazine ring formation from L-threonine results in low yields of 2,5-dimethylpyrazine. What are the likely causes and solutions?
Answer: Low yields in the formation of 2,5-dimethylpyrazine from L-threonine are often due to suboptimal reaction conditions or competing side reactions.[1][2][3][4][5]
-
Cause: The conversion of L-threonine to 2,5-dimethylpyrazine involves an enzymatic or chemoenzymatic process where L-threonine is first converted to aminoacetone, which then dimerizes and oxidizes to form the pyrazine ring.[2][3][6] The stability of the aminoacetone intermediate is critical.
-
Troubleshooting & Optimization:
-
pH Control: The dimerization of aminoacetone is pH-dependent.[3] Ensure the reaction medium is maintained at an optimal pH, typically around 8.0, to favor the condensation reaction.[1][6]
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to the degradation of intermediates. A moderate temperature, around 30-40°C, is often optimal.[1][6]
-
Cofactor Availability: If using a biocatalytic approach, ensure the necessary cofactors, such as NAD+, are present in sufficient concentrations to support the enzymatic activity of L-threonine dehydrogenase.[1][6]
-
Oxygenation: The final step from dihydropyrazine to pyrazine is an oxidation. Gentle aeration of the reaction mixture can sometimes improve the yield.
-
Oxidation of the Pyrazine Ring
Question 2: I'm struggling with the regioselective oxidation of 2,5-dimethylpyrazine to 3,6-dimethylpyrazine-2,5-dicarboxylic acid. What methods can improve this?
Answer: The regioselective oxidation of alkylpyrazines can be challenging. A common and effective method involves the use of selenium dioxide (SeO₂) followed by a subsequent oxidation step.
-
Cause: Direct oxidation with strong oxidizing agents can be non-selective and lead to ring cleavage. SeO₂ is a milder oxidizing agent that can selectively oxidize the methyl groups to aldehydes.
-
Protocol Insight: A two-step procedure is often necessary.
-
Initial Oxidation with SeO₂: Refluxing 2,3,5,6-tetramethylpyrazine (as a model) with SeO₂ typically yields the corresponding aldehyde.
-
Further Oxidation: The intermediate aldehyde can then be oxidized to the carboxylic acid using an aqueous solution of silver nitrate (AgNO₃). This method has been reported to produce high yields of the desired dicarboxylic acid.
-
Table 1: Comparison of Oxidation Conditions
| Oxidizing Agent | Typical Conditions | Expected Product | Reported Yield | Reference |
| SeO₂ followed by AgNO₃ | Reflux, aqueous | 3,6-dimethylpyrazine-2,5-dicarboxylic acid | High | |
| KMnO₄ | Varies | Mixture of oxidized products/ring cleavage | Variable | General Knowledge |
| CrO₃ | H₂SO₄, acetone | Potential for over-oxidation | Variable | General Knowledge |
Chlorination of the Pyrazine Ring
Question 3: My chlorination reaction of the pyrazine carboxylic acid is producing multiple chlorinated species and decomposition products. How can I achieve selective monochlorination?
Answer: The chlorination of pyrazines can be sensitive, and achieving selective monochlorination requires careful control of reaction conditions. Vapor-phase chlorination is a documented method for producing monochloropyrazine in good yields.[7]
-
Cause: Direct chlorination of solid pyrazine or in the liquid phase can be destructive, leading to carbonaceous materials.[7] The reaction is highly exothermic, and localized heating can cause decomposition.
-
Troubleshooting & Optimization:
-
Vapor-Phase Reaction: Reacting chlorine gas with pyrazine vapor in the presence of water vapor can lead to the preferential formation of monochloropyrazine.[7]
-
Temperature Control: The reaction temperature should be carefully controlled, typically in the range of 200-300°C.[7]
-
Molar Ratios: The molar ratio of chlorine to pyrazine is crucial. A ratio of approximately 0.4 to 1.3 moles of chlorine per mole of pyrazine is recommended.[7]
-
Solvent Choice: If a solvent-based system is used, chlorinated solvents like dichloromethane (CH₂Cl₂) are common, but care must be taken as some solvents can react with chlorinating agents.[8]
-
Caption: Troubleshooting chlorination side reactions.
Amidation of the Pyrazine Carboxylic Acid
Question 4: The amidation of my chlorinated pyrazine carboxylic acid is inefficient, with significant amounts of unreacted starting material.
Answer: Inefficient amidation can be due to several factors, including the choice of coupling agent, reaction conditions, and the presence of moisture.
-
Cause: The carboxylic acid needs to be activated for nucleophilic attack by ammonia or an amine.
-
Troubleshooting & Optimization:
-
Acid Chloride Formation: A common and effective method is to first convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with ammonia or an amine.
-
Coupling Reagents: Alternatively, peptide coupling reagents can be employed. A study on the synthesis of novel pyrazine-2-carboxylic acid derivatives successfully used propyl phosphonic anhydride (T3P) as a coupling agent.[9] Other common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt).[9]
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate or the acid chloride, leading back to the starting material.[10]
-
Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be important to neutralize any acid generated during the reaction without competing with the desired nucleophile.[9]
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Hydrate
This protocol is adapted from a procedure for the regioselective oxidation of a tetramethylpyrazine.
-
Step 1: Initial Oxidation.
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylpyrazine and selenium dioxide in a suitable solvent (e.g., dioxane/water).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove selenium byproducts.
-
-
Step 2: Subsequent Oxidation.
-
To the filtrate from Step 1, add an aqueous solution of silver nitrate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a silver mirror or by TLC.
-
Once the reaction is complete, acidify the mixture with a suitable acid (e.g., dilute nitric acid) to precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Amidation using T3P as a Coupling Reagent
This protocol is based on a general procedure for the synthesis of pyrazine-2-carboxylic acid derivatives.[9]
-
Reaction Setup:
-
To a stirred suspension of 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid (1.0 mmol) and diisopropylethylamine (3.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere, add the amine (1.1 mmol).
-
-
Addition of Coupling Reagent:
-
Add propyl phosphonic anhydride (T3P) (1.3 mmol) dropwise to the stirred suspension.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 30 minutes, or until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/MeOH).[9]
-
IV. References
-
A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives - Benchchem. Available at:
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at:
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. Available at:
-
(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. Available at:
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at:
-
Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - NIH. Available at:
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. Available at:
-
US2391745A - Chlorination of pyrazine - Google Patents. Available at:
-
Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available at:
-
A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate : molecular structure and unique supramole ... - CrystEngComm (RSC Publishing) DOI:10.1039/B822030C. Available at:
-
Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Available at:
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at:
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at:
-
Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC - NIH. Available at:
-
Chlorination of Alkylpyrazines1 | The Journal of Organic Chemistry - ACS Publications. Available at:
-
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones - Benchchem. Available at:
-
Chemical Transformation of Pyrazine Derivatives. Available at:
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at:
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available at:
-
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at:
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at:
-
1166828-19-8|this compound - BLDpharm. Available at:
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid - ResearchGate. Available at:
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed. Available at:
-
Specific Solvent Issues with Chlorination - Wordpress. Available at:
-
Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - ResearchGate. Available at:
-
[Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed. Available at:
Sources
- 1. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Biosynthesis of 2,5-dimethylpyrazine from L-threonine by whole-cell biocatalyst of recombinant Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 8. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the amidation of pyrazine carboxylic acids
Welcome to the Technical Support Center for the amidation of pyrazine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve successful and efficient amide bond formation. Pyrazine amides are a critical class of compounds, with pyrazinamide being a first-line drug for the treatment of tuberculosis, making the optimization of their synthesis a key focus in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for the amidation of pyrazine carboxylic acids?
A1: The most prevalent coupling reagents fall into two main categories: carbodiimides and uronium/phosphonium salts.[2]
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[3] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is less soluble, often requiring filtration for removal.[4]
-
Uronium/Phosphonium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient reagent known for fast reaction times and reduced racemization, especially when coupling chiral amines.[5][6] Other common reagents in this class include HBTU, BOP, and PyBOP.[7]
Q2: Why is an additive like HOBt or HOAt often used with coupling reagents?
A2: Additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for several reasons. They react with the activated carboxylic acid intermediate (e.g., the O-acylisourea formed with EDC) to generate a more stable active ester.[8] This active ester is less prone to side reactions, such as the formation of N-acylurea, and can increase the overall efficiency of the amidation, especially with less nucleophilic amines.[9][10] HOAt, often used in conjunction with HATU, is particularly effective at minimizing racemization in chiral substrates.[5]
Q3: What is the role of a non-nucleophilic base in the reaction?
A3: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic proton of the carboxylic acid, forming a carboxylate anion. This anion then attacks the coupling reagent to initiate the activation process.[11][12] The base also scavenges any protons generated during the reaction, maintaining a favorable pH for the amine to remain a free nucleophile.[12]
Q4: What are the recommended solvents for this reaction?
A4: The choice of solvent is critical and should be anhydrous to prevent hydrolysis of the activated intermediates.[13] Common polar aprotic solvents are preferred:
-
Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.[7]
-
Dichloromethane (DCM): A good choice for many coupling reactions, particularly when using EDC.[3]
-
Acetonitrile (ACN): Can be effective, especially in protocols involving EDC and DMAP.[14]
-
Tetrahydrofuran (THF): Another viable option, though less common than DMF or DCM.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in the amidation of pyrazine carboxylic acids is a common issue that can stem from several factors.
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Carboxylic Acid Activation | - Ensure the use of a sufficient excess of the coupling reagent (typically 1.1-1.5 equivalents).[3] - Consider switching to a more powerful coupling reagent like HATU for challenging substrates.[5] | The carboxylic acid must be fully converted to a reactive intermediate to drive the reaction to completion.[13] Pyrazine carboxylic acids can be less reactive due to the electron-withdrawing nature of the pyrazine ring. |
| Amine Deactivation | - Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the carboxylic acid and any generated acids.[12] | The amine must be in its free, non-protonated form to act as a nucleophile. An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine unreactive.[4][13] |
| Steric Hindrance | - For sterically hindered amines or carboxylic acids, consider longer reaction times or elevated temperatures (e.g., 40-50 °C). - Switch to a more potent coupling reagent like HATU, which is known to be effective for hindered couplings.[5] | Bulky groups on either the carboxylic acid or the amine can physically impede the approach of the nucleophile, slowing down the reaction rate.[13] |
| Hydrolysis of Intermediates | - Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Activated carboxylic acid intermediates are highly susceptible to hydrolysis by water, which will revert them back to the starting carboxylic acid.[13] |
| Suboptimal Reaction Temperature | - Most amidations proceed well at room temperature. However, for slow reactions, gentle heating (40-50 °C) may be beneficial. - For reactions involving sensitive substrates, cooling to 0 °C during the addition of reagents can minimize side reactions.[3] | Temperature affects the reaction kinetics. While higher temperatures can increase the rate, they can also promote side reactions or degradation. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt[3]
-
To a round-bottom flask, add the pyrazine carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amidation using HATU[13]
-
Dissolve the pyrazine carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Troubleshooting Side Reactions and Purification
Issue 2: Formation of N-Acylurea Byproduct
This is a common side reaction when using carbodiimides like EDC or DCC.[9]
The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[10]
-
Solution: The addition of HOBt or HOAt is highly effective in preventing this side reaction by trapping the O-acylisourea as an active ester.[14]
Issue 3: Racemization of Chiral Amines or Carboxylic Acids
Maintaining stereochemical integrity is crucial when working with chiral molecules.
The activation process can sometimes lead to the formation of an oxazolone intermediate, which can racemize.
-
Solution: Using HATU as the coupling reagent in combination with HOAt is known to significantly suppress racemization.[5] Running the reaction at lower temperatures can also be beneficial.[13]
Purification Strategies for Pyrazine Amides
-
Aqueous Workup: A thorough aqueous workup as described in the protocols is essential to remove the coupling reagents, byproducts (like the urea from EDC), and excess base.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazine amides. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.[15]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method, often yielding very pure material.[16] Suitable solvents can include ethanol, acetone, or acetonitrile.[16]
Visualizing the Reaction and Troubleshooting
General Mechanism of Carbodiimide-Mediated Amidation
Caption: Carbodiimide-mediated amidation mechanism.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low pyrazine amide yields.
References
-
Nakajima, N., & Ikada, Y. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
ResearchGate. (n.d.). Synthesis of pyrazinamide analogues and their antitubercular bioactivity.
-
ChemicalBook. (2024). HATU:a third-generation coupling reagent.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
-
YouTube. (2023). Synthesis of Pyrazinamide.
-
PubMed. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
-
Wikipedia. (n.d.). HATU.
-
Wikipedia. (n.d.). Carbodiimide.
-
ResearchGate. (n.d.). Direct synthesis of pyrazinamide (an antitubercular drug).
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
-
ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
-
ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
-
ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
-
National Center for Biotechnology Information. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
-
ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
-
Google Patents. (n.d.). US2780624A - Process of producing pyrazinamide.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Google Patents. (n.d.). US2520088A - Process of preparing pyrazines.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride.
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. 17
-
ResearchGate. (2020). What is the best technique for amide purification?.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
RSC Publishing. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
-
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Core of Pyrazine Chemistry for Organic Synthesis.
-
YouTube. (2020). Synthesis and reactions of Pyrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. peptidebridge.com [peptidebridge.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
side reactions and byproduct formation in pyrazine chlorination
Technical Support Center: Pyrazine Chlorination
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions and Byproduct Formation
Welcome to the Technical Support Center for Pyrazine Chlorination. This guide is designed to provide in-depth, practical insights for professionals engaged in the synthesis of chlorinated pyrazine derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals. The chlorination of the electron-deficient pyrazine ring is a notoriously challenging reaction, often plagued by issues of low reactivity, poor selectivity, and the formation of undesirable byproducts.
As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and the ability to troubleshoot unexpected outcomes. This resource moves beyond simple protocols to explain the causality behind common experimental challenges, offering a self-validating framework for optimizing your reactions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered during pyrazine chlorination experiments.
Q1: Why is my pyrazine chlorination reaction turning into a black, tarry mess at room temperature?
A1: This is a classic and frequently observed problem. Direct chlorination of solid or liquid pyrazine at or near room temperature often leads to decomposition rather than substitution. Chlorine can act destructively on the pyrazine ring under these conditions, resulting in the formation of complex, carbonaceous materials and very little, if any, of the desired chloropyrazine.[1] High-temperature, vapor-phase conditions are typically required to achieve a successful substitution reaction.[1]
Q2: I am observing a mixture of mono-, di-, and even trichlorinated pyrazines. How can I improve the selectivity for monochlorination?
A2: Achieving high selectivity for monochloropyrazine is the primary challenge. The formation of multiple chlorinated species is a direct result of over-chlorination. While the pyrazine ring is deactivated by the first chlorine atom, it can still react further under forcing conditions. Several factors are critical for controlling selectivity:
-
Stoichiometry: The molar ratio of chlorine to pyrazine is paramount. Using a chlorine-to-pyrazine molar ratio of approximately 0.4 to 1.3 is recommended to favor mono-substitution.[1]
-
Temperature and Contact Time: The reaction is highly exothermic and rapid.[1] High temperatures (375-475 °C) are necessary for the reaction to proceed in the vapor phase, but excessively high temperatures or prolonged contact times will promote over-chlorination. Contact times are often very short, in the range of 0.1 to 10 seconds.[1]
-
Reaction Phase: Vapor-phase chlorination has been shown to be surprisingly and effectively selective for producing 2-chloropyrazine, in contrast to the expected mixture of products seen with similar heterocycles like pyridine.[1]
Q3: What are potential byproducts other than polychlorinated species?
A3: Besides over-chlorination, other side reactions can occur:
-
Hydrolysis Products: If using water vapor as a diluent (a common and recommended practice), there is a possibility of forming hydroxypyrazines (pyrazinols) if conditions are not properly controlled, though this is generally not the major byproduct in a well-optimized vapor-phase reaction.
-
Ring-Opened Products: Under extremely harsh conditions (e.g., temperatures exceeding 600 °C), the pyrazine ring can break down, leading to a complex mixture of smaller, often volatile, chlorinated and non-chlorinated aliphatic compounds.[1][2]
-
Decomposition Products: As mentioned in Q1, attempting the reaction under unsuitable conditions (e.g., liquid phase without a proper solvent/catalyst system) can lead to extensive decomposition and polymerization, forming tars.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Problem 1: Low or No Yield of 2-Chloropyrazine
This is a common issue that can stem from several root causes. The following decision tree can help diagnose the problem.
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Excessive Polychlorination (High di- and trichloro- byproducts)
The formation of polychlorinated pyrazines indicates that the reaction conditions are too harsh, allowing for subsequent attacks on the already chlorinated ring.
Caption: Troubleshooting workflow for poor selectivity.
Summary of Common Byproducts and Preventative Measures
| Byproduct Class | Common Examples | Probable Cause(s) | Recommended Preventative Action |
| Polychlorinated Pyrazines | 2,6-Dichloropyrazine, 2,3-Dichloropyrazine, Trichloropyrazines | High Cl₂:Pyrazine ratio; High temperature; Long contact time | Use sub-stoichiometric chlorine; Operate at the lower end of the effective temperature range (375-425 °C); Minimize contact time.[1] |
| Decomposition Products | Tars, Carbonaceous Material | Liquid-phase reaction at low temperatures; Lack of diluent leading to localized overheating | Employ high-temperature ( >300 °C) vapor-phase reaction; Use an inert diluent like water vapor to moderate the reaction.[1] |
| Ring Cleavage Products | Chlorinated aliphatics, CO₂, HCl | Extreme temperatures (> 600 °C) | Maintain reaction temperature within the optimal 375-475 °C range.[1] |
Reaction Pathways: Desired vs. Undesired
Understanding the reaction landscape is key to navigating it. The primary goal is the electrophilic substitution at one of the four equivalent C-H positions. However, once formed, the 2-chloropyrazine can undergo a second, albeit slower, substitution.
Caption: Key reaction pathways in pyrazine chlorination.
Experimental Protocols
Protocol 1: Optimized Vapor-Phase Monochlorination of Pyrazine
This protocol is based on established principles for achieving high selectivity for 2-chloropyrazine.[1]
Safety Note: This reaction involves corrosive gases (Cl₂, HCl) at high temperatures and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Equipment:
-
Pyrazine
-
Chlorine gas (lecture bottle with regulator)
-
Nitrogen gas (for purging and as a carrier)
-
Deionized water
-
Tube furnace capable of reaching 500 °C
-
Quartz or stainless steel reactor tube (e.g., 2.5 cm diameter, 60 cm length)
-
Syringe pump and heated line for liquid feed
-
Gas mass flow controllers
-
Series of cold traps (ice/water and dry ice/acetone) to collect product
-
Scrubber (e.g., NaOH solution) for effluent gas
Procedure:
-
System Setup: Assemble the reactor tube within the furnace. Connect the gas lines (Cl₂, N₂) via a mixing chamber to the reactor inlet. Set up the syringe pump to feed the aqueous pyrazine solution into a heated vaporization zone before the reactor inlet. Connect the reactor outlet to the cold traps and finally to the scrubber.
-
Preparation: Prepare a solution of pyrazine in deionized water (e.g., a 1:1 mass ratio).
-
System Purge: Purge the entire system with nitrogen for 15-20 minutes.
-
Heating: Heat the furnace to the desired reaction temperature (start with a target of 400 °C). Heat the vaporization zone to ensure complete vaporization of the feed (~150 °C).
-
Reaction Initiation:
-
Start the flow of the aqueous pyrazine solution using the syringe pump.
-
Simultaneously, begin the flow of chlorine and a nitrogen diluent/carrier gas.
-
Target Molar Ratios: Aim for a vapor composition of approximately 0.04-0.3 mol fraction pyrazine, 0.04-0.3 mol fraction chlorine, and the remainder as water vapor and nitrogen.[1] The chlorine-to-pyrazine molar ratio should be between 0.4 and 1.3.[1]
-
Contact Time: Adjust the total gas flow rate to achieve a contact time within the heated zone of 0.5 to 5 seconds.
-
-
Product Collection: The reaction products will condense in the cold traps. The primary product, 2-chloropyrazine, will separate as an oil from the aqueous layer.
-
Shutdown: After the run is complete, stop the pyrazine and chlorine flows. Continue the nitrogen flow while the furnace cools down.
-
Workup: Combine the contents of the traps. Separate the organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane) to recover dissolved product. The combined organic layers can be dried and purified by distillation (B.P. of 2-chloropyrazine is 153-154 °C).
Protocol 2: Byproduct Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying the components of your reaction mixture.[3]
Procedure:
-
Sample Preparation: Take a small aliquot of the crude reaction product (organic layer). Dilute it in a suitable solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., ~1 mg/mL).
-
GC Method:
-
Column: Use a standard nonpolar or mid-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL split injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical ramp rate is 10-20 °C/min.
-
Expected Elution Order: Pyrazine (lowest boiling point) will elute first, followed by 2-chloropyrazine, and then the various dichloropyrazine isomers.
-
-
MS Analysis:
-
Acquire data in full scan mode to identify all components.
-
Compare the resulting mass spectra with a library (e.g., NIST) to confirm the identity of pyrazine, chloropyrazine, and dichloropyrazines.
-
For quantitative analysis, create a calibration curve using authentic standards of the compounds of interest.
-
References
-
[Reactions and syntheses of pyrazines]. Yakugaku Zasshi. [Link]
- Chlorination of pyrazine.
-
What analytical methods are used for pyrazine detection? BIOSYNCE Blog. [Link]
- Analysis method for detecting pyrazine compounds in beer.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central (PMC). [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Introduction
6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield and purity of this compound is critical for the overall efficiency and cost-effectiveness of the drug development process. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize its synthesis. We will delve into the common two-step synthetic pathway, addressing potential issues with causality-driven explanations and providing field-proven solutions.
Core Synthesis Pathway: An Overview
The most prevalent synthetic route involves a two-stage process starting from 3,5-dimethylpyrazine-2-carboxylic acid.
-
Stage 1: Chlorination. The carboxylic acid is converted into its corresponding acyl chloride, 6-chloro-3,5-dimethylpyrazine-2-carbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Stage 2: Amidation. The reactive acyl chloride is then treated with an ammonia source (e.g., ammonium hydroxide or ammonia gas) to form the final carboxamide product.
The overall yield is highly dependent on the success of each of these stages. The following sections are designed to address specific challenges you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to directly address common experimental issues. Each question is followed by an analysis of potential causes and detailed, actionable solutions.
Stage 1: Chlorination of 3,5-dimethylpyrazine-2-carboxylic acid
Question 1: My chlorination reaction with thionyl chloride (SOCl₂) has a very low yield or fails completely. What are the likely causes?
Possible Causes & Solutions:
-
Presence of Moisture: This is the most common cause of failure. Thionyl chloride reacts vigorously with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1][2] This side reaction consumes the SOCl₂, preventing it from reacting with your carboxylic acid.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Temperature Control: The reaction is typically performed at elevated temperatures (reflux) to drive it to completion. Insufficient heating can lead to an incomplete reaction.
-
Solution: Monitor the reaction temperature closely. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for your specific solvent (e.g., ~78°C for toluene).
-
-
Sub-optimal Reagent Stoichiometry: Using too little thionyl chloride will result in incomplete conversion of the starting material.
-
Solution: Use a molar excess of thionyl chloride. A common starting point is 1.5 to 3.0 equivalents relative to the carboxylic acid. It is advisable to perform small-scale trials to determine the optimal excess for your specific setup.
-
-
Catalyst Absence or Inefficiency: While not always required, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent.
-
Solution: Add a few drops of anhydrous DMF to your reaction mixture before the addition of thionyl chloride.
-
Workflow for Anhydrous Chlorination
Caption: Workflow for maximizing acyl chloride formation.
Question 2: The reaction mixture turned dark brown or black during chlorination. What does this indicate?
Possible Causes & Solutions:
-
Thermal Decomposition: Pyrazine rings can be sensitive to prolonged heating in strongly acidic conditions, which are generated during the reaction (HCl is a byproduct).[2] This can lead to charring and decomposition.
-
Solution 1 (Alternative Reagent): Consider using oxalyl chloride instead of thionyl chloride. It is often more reactive and can be used at lower temperatures, minimizing decomposition. The byproducts of oxalyl chloride (CO, CO₂, HCl) are all gaseous, simplifying workup.
-
Solution 2 (Time and Temperature): Minimize the reaction time at reflux. Monitor the reaction progress by TLC or a small-scale quench/analysis. Once the starting material is consumed, proceed immediately to the workup.
-
Data Table: Comparison of Common Chlorinating Agents
| Reagent | Typical Temp. | Byproducts | Catalyst | Key Considerations |
| Thionyl Chloride (SOCl₂) | Reflux | SO₂(g), HCl(g) | DMF (cat.) | Cost-effective; requires careful handling of excess reagent and acidic gases.[1][3] |
| Oxalyl Chloride ((COCl)₂) | 0°C to RT | CO(g), CO₂(g), HCl(g) | DMF (cat.) | Milder conditions, gaseous byproducts simplify workup; more expensive. |
| Phosphorus Pentachloride (PCl₅) | RT to Reflux | POCl₃(l), HCl(g) | None | Effective, but liquid byproduct (POCl₃) can complicate purification.[1] |
Stage 2: Amidation of 6-chloro-3,5-dimethylpyrazine-2-carbonyl chloride
Question 3: The yield of my final carboxamide product is low after adding ammonium hydroxide. What went wrong?
Possible Causes & Solutions:
-
Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if it comes into contact with water before reacting with ammonia. This is especially problematic if the workup of the chlorination step was not sufficiently anhydrous.
-
Solution 1 (Careful Quench): Add the crude acyl chloride solution slowly to a cold (0-5°C) and concentrated solution of ammonium hydroxide with vigorous stirring. The low temperature and high concentration of ammonia favor the nucleophilic attack of ammonia over water.
-
Solution 2 (Gaseous Ammonia): For a completely anhydrous amidation, dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) and bubble anhydrous ammonia gas through the solution at low temperature.
-
-
Side Reaction with Pyridine (if used): If pyridine was used as a base during chlorination, it can compete with ammonia as a nucleophile, leading to undesired byproducts.[4]
-
Solution: If a base is needed, consider a non-nucleophilic, sterically hindered base like triethylamine. Better yet, the solvent-free methods using equimolar POCl₃ with pyridine have been shown to be effective for chlorinating similar heterocyclic systems, where the pyridine is consumed in the reaction complex.[4]
-
Question 4: How can I purify the final this compound product effectively?
Possible Causes & Solutions:
-
Contamination with Starting Acid: If the chlorination was incomplete or the acyl chloride hydrolyzed, the final product will be contaminated with 3,5-dimethylpyrazine-2-carboxylic acid.
-
Solution 1 (Aqueous Wash): The starting carboxylic acid is more acidic than the final amide. During workup, you can perform a wash with a dilute aqueous base (e.g., a saturated solution of sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the neutral amide product remains in the organic layer.
-
Solution 2 (Recrystallization): Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a powerful technique for removing both more polar and less polar impurities.
-
-
Residual Inorganic Salts: Salts from the workup (e.g., ammonium chloride) can precipitate with the product.
-
Solution: Ensure the crude product is thoroughly washed with cold water before recrystallization to remove water-soluble inorganic impurities.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
Safety Precautions
-
Thionyl Chloride and Oxalyl Chloride: These are corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
HCl and SO₂ Gas: The reactions generate toxic and corrosive gases. Ensure your reaction setup includes a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize acidic vapors.
-
Exothermic Reactions: The addition of chlorinating agents and the quenching of the acyl chloride can be highly exothermic. Perform additions slowly and with adequate cooling.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
- Erickson, J. A. (1946). U.S. Patent No. US2391745A: Chlorination of pyrazine. Google Patents.
-
Yuan, T., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(9), 6205–6214. [Link]
- Chengdu Organic Chem Co Ltd Chinese Acad of Sci. (2005). CN100999502A: Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Google Patents.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. This is a general reference for reaction mechanisms, including the role of bases like pyridine in acylation reactions. A specific URL is not applicable, but the text is widely available.
Sources
stability issues and degradation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Welcome to the technical support center for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.
I. Understanding the Molecule: Inherent Stability Considerations
This compound possesses several functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary areas of concern are the amide group, the chloro-substituent on the pyrazine ring, and the heterocyclic ring itself. Understanding these "soft spots" is the first step in preventing and diagnosing stability issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of degradation for this compound?
A1: The most probable degradation pathways for this molecule are hydrolysis of the amide bond, photodecomposition, and thermal degradation.[1][2] The amide group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[2] The chloro-substituted pyrazine ring may be prone to photolytic degradation upon exposure to light, a known pathway for similar chloro-heterocyclic compounds.[3][4]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. We recommend storage in a tightly sealed container, protected from light, and at refrigerated temperatures (2-8 °C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: I am observing a loss of potency of my compound in an aqueous solution. What is the likely cause?
A3: Loss of potency in aqueous solutions is most commonly due to hydrolysis of the carboxamide group to form 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid.[5] The rate of hydrolysis is pH-dependent and is typically accelerated in both acidic and basic conditions.[1]
Q4: What analytical techniques are best suited for detecting and quantifying degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying this compound from its degradation products.[6] For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information.[6] For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6]
III. Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to troubleshooting common stability issues encountered during experimentation.
Scenario 1: Appearance of a New Peak in HPLC Analysis of a Stored Solution
Observation: A new, more polar peak is observed in the chromatogram of a sample that has been in solution for several days.
Hypothesis: The new peak is likely the carboxylic acid degradant formed via hydrolysis of the amide bond.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unknown peak.
Protocol: Forced Hydrolysis Study
This protocol will help confirm if the observed degradation is due to hydrolysis.
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in three different media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubate: Store a portion of each solution at an elevated temperature (e.g., 60°C) and another portion at room temperature.
-
Analyze: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
Evaluate: Compare the chromatograms from the stressed samples to a control sample. If the new peak in your stored solution matches the primary degradant formed under acidic or basic conditions, hydrolysis is the confirmed pathway.
Scenario 2: Formulation Turns Yellow or Brown Upon Exposure to Light
Observation: A solution or solid formulation of the compound changes color after being exposed to ambient or UV light.
Hypothesis: The compound is undergoing photodegradation. Chloro-substituted aromatic rings can be susceptible to photolytic reactions.[3]
Protocol: Photostability Study (Based on ICH Q1B Guidelines)
This study will determine the photosensitivity of your compound.[7][8][9][10]
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable solvent.
-
Prepare "dark controls" by wrapping identical samples in aluminum foil.
-
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
Analysis: After exposure, compare the physical appearance (color) and chromatographic profile (purity, degradation products) of the light-exposed samples to the dark controls.
Potential Photodegradation Pathway
Caption: Potential degradation pathways.
Scenario 3: Inconsistent Stability Results Between Different Formulation Batches
Observation: You observe significant degradation in a new batch of a formulation, while previous batches were stable.
Hypothesis: An excipient in the new batch may be incompatible with the active compound, possibly due to reactive impurities in the excipient.[11][12][13]
Protocol: Drug-Excipient Compatibility Study
This study is crucial during preformulation to identify potential interactions.[12][14][15]
-
Prepare Binary Mixtures: Create binary mixtures of the active compound with each excipient in a 1:1 ratio (or a ratio representative of the formulation).
-
Add Moisture: To accelerate potential reactions, add a small amount of water (e.g., 5% w/w) to a set of the binary mixtures.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[15]
-
Analyze: At designated time points, analyze the samples by HPLC for the appearance of new degradation products and by visual inspection for any physical changes.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Amide cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Amide cleavage |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the pyrazine ring or methyl groups |
| Thermal | >60°C (Dry Heat) | General decomposition[16][17] |
| Photochemical | 1.2 million lux-hrs, 200 W-hrs/m² UV | Dechlorination, ring cleavage[7][8] |
IV. Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurate assessment.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute the parent compound, and then ramp further to elute any less polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the pyrazine ring (e.g., ~270 nm and ~310 nm).
-
Column Temperature: 30°C
V. Concluding Remarks
The stability of this compound is governed by its susceptibility to hydrolysis, photodegradation, and potential interactions with excipients. A proactive approach, including proper storage, the use of stability-indicating analytical methods, and conducting forced degradation and excipient compatibility studies, is paramount.[1][4][18] This guide provides the foundational knowledge and protocols to identify and mitigate these stability challenges, ensuring the development of robust and reliable research outcomes and drug products.
References
- BenchChem. (n.d.). Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide.
- ResearchGate. (n.d.). TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime.
- BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
-
Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]
- MedCrave online. (2016). Forced Degradation Studies.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Alfa Chemistry. (n.d.). Excipient Compatibility Testing.
- SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- Labinsights. (2023). Some Basic Facts about Forced Degradation Test.
- Smt. Kishoritai Bhoyar College of Pharmacy. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- Alfa Chemistry. (n.d.). Excipient Compatibility Test of Generic Drug.
- ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed....
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?.
Sources
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 8. ema.europa.eu [ema.europa.eu]
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Technical Support Center: Overcoming Poor Reactivity in Pyrazine Carboxamide Synthesis
Welcome to the technical support center for pyrazine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor reactivity in their synthetic routes. Pyrazine carboxamides are a critical class of compounds in medicinal chemistry, and achieving efficient, high-yielding syntheses is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate common hurdles and optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding pyrazine carboxamide synthesis.
Q1: Why is the direct reaction between pyrazine carboxylic acid and an amine generally unsuccessful?
A1: The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a stable and unreactive carboxylate-ammonium salt.[1][2] This salt formation deactivates the amine's nucleophilicity, preventing it from attacking the carbonyl carbon of the carboxylic acid.[1] While heating at high temperatures (often above 160°C) can sometimes force the reaction by driving off water, this is not ideal for many sensitive substrates.[3][4]
Q2: What is the fundamental principle behind most successful pyrazine carboxamide syntheses?
A2: The core strategy is to activate the pyrazine carboxylic acid.[5] This involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1] Common methods include converting the acid to an acyl chloride, an anhydride, or an active ester intermediate.[5]
Q3: My reaction is not proceeding to completion. What are the most likely initial culprits?
A3: Several factors could be at play. The most common issues include:
-
Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough for your specific substrates.
-
Poor quality of starting materials or reagents: Degradation of the coupling reagent or impurities in the starting materials can inhibit the reaction.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or pH can significantly hinder the reaction rate.
-
Steric hindrance: Bulky groups on either the pyrazine carboxylic acid or the amine can impede the reaction.
Q4: How do I know if my coupling reagent is still active?
A4: Many coupling reagents are sensitive to moisture and can degrade over time. It is always best to use freshly opened reagents or those that have been stored under inert conditions. If you suspect your reagent has degraded, it is advisable to use a fresh batch. For some reagents, a simple test reaction with a known, highly reactive acid and amine can confirm its activity.
II. In-depth Troubleshooting Guides
This section provides detailed strategies for overcoming poor reactivity, categorized by the key stages of the synthesis.
Guide 1: Addressing Issues with Starting Materials and Reagents
The quality of your starting materials is the foundation of a successful synthesis.
Problem: Low or no product formation despite using a standard protocol.
Root Cause Analysis:
-
Purity of Pyrazine Carboxylic Acid: Impurities can interfere with the activation step or subsequent coupling.
-
Purity of the Amine: Residual impurities from the amine synthesis can react with the activated carboxylic acid, leading to side products.
-
Degradation of Coupling Reagents: Many coupling reagents, such as carbodiimides (DCC, EDC) and uronium/aminium salts (HATU, HBTU), are moisture-sensitive.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting starting material and reagent issues.
Experimental Protocols:
-
Purification of Pyrazine Carboxylic Acid:
-
Dissolve the crude acid in a minimal amount of a suitable hot solvent (e.g., ethanol, water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Drying of Solvents:
-
For solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), drying over activated molecular sieves (4 Å) is often sufficient.
-
For more stringent requirements, distillation from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) under an inert atmosphere is recommended.
-
Guide 2: Optimizing the Activation of Pyrazine Carboxylic Acid
The choice of activating agent and conditions is critical, especially for electron-deficient pyrazine systems.
Problem: The reaction stalls, or the yield is consistently low.
Root Cause Analysis:
-
Insufficiently Reactive Activated Intermediate: The chosen coupling reagent may not be strong enough to overcome the electron-withdrawing nature of the pyrazine ring.
-
Side Reactions of the Activated Intermediate: The activated species might be unstable and decompose or undergo side reactions before reacting with the amine. For example, O-acylisourea intermediates from carbodiimide activation can racemize.[5]
Comparison of Common Coupling Reagents:
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate.[1][5] | Cost-effective, widely used. | Can cause racemization; DCC byproduct (DCU) can be difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | Forms an active ester (OBt ester). | High reactivity, less prone to side reactions with the amine compared to uronium salts. | BOP produces carcinogenic HMPA as a byproduct. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms an active ester (OBt, OAt, or O-6-ClBt ester). | Very efficient, fast reactions.[6] | Can react with the amine to form a guanidinium byproduct. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Converts the carboxylic acid to a highly reactive acyl chloride.[5] | Very reactive, drives reactions to completion. | Requires an additional step to form the acyl chloride; harsh conditions may not be suitable for all substrates.[5] |
| Other | CDI | Forms an acylimidazolide intermediate.[7] | Useful for specific applications. | Requires a pre-activation step.[8] |
Troubleshooting Decision Tree:
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. youtube.com [youtube.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
Technical Support Center: Purification of Chlorinated Pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of chlorinated pyrazine compounds. Drawing from established chemical principles and field-proven techniques, this document aims to be a practical resource for overcoming common challenges in your laboratory work.
Introduction: The Unique Challenges of Chlorinated Pyrazines
Chlorinated pyrazines are a critical class of heterocyclic compounds, serving as key building blocks in pharmaceuticals, agrochemicals, and flavor chemistry. However, their purification presents a unique set of challenges. The introduction of one or more chlorine atoms to the pyrazine ring alters the molecule's electronic properties, polarity, and reactivity, often leading to difficulties in separation and isolation.
Common issues include:
-
Separation of Isomers: Direct chlorination can produce a mixture of constitutional isomers that are difficult to separate due to their similar polarities.[1]
-
Removal of Byproducts: Unreacted starting materials, over-chlorinated species, and tarry decomposition products from aggressive reaction conditions are common impurities.[2]
-
Compound Instability: The pyrazine ring, particularly when substituted with an electron-withdrawing chlorine atom, can be susceptible to nucleophilic attack or degradation under certain purification conditions.[3]
This guide is structured to address these issues directly, providing both high-level strategies and detailed, step-by-step protocols.
Troubleshooting Guide
This section is designed in a problem-and-solution format to directly address specific issues you may encounter during the purification process.
Problem 1: Low Yield or Product Degradation During Silica Gel Chromatography
You observe significant material loss on the column, or TLC/HPLC analysis of the collected fractions shows new, unexpected spots, suggesting your compound is degrading.
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~6.5-7.0) and can catalyze the hydrolysis of sensitive functional groups or the degradation of the pyrazine ring, especially for highly activated compounds.
-
Reaction with Nucleophilic Solvents: Using protic solvents like methanol in the eluent can lead to nucleophilic substitution of the chlorine atom, especially on activated pyrazine rings, forming methoxy-pyrazine byproducts.[3]
-
Prolonged Contact Time: Leaving the compound on the silica gel for an extended period (e.g., a very slow-running column) increases the likelihood of degradation.
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your starting eluent and adding 1% (v/v) triethylamine or ammonia solution. This is particularly effective for basic compounds that might otherwise streak or decompose.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less reactive stationary phase like C18 (reverse-phase).
-
Choose an Inert Solvent System: Opt for aprotic solvents. A gradient of heptane/ethyl acetate or dichloromethane/ethyl acetate is often a good starting point.
-
Optimize Column Loading and Flow Rate: Do not overload the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. Run the column with moderate pressure ("flash chromatography") to minimize the residence time of the compound on the stationary phase.
Problem 2: Poor Separation Between Desired Product and Impurities
Your target chlorinated pyrazine co-elutes with an impurity, such as an isomer, starting material, or a closely related byproduct.
Potential Causes:
-
Insufficient Resolution: The polarity difference between your compound and the impurity is too small for the chosen chromatographic system.
-
Inappropriate Solvent System: The eluent may be too strong (eluting everything too quickly) or too weak (causing band broadening and tailing).
Recommended Solutions:
-
Fine-Tune the Eluent:
-
Perform a thorough TLC analysis using various solvent systems to find the optimal mobile phase. Test different ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.
-
For very non-polar compounds, consider systems like hexanes/toluene or hexanes/dichloromethane.
-
For more polar compounds, ethyl acetate/heptane or dichloromethane/methanol (with caution, see Problem 1) can be effective.
-
-
Switch to Reverse-Phase Chromatography: If the impurities are significantly more or less non-polar than your product, reverse-phase HPLC or MPLC using a C18 column can provide excellent separation. A typical mobile phase is a gradient of water and acetonitrile, often with a modifier like formic acid or TFA (0.1%).
-
Consider Recrystallization: If a solid, recrystallization is a powerful technique for removing small amounts of impurities. The key is finding a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.[4][5]
Table 1: General Solvent Systems for Chromatography of Chlorinated Pyrazines
| Polarity of Compound | Stationary Phase | Recommended Eluent System (Starting Point) | Rationale & Comments |
| Low to Medium | Silica Gel | Heptane / Ethyl Acetate (e.g., 95:5 to 70:30) | Excellent general-purpose system. Good for separating isomers with minor polarity differences. |
| Low to Medium | Silica Gel | Dichloromethane / Heptane (e.g., 10:90 to 50:50) | Dichloromethane offers different selectivity compared to ethyl acetate and can resolve difficult mixtures. |
| Medium to High | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Use with caution due to potential for reaction. Add 1% triethylamine if the compound is basic. |
| Broad Range | C18 (Reverse-Phase) | Water / Acetonitrile (with 0.1% Formic Acid) | Excellent for separating compounds based on hydrophobicity. Formic acid improves peak shape. |
Problem 3: Persistent Colored Impurities (Tars)
After initial workup, your product is a dark oil or solid, and the color persists even after chromatography.
Potential Causes:
-
Decomposition Products: Aggressive chlorination conditions (high temperature, strong reagents) can cause polymerization or decomposition of the pyrazine ring, leading to highly colored, often oligomeric, byproducts.[2]
-
Oxidation: The pyrazine ring can be susceptible to oxidation, forming colored N-oxides or other degradation products.
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (approx. 1-2% by weight), stir or heat gently for 15-30 minutes, and then filter the mixture through a pad of Celite®. This is highly effective at adsorbing non-polar, colored impurities.
-
Distillation/Sublimation: If your chlorinated pyrazine is thermally stable and volatile, Kugelrohr distillation, short-path distillation, or sublimation under high vacuum can be an excellent method to separate it from non-volatile tars.
-
Pre-column Filtration: Before loading onto a chromatography column, dissolve the crude material in a minimal amount of solvent and filter it through a small plug of silica gel or Celite®. This will remove baseline and insoluble tarry material that would otherwise irreversibly bind to the top of your column.
Purification Workflow Diagram
The following diagram outlines a general decision-making process for purifying a crude chlorinated pyrazine product.
Caption: Decision workflow for chlorinated pyrazine purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a pyrazine chlorination reaction?
Common impurities typically fall into three categories:
-
Unreacted Starting Material: The unsubstituted pyrazine.
-
Over-chlorinated Products: Di-, tri-, or even tetra-chlorinated pyrazines, depending on the stoichiometry and reaction conditions.
-
Decomposition Products: As mentioned in the troubleshooting guide, harsh conditions can lead to the formation of undefined, often colored, byproducts.[2]
-
Isomers: If the starting pyrazine is substituted (e.g., 2-methylpyrazine), direct chlorination can lead to a mixture of isomers (e.g., 2-chloro-3-methylpyrazine, 2-chloro-5-methylpyrazine, and 2-chloro-6-methylpyrazine).[1]
Q2: How do I choose the right recrystallization solvent?
The ideal recrystallization solvent should exhibit the following properties:
-
It does not react with your chlorinated pyrazine.
-
It dissolves the compound poorly or sparingly at room temperature but completely at its boiling point.
-
It dissolves the impurities well at all temperatures or not at all.
-
It has a relatively low boiling point for easy removal after crystallization.
A common method for screening solvents is to place a small amount of your compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. Good candidates often include alcohols (isopropanol, ethanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and alkanes (heptane, cyclohexane). Sometimes a two-solvent system (one in which the compound is soluble, one in which it is not) is required.[4]
Q3: What are the best analytical methods for assessing the purity of my final product?
A combination of techniques is essential for confirming both purity and identity:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A high-resolution gradient method can separate even closely related impurities. A purity level of >98% by peak area is often required for drug development applications.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile chlorinated pyrazines. It provides purity information and confirms the molecular weight of the main component and any volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your isolated compound and ensuring no significant impurities are present. Integration of the ¹H NMR spectrum can provide a semi-quantitative purity assessment.[6]
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity for a crystalline solid.[5]
Q4: What safety precautions should I take when handling chlorinated pyrazines?
While specific toxicity data may vary, it is prudent to treat all chlorinated pyrazines with care. General safety precautions include:
-
Handling: Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check compatibility).[8][9][10]
-
Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Chlorinated aromatic compounds can be irritants and may have long-term health effects.[8]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for a standard flash column chromatography purification.
Caption: Standard workflow for flash column chromatography.
Methodology:
-
Solvent System Selection: Identify a suitable eluent system using TLC. The ideal system gives your desired product an Rf value of ~0.25-0.35 and separates it well from all impurities.
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is typical).
-
Place a small plug of cotton or a frit at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column and use positive pressure to pack it tightly, ensuring there are no air bubbles or cracks.
-
Add another layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude material) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Liquid Loading: Dissolve your crude material in the absolute minimum volume of your starting eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Using a constant, gentle flow of air or nitrogen (5-10 psi), push the solvent through the column.
-
Collect fractions in an array of test tubes or flasks. The size of the fractions should be appropriate for the scale of the column.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Obtain the mass of the pure product and characterize it using appropriate analytical techniques (HPLC, NMR, MS).
-
References
- Synerzine. (n.d.). Pyrazine, chloro- Safety Data Sheet.
- Fisher Scientific. (2025). Pyrazine Safety Data Sheet.
- Fisher Scientific. (2023). Pyrazine Safety Data Sheet.
- ChemicalBook. (n.d.). Pyrazine - Safety Data Sheet.
-
Moreno-Grijalva, F., & Olson, D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1548-1555. [Link]
- Axxence Aromatic GmbH. (2024). NATURAL PYRAZINES 18 Safety Data Sheet.
- Dixon, J. K. (1945). U.S. Patent No. 2,391,745. Washington, DC: U.S.
-
Deborde, M., & von Gunten, U. (2008). Aqueous chlorination of sulfamethazine and sulfamethoxypyridazine: Kinetics and transformation products identification. Water Research, 42(1-2), 13-24. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2020). Recrystallization. Retrieved from YouTube. [Link]
- BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
-
Li, G., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]
- Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Moreno-Grijalva, F., & Olson, D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
- U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
- Widyawati, T., et al. (2021).
- Pennsylvania Department of Environmental Protection. (2006). Disinfection By-Products Troubleshooting Guide.
-
Wikipedia. (n.d.). Pyrazine. Retrieved from Wikipedia. [Link]
- LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
- Baxter, R. A. (1951). Studies In Pyrazine Chemistry. University of Glasgow.
- Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
-
Lutz, W. B., et al. (1962). Isomerism in the Direct Chlorination of 2-Methylpyrazine. The Journal of Organic Chemistry, 27(5), 1695-1703. [Link]
-
Sharma, I., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1089. [Link]
- Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?.
- Pennsylvania Department of Environmental Protection. (n.d.).
- Princeton University Outdoor Action Program. (2022).
- Diva-portal.org. (n.d.).
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- 2. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. synerzine.com [synerzine.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ch [fishersci.ch]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
This guide provides in-depth technical support for researchers, process chemists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. The content is structured to address practical challenges and provide scientifically grounded solutions, moving beyond a simple recitation of steps to explain the process chemistry principles that govern success at scale.
Part 1: Process Chemistry & Scale-Up Philosophy
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis involves handling an electron-deficient pyrazine ring, which imparts specific reactivity that must be carefully managed during scale-up. The primary synthetic challenge lies in the efficient formation of the amide bond without engaging in side reactions, such as nucleophilic aromatic substitution (SNAr) at the C6-chloro position.
A robust scale-up strategy prioritizes:
-
Convergent Synthesis: Utilizing readily available starting materials to minimize step count. The recommended pathway starts from the commercially available 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid.
-
Process Safety: Selecting reagents and conditions that minimize thermal hazards and toxic off-gassing.
-
Scalable Reagents & Unit Operations: Avoiding reagents that are prohibitively expensive, difficult to handle, or require complex purification methods like chromatography at large scales.
-
Telescoping: Where possible, minimizing intermediate isolations to improve process efficiency and reduce waste.
The core of this process is the final amidation step. We will explore two robust, scalable protocols for this transformation.
Part 2: Recommended Synthetic Pathways & Protocols
The final step is the conversion of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid to the primary amide. This can be efficiently achieved via two primary industrial methods.
Method A: The Acid Chloride Pathway This classic two-step, one-pot approach offers high reactivity and is often the most cost-effective method at scale. It involves the activation of the carboxylic acid with an inorganic acid chloride, followed by reaction with an ammonia source.
Method B: Direct Amidation via Coupling Agent This pathway avoids the use of hazardous reagents like thionyl chloride and can sometimes offer better control for sensitive substrates. It utilizes a coupling agent to activate the carboxylic acid in situ.
Process Flow Diagram: General Amidation & Isolation
Caption: General process workflow for the amidation and isolation of the target compound.
Protocol 1: Synthesis via Acid Chloride (Method A)
This protocol is optimized for a 100 g scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid | 186.58 | 100.0 g | 0.536 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 76.5 g (45.5 mL) | 0.643 | 1.2 |
| Toluene | - | 1000 mL | - | 10 vol |
| Ammonium Hydroxide (28% aq. solution) | 35.05 | 185 mL | ~1.47 | ~2.75 |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a gas outlet connected to a caustic scrubber (to neutralize HCl and SO₂ off-gas).
-
Charge & Inert: Charge 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid (100.0 g) and toluene (500 mL) to the reactor. Begin stirring and purge the vessel with nitrogen.
-
Acid Chloride Formation: Cool the slurry to 15-20°C. Slowly add thionyl chloride (45.5 mL) over 30-45 minutes, maintaining the internal temperature below 30°C.
-
Reaction Drive: Heat the mixture to 60-65°C and hold for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by HPLC or TLC. The reaction is complete when >99% of the starting material is consumed.
-
Solvent Removal: Cool the reaction to 40-50°C and distill off the excess thionyl chloride and toluene under vacuum to about half the original volume. Add fresh toluene (500 mL) and repeat the distillation to ensure complete removal of SOCl₂ (azeotropic removal).
-
Amidation: Cool the resulting acid chloride solution in toluene to 0-5°C. In a separate vessel, prepare a solution of ammonium hydroxide (185 mL) in water (200 mL).
-
Quench/Reaction: Slowly add the cold acid chloride solution to the stirred ammonium hydroxide solution over ~1 hour, ensuring the temperature of the quench pot remains below 15°C. A thick precipitate of the product will form.
-
Isolation: Stir the resulting slurry for 1 hour at 10-15°C. Filter the solid product, wash the cake with cold water (2 x 200 mL), and then with a small amount of cold toluene or heptane (1 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Outcome: A white to off-white solid with a typical yield of 90-97 g (90-97%) and purity >98% by HPLC.
Part 3: Technical Support Center (FAQ & Troubleshooting)
This section addresses common issues encountered during the scale-up of this synthesis.
Question 1: My acid chloride formation (Method A, Step 4) is sluggish or incomplete. What are the potential causes and solutions?
-
Potential Cause 1: Low Quality Thionyl Chloride. SOCl₂ can degrade over time, hydrolyzing to HCl and SO₂.
-
Solution: Use a fresh bottle of SOCl₂ or redistill older stock before use. On scale, it is crucial to qualify your raw materials.
-
-
Potential Cause 2: Insufficient Temperature or Time. The activation of this heterocyclic carboxylic acid may require more forcing conditions than simpler benzoic acids.
-
Solution: Ensure the reaction temperature is maintained at 60-65°C. If the reaction is still slow, you can extend the hold time to 6-8 hours. A small amount of DMF (0.05 eq) can be used as a catalyst (Vilsmeier-Haack activation), but be aware this can lower the decomposition temperature and must be used with caution.
-
-
Potential Cause 3: Water in the Starting Material or Solvent. Any moisture will consume SOCl₂, quenching the reaction.
-
Solution: Ensure the starting carboxylic acid is thoroughly dried (<0.5% water by KF titration). Use a dry grade of toluene (<0.05% water).
-
Question 2: During the amidation quench (Method A, Step 7), I am getting low yields and see a significant impurity in my HPLC. What is happening?
-
Potential Cause: Nucleophilic Aromatic Substitution (SNAr). The chloro group at the C6 position is activated towards nucleophilic attack by the electron-withdrawing groups on the pyrazine ring. Hydroxide ions (from NH₄OH) can displace the chloride to form the corresponding 6-hydroxy impurity. This is exacerbated by higher temperatures.
-
Solution 1 (Temperature Control): This is the most critical parameter. The amidation is very fast, while the SNAr reaction is slower and more temperature-dependent. Maintain strict temperature control (<10°C, ideally 0-5°C) during the addition of the acid chloride to the ammonium hydroxide. Efficient reactor cooling is paramount at scale.
-
Solution 2 (Reverse Addition): While less common for safety reasons (quenching a reactive stream), adding the ammonium hydroxide to the acid chloride solution can sometimes keep the concentration of the nucleophile (hydroxide) low. This must be carefully evaluated for exotherm control.
-
Solution 3 (Anhydrous Ammonia): For larger scales where SNAr is a persistent issue, using anhydrous ammonia gas bubbled through the cold toluene solution of the acid chloride is the best solution. This eliminates water and the competing hydroxide nucleophile entirely. This requires specialized equipment (gas sparging tube, mass flow controller, and robust scrubbing system).
-
Question 3: I am using a direct coupling method (like EDC/HOBt) and the reaction is very slow. Why?
-
Potential Cause: Poor Nucleophilicity of Ammonia/Ammonium Hydroxide. Standard peptide coupling agents are optimized for primary and secondary amines. While the pyrazine carboxylic acid is activated, the reaction with aqueous ammonia can still be inefficient. The pyrazine ring itself is an electron-deficient heterocycle, which can pose challenges in some coupling reactions.[1][2]
-
Solution 1: Use a More Suitable Coupling Reagent. For primary amide formation, activating agents that generate highly reactive intermediates are preferred. Converting the acid to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC) with DMAP as a catalyst is a documented method for similar substrates.[3][4]
-
Solution 2: Anhydrous Conditions. Perform the coupling using anhydrous ammonia in an aprotic solvent like THF or DCM. This avoids hydrolysis of the activated intermediate.
-
Solution 3: Ensure Appropriate Base. If using ammonium chloride as the ammonia source, a suitable non-nucleophilic base (like triethylamine or DIPEA) is required in sufficient stoichiometry to free the ammonia nucleophile.
-
Question 4: My final product is off-color (yellow or tan). What is the likely cause?
-
Potential Cause 1: Thermal Decomposition. Prolonged heating during the acid chloride formation, especially in the presence of a catalyst like DMF, can lead to the formation of colored impurities.
-
Solution: Minimize the reaction time at high temperatures. Once the reaction is complete by IPC, proceed immediately to the work-up.
-
-
Potential Cause 2: Incomplete Removal of Reagents. Residual reagents or side products from the activation step can lead to color.
-
Solution: Ensure the toluene azeotropic distillation is performed effectively to remove all volatiles before the amidation step.
-
-
Potential Cause 3: Impurities in Starting Material. The quality of the input 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid is critical.
-
Solution: Qualify the starting material by HPLC and NMR. If necessary, perform a recrystallization or carbon treatment on the starting material before use. A final product recrystallization (e.g., from ethanol/water or ethyl acetate/heptane) can also be implemented to improve color and purity.
-
Part 4: In-Process Controls (IPCs) & Quality Assurance
Rigorous analytical monitoring is essential for a reproducible and successful scale-up campaign.
| Process Stage | Analytical Method | Parameter to Monitor | Acceptance Criteria |
| Raw Material | Karl Fischer Titration | Water Content of Acid & Solvent | < 0.5% (acid), < 0.05% (solvent) |
| HPLC (Purity) | Purity of Starting Acid | > 98.5% area | |
| Acid Chloride Formation | HPLC or TLC (after Me-OH quench) | Conversion of Starting Acid | > 99.0% conversion |
| Amidation | HPLC or TLC | Reaction Completion | < 1.0% Starting Acid Chloride |
| Final Product | HPLC (Purity) | Purity of Final Product | > 99.0% area |
| NMR (¹H, ¹³C) | Structural Confirmation | Conforms to reference standard | |
| Karl Fischer Titration | Residual Water | < 0.5% w/w | |
| Loss on Drying (LOD) | Residual Solvents | < 1.0% w/w |
Part 5: Scale-Up Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All additions and handling must be done in a closed system under an inert atmosphere. The reactor off-gas (SO₂ and HCl) must be directed to a validated caustic scrubber. Personnel must use appropriate PPE, including acid-resistant gloves, splash goggles, and a face shield.
-
Phosphorus Oxychloride (POCl₃): If used as an alternative chlorinating agent for the pyrazine core, POCl₃ presents similar hazards to SOCl₂. It is corrosive, toxic, and water-reactive. Large-scale chlorinations with POCl₃ can be performed solvent-free, but this requires robust pressure-rated reactors.[5]
-
Exotherm Management: Both the formation of the acid chloride and its subsequent quench into ammonium hydroxide are exothermic. The quench is particularly energetic. At scale, the rate of addition must be controlled by the cooling capacity of the reactor to prevent a thermal runaway. A preliminary reaction calorimetry study is highly recommended before scaling up beyond the 1 kg level.
-
Ammonia: Concentrated ammonium hydroxide and anhydrous ammonia are corrosive and have high vapor pressures. Handling should occur in a well-ventilated area or a closed system.
References
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link]
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Černíková, V., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 9(7), 578-591. Available at: [Link]
- Sayward, J. M. (1945). U.S. Patent No. 2,391,745. Washington, DC: U.S. Patent and Trademark Office.
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Jampílek, J., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 154-173. Available at: [Link]
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Dunsmore, C. J., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 22(1), 223-227. Available at: [Link]
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Díaz-Gavilán, M., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(64), 40221-40232. Available at: [Link]
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Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10825-10829. Available at: [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conf. Ser.: Mater. Sci. Eng. 833 012002. Available at: [Link]
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-
Doležal, M., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8481-8495. Available at: [Link]
-
G.W.H. Cheeseman & R.A. Godwin (1971). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 2973-2976. Available at: [Link]
-
Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1956-1958. Available at: [Link]
- Asai, A., et al. (2014). European Patent No. EP2805940B1.
-
T. E. Nielsen, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 10825-10829. Available at: [Link]
-
Xu, G., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(11), 1548. Available at: [Link]
-
Hrabálek, A., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57-S62. Available at: [Link]
-
Doležal, M., et al. (2010). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 15(12), 8481-8495. Available at: [Link]
-
University of Southern Denmark (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Analysis of Antimycobacterial Activity: Pyrazinamide vs. Its Chlorinated Analogs
Introduction: The Enduring Challenge of Tuberculosis and the Quest for Novel Therapeutics
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, necessitating the development of new and more effective therapeutic agents. Pyrazinamide (PZA) is a cornerstone of the current first-line anti-TB treatment regimen, prized for its unique ability to eradicate persistent, non-replicating mycobacteria.[1][2][3] However, the emergence of PZA-resistant strains and the drug's pH-dependent activity underscore the urgent need for novel pyrazinamide analogs with improved potency and alternative mechanisms of action. This guide delves into a comparative analysis of pyrazinamide and its chlorinated derivatives, exploring their antimycobacterial activity, mechanisms of action, and potential as next-generation therapeutics.
In Vitro Antimycobacterial Activity: A Head-to-Head Comparison
The in vitro efficacy of an antimicrobial agent is a critical determinant of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism – is a standard metric for this assessment.
Pyrazinamide (PZA): The pH-Dependent Veteran
Pyrazinamide's activity is uniquely dependent on an acidic environment, which mimics the conditions within the phagolysosomes of macrophages where M. tuberculosis can reside.[1][4] At a neutral pH, its activity is significantly diminished.[5] This pH-dependent activity is a crucial consideration in both in vitro susceptibility testing and its in vivo efficacy.[1][4]
Chlorinated Pyrazine-2-Carboxamide Analogs: Potency at Neutral pH
In contrast to PZA, several chlorinated analogs have demonstrated significant antimycobacterial activity at neutral pH. This characteristic suggests a different mechanism of action and a potential advantage in targeting mycobacteria in various physiological environments.
For instance, studies on a series of 5-chloro-N-phenylpyrazine-2-carboxamides revealed potent activity against the M. tuberculosis H37Rv strain, with MIC values in the low micromolar range.[6] Similarly, certain 6-chloro-N-phenylpyrazine-2-carboxamide derivatives have also shown promising inhibitory effects.
Below is a comparative summary of the reported MIC values:
| Compound/Analog | Target Organism | MIC (µg/mL) | pH of Assay | Reference |
| Pyrazinamide | M. tuberculosis | 12.5 - 50 | Acidic (5.0-5.5) | [7] |
| Pyrazinamide | M. tuberculosis | >800 | Neutral (6.8) | [5] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | Not Specified | [6] |
| Various 3-benzamidopyrazine-2-carboxamides | M. tuberculosis | 1.95 - 31.25 | Not Specified | [8] |
| 5-Chloropyrazinamide | M. tuberculosis | More active than PZA | Not Specified | [9][10] |
Delving into the Mechanisms of Action: A Tale of Two Pathways
The divergence in antimycobacterial activity between pyrazinamide and its chlorinated analogs is rooted in their distinct mechanisms of action.
Pyrazinamide: A Prodrug's Journey
Pyrazinamide is a prodrug, meaning it requires enzymatic conversion within the mycobacterial cell to exert its effect.[2][3][11] This activation is a critical step that is also central to the development of resistance.
The established mechanism involves:
-
Uptake: PZA passively diffuses into the M. tuberculosis cell.
-
Activation: The mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[2][3][12]
-
Acidification and Efflux: In an acidic environment, POA is protonated to HPOA, which is then effluxed from the cell.[11] This process is thought to disrupt membrane potential and intracellular pH.
-
Multiple Targets: POA is believed to have multiple targets, including the inhibition of fatty acid synthase I (FAS I), disruption of coenzyme A synthesis, and interference with trans-translation, a crucial rescue mechanism for stalled ribosomes.[1][2][3][11]
Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which prevent the conversion of PZA to its active POA form.[2][3] Mutations in other genes, such as rpsA (ribosomal protein S1) and panD, have also been implicated in PZA resistance.[2][3]
Chlorinated Analogs: A Direct Approach
In contrast to PZA, evidence suggests that chlorinated analogs like 5-chloropyrazinamide do not require activation by pyrazinamidase.[9][10] This implies a different mechanism of action and the potential to be effective against PZA-resistant strains harboring pncA mutations. The proposed mechanism for some of these analogs involves the direct inhibition of key mycobacterial enzymes. For instance, 5-chloropyrazinamide has been suggested to target the fatty acid synthase I (FAS I) system in mycobacteria.
Cytotoxicity and In Vivo Efficacy: A Glimpse into Therapeutic Potential
While in vitro activity is a promising start, the journey of a drug candidate to the clinic requires a favorable safety profile and demonstrated efficacy in vivo.
Cytotoxicity:
-
Pyrazinamide: Generally considered to have low cytotoxicity at therapeutic concentrations, though hepatotoxicity can be a concern, particularly at higher doses.[13]
-
Chlorinated Analogs: Studies on various pyrazinamide derivatives have shown that many compounds exhibit minimal cytotoxicity against mammalian cell lines, such as Vero cells, with IC50 values often surpassing high concentrations.[14][15] This suggests a favorable selectivity for mycobacterial targets over host cells. Some N-benzylpyrazine-2-carboxamides have also been evaluated for cytotoxicity against HepG2 cells, with some showing no significant toxicity.[16]
In Vivo Efficacy:
Data on the in vivo efficacy of many novel pyrazinamide analogs is often limited in the early stages of research. Animal models, such as the murine model of tuberculosis, are essential for evaluating a compound's activity within a complex biological system. While some pyrazinamide analogs have been synthesized and tested in vitro, their progression to in vivo studies is a critical next step in their development.[17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis using the broth microdilution method. This method is a cornerstone of antimicrobial susceptibility testing.
Principle:
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compound (e.g., chlorinated pyrazinamide analog)
-
Positive control (e.g., a known anti-TB drug)
-
Negative control (medium only)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or a visual reading system
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in 7H9 broth in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared mycobacterial inoculum to each well containing the drug dilutions.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation and contamination.
-
Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of mycobacteria. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Conclusion and Future Directions
While pyrazinamide remains a critical tool in the fight against tuberculosis, the exploration of its chlorinated analogs has opened promising avenues for the development of novel therapeutics. The key takeaways from this comparison are:
-
Enhanced Potency: Many chlorinated pyrazine-2-carboxamide derivatives exhibit superior in vitro activity against M. tuberculosis compared to pyrazinamide, particularly at neutral pH.
-
Alternative Mechanism: The likely direct--target mechanism of these analogs, as opposed to PZA's prodrug nature, offers the potential to circumvent existing PZA resistance mechanisms.
-
Favorable Safety Profile: Preliminary data suggests that many of these analogs possess low cytotoxicity, indicating a good therapeutic window.
The path forward for these promising compounds involves comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models of tuberculosis and a more in-depth elucidation of their precise molecular targets. The continued investigation of structure-activity relationships within this chemical class will be instrumental in designing the next generation of antimycobacterial agents with the potential to shorten and improve the treatment of tuberculosis.
References
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Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. (2025). eLife. [Link]
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Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. (n.d.). Sciforum. [Link]
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In vitro antimycobacterial activity of 5-chloropyrazinamide. (1998). Antimicrobial Agents and Chemotherapy. [Link]
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In vitro antimycobacterial activities of pyrazinamide analogs. (1995). Antimicrobial Agents and Chemotherapy. [Link]
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Mechanisms of Pyrazinamide Action and Resistance. (2015). Microbiology and Molecular Biology Reviews. [Link]
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (2008). European Journal of Medicinal Chemistry. [Link]
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Mechanisms of Pyrazinamide Action and Resistance. (2015). ASM Journals. [Link]
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Studies on toxicity of antitubercular drugs namely isoniazid, rifampicin, and pyrazinamide in an in vitro model of HepG2 cell line. (2011). ResearchGate. [Link]
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In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide. (1998). Antimicrobial Agents and Chemotherapy. [Link]
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Dependence of antimycobacterial activity of studied compounds on the π-hydrophobic parameter. (2020). ResearchGate. [Link]
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Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
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Synthetic route of pyrazinamide derivatives. (2023). ResearchGate. [Link]
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Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). European Journal of Medicinal Chemistry. [Link]
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Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. (2009). Molecules. [Link]
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What is the mechanism of action (Moa) of Pyrazinamide?. (2024). Dr.Oracle. [Link]
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2021). MDPI. [Link]
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Mechanism of action on Pyrazinamide drug targets in susceptible and.... (2022). ResearchGate. [Link]
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Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (2006). Molecules. [Link]
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. (2021). MDPI. [Link]
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Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. (2007). Bioorganic & Medicinal Chemistry. [Link]
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Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. (2021). bioRxiv. [Link]
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A Comparative Guide to Substituted Pyrazine Carboxamides as Anti-Tuberculosis Agents
This guide provides a comparative analysis of substituted pyrazine carboxamides, a critical class of compounds in the fight against Mycobacterium tuberculosis (Mtb). We will delve into the structure-activity relationships that govern their efficacy, compare their performance based on experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing tuberculosis chemotherapy.
The Foundational Role and Enigmatic Mechanism of Pyrazinamide
Pyrazinamide (PZA), a synthetic pyrazine carboxamide derivative, is a cornerstone of first-line tuberculosis treatment regimens, prized for its unique ability to eliminate persistent, non-replicating mycobacteria residing in acidic environments.[1][2][3] This sterilizing activity is crucial for shortening the duration of therapy and preventing relapse.[1][3]
Despite its long-standing clinical use, the precise mechanism of PZA remains a subject of intense research.[1][2] It is universally accepted that PZA is a prodrug that passively diffuses into M. tuberculosis.[2] Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[1] Mutations in the pncA gene are the primary cause of PZA resistance.[1][4][5]
POA accumulates in the acidic cytoplasm of the bacilli, leading to a cascade of disruptive effects.[2] While early theories pointed to the inhibition of fatty acid synthase I (FAS-I), this has been largely discounted.[2][6] The current leading hypothesis suggests that POA's targets are multifaceted, including the disruption of membrane transport and energy production.[3][7] A key identified target is the ribosomal protein S1 (RpsA), involved in trans-translation, and more recently, POA has been shown to trigger the degradation of PanD, an essential enzyme in the biosynthesis of coenzyme A.[2][3][4][5]
Caption: Mechanism of action of Pyrazinamide (PZA).
Structure-Activity Relationship (SAR): A Comparative Analysis
The development of novel PZA analogs is driven by the need to overcome PZA resistance and potentially broaden the spectrum of activity. The core pyrazine carboxamide scaffold offers several positions for chemical modification, primarily on the pyrazine ring itself and on the amide nitrogen.
Substitutions on the Pyrazine Ring (C5 and C6 Positions)
Modifications at the C5 and C6 positions of the pyrazine ring have yielded compounds with significantly altered activity profiles.
-
Lipophilicity and Alkyl Chains: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich mycobacterial cell wall.[8] A study on 5-alkyl PZA derivatives demonstrated a positive correlation between the length of the alkyl chain at the C5 position and antimycobacterial activity, with the 5-heptyl derivative showing maximal potency.[8] Interestingly, these 5-alkyl derivatives are not substrates for pyrazinamidase, indicating a distinct mechanism of action from the parent drug, PZA, which could be advantageous against PZA-resistant strains.[8]
-
Halogenation: The introduction of a chlorine atom, particularly at the C6 position, has been a common strategy. The compound 5-chloropyrazinamide (5-Cl-PZA) has shown activity against PZA-resistant strains and other mycobacteria that are naturally resistant to PZA, further supporting an alternative mechanism of action.[9]
Substitutions on the Carboxamide Nitrogen (N-Aryl and N-Benzyl Derivatives)
Replacing the amide protons with larger aromatic or benzyl groups has been extensively explored, leading to some of the most potent derivatives.
-
N-Phenyl Derivatives: The addition of a substituted phenyl ring at the amide nitrogen has led to compounds with potent activity. The nature and position of the substituent on the phenyl ring are critical. For instance, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide were identified as highly active compounds, highlighting the importance of iodine substitution for antimycobacterial activity.[10][11]
-
N-Benzyl Derivatives: Similarly, N-benzyl substitutions have yielded promising results. The compound 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated an MIC of 6.25 µg/mL against M. tuberculosis, an activity level comparable to PZA, but also showed significant activity against other mycobacterial strains that are typically resistant to PZA.[12]
Caption: Key Structure-Activity Relationships (SAR) for Pyrazine Carboxamides.
Comparative Performance Data
The ultimate measure of a compound's potential is its biological activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) to activity (MIC), is a crucial parameter for gauging a compound's therapeutic window.
| Compound Name | Substitution Pattern | M. tuberculosis H37Rv MIC (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Pyrazinamide (PZA) - Standard | Unsubstituted | 6.25 - >100 (pH dependent) | Variable | [10],[11] |
| 5-heptylpyrazine-2-carboxamide | C5: heptyl | 3.13 | >25 (vs. HepG2) | [8] |
| 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | C5: hexyl; N: 3-(CF3)-phenyl | 3.13 | >25 (vs. HepG2) | [8] |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | C5: t-butyl; C6: Cl; N: 4-methoxybenzyl | 6.25 | Not Reported | [12],[13] |
| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | N: 3-iodo-4-methyl-phenyl | < 2.0 µmol/L (~0.7 µg/mL) | Not Reported | [11] |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | C5: heptylamino; N: 4-methyl-phenyl | 0.78 | >20 (vs. HepG2) | [9] |
Essential Experimental Methodologies
Rigorous and reproducible experimental protocols are the bedrock of trustworthy drug discovery. The following sections detail the core assays required for the comparative evaluation of pyrazine carboxamide derivatives.
Workflow for Novel Compound Evaluation
The evaluation of a new chemical entity follows a logical cascade, from initial broad screening to more specific and complex assays. This approach ensures that resources are focused on the most promising candidates. The rationale is to first establish baseline activity (potency), then assess safety (cytotoxicity), and finally, evaluate performance in a more biologically relevant context (intracellular activity).
Caption: Experimental workflow for evaluating novel antitubercular compounds.
Protocol 1: In Vitro Antimycobacterial Susceptibility Testing
Method: Microplate Alamar Blue Assay (MABA). Rationale: This colorimetric assay is a rapid, sensitive, and cost-effective method for determining the MIC of compounds against Mtb.[14] It relies on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Serially dilute the test compounds across the plate, leaving appropriate wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculation: Add 100 µL of a standardized M. tuberculosis H37Rv culture (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well, except the negative control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Dye Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Protocol 2: Eukaryotic Cell Cytotoxicity Assay
Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay. Rationale: It is imperative to ensure that the compound's antimycobacterial activity is not due to general toxicity to host cells.[15] The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HepG2 human liver cells or Vero kidney epithelial cells) at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a "no drug" control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
The comparative analysis of substituted pyrazine carboxamides reveals a vibrant landscape for the development of next-generation anti-tuberculosis drugs. Structure-activity relationship studies have successfully identified key chemical modifications that enhance potency and, crucially, can confer activity against PZA-resistant strains by engaging alternative mechanisms of action.
The most promising derivatives often feature increased lipophilicity through the addition of alkyl chains at the C5 position or substituted N-aryl/N-benzyl groups on the carboxamide. Compounds like 5-alkylamino-N-aryl-pyrazine-2-carboxamides have demonstrated single-digit or even sub-micromolar MICs with favorable selectivity indices.
Future research should focus on:
-
Elucidating Alternative Mechanisms: For derivatives active against PZA-resistant Mtb, identifying the specific molecular targets is a high priority.
-
Optimizing Pharmacokinetics: Potent compounds must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties to be viable clinical candidates.
-
In Vivo Efficacy: Promising lead compounds identified through the in vitro screening cascade must be advanced to animal models of tuberculosis to confirm their efficacy in a complex biological system.
By leveraging the insights from these comparative analyses and employing rigorous experimental validation, the scientific community can continue to refine the pyrazine carboxamide scaffold and develop novel therapies to combat the global threat of tuberculosis.
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A Comparative Guide to Elucidating the Mechanism of Action of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. By drawing comparisons with the well-established antitubercular agent Pyrazinamide (PZA) and its analogs, we will explore a hypothesized mechanism and detail the experimental workflows required for its validation. Our approach emphasizes scientific integrity, providing a logical, evidence-based pathway for investigation.
Introduction: The Promise of Pyrazinecarboxamides
The pyrazinecarboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by Pyrazinamide, a first-line drug for the treatment of tuberculosis (TB)[1][2]. PZA's unique sterilizing activity against semi-dormant mycobacteria has been pivotal in shortening TB therapy regimens[3]. The biological activity of pyrazinecarboxamides is, however, not limited to antitubercular effects; various derivatives have been investigated for a range of therapeutic applications[4]. The subject of this guide, this compound, is a novel analog whose mechanism of action remains to be fully elucidated. Its structural similarity to PZA and other active derivatives suggests a potential role as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Hypothesized Mechanism of Action of this compound
Based on the structure-activity relationships of known pyrazinecarboxamides, we can postulate a primary mechanism of action for this compound. The chloro and dimethyl substitutions on the pyrazine ring are known to influence the lipophilicity and electronic properties of the molecule, which can in turn affect its biological activity and mechanism[3][5].
Our central hypothesis is that This compound acts as an antitubercular agent, potentially through a dual mechanism:
-
Prodrug Activation: Similar to PZA, it may function as a prodrug, requiring enzymatic conversion to its active form, 6-Chloro-3,5-dimethylpyrazinoic acid, within the mycobacterium.
-
Direct Inhibition: Alternatively, the structural modifications may confer direct inhibitory activity against a key mycobacterial enzyme, bypassing the need for activation. A plausible target, based on analogs like 5-Cl-PZA, is the Fatty Acid Synthase I (FAS-I) complex, which is essential for mycolic acid biosynthesis[6].
The following sections will detail a comparative experimental strategy to test this hypothesis.
Comparative Framework: Learning from Pyrazinamide
Pyrazinamide will serve as our primary benchmark for comparison. Its mechanism, while still a subject of some debate, is largely understood to proceed as follows:
Caption: Mechanism of Action of Pyrazinamide (PZA).
This established pathway provides a clear roadmap for investigating this compound.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized mechanism, a series of comparative in vitro experiments should be conducted.
Antimycobacterial Activity Assessment
The initial step is to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv and compare it to PZA.
Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)
-
Prepare a 2-fold serial dilution of this compound and PZA in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution to each well and incubate for a further 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Expected Data and Interpretation:
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| This compound | Experimental Value |
| Pyrazinamide (PZA) | 20-100 (pH dependent) |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 31.25 µmol·mL⁻¹ (antifungal)[3] |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 65% inhibition at 6.25 µg/mL[5] |
A low MIC for the test compound would confirm its antimycobacterial potential.
Investigating the Prodrug Hypothesis
To determine if this compound is a prodrug requiring activation by PncA, its activity against a PZA-resistant strain of M. tuberculosis (with a mutated pncA gene) should be assessed.
Protocol: Comparative MIC Against PZA-Resistant M. tuberculosis
-
Repeat the MABA protocol using a well-characterized PZA-resistant M. tuberculosis strain.
-
Compare the MIC values of the test compound against the susceptible and resistant strains.
Interpretation of Results:
-
No change in MIC: Suggests a mechanism of action independent of PncA activation.
-
Significant increase in MIC: Indicates that the compound is likely a prodrug activated by PncA.
Direct Target Identification: Fatty Acid Synthase I (FAS-I) Inhibition
To investigate the hypothesis of direct inhibition of FAS-I, an in vitro enzyme inhibition assay is required.
Caption: Experimental workflow for mechanism of action validation.
Protocol: In Vitro FAS-I Inhibition Assay
-
Purify the FAS-I enzyme from M. tuberculosis.
-
In a reaction mixture containing the enzyme, substrate (acetyl-CoA and malonyl-CoA), and NADPH, add varying concentrations of this compound.
-
Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to FAS-I activity.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Comparative Data Table:
| Compound | Target | IC50 (µM) |
| This compound | M. tb FAS-I | Experimental Value |
| 5-Cl-Pyrazinamide | M. tb FAS-I | Known Inhibitor[6] |
| Pyrazinoic Acid (POA) | M. tb FAS-I | Inhibitor |
A low IC50 value would provide strong evidence for direct inhibition of FAS-I.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validating the mechanism of action of this compound. By leveraging the extensive knowledge of Pyrazinamide and its derivatives, researchers can efficiently test the hypotheses of prodrug activation and direct enzyme inhibition. The experimental workflows described, from whole-cell activity assays to in vitro enzyme kinetics, provide a robust framework for elucidating the molecular basis of this novel compound's activity.
Further studies could explore other potential targets within M. tuberculosis and investigate the compound's activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. Understanding the precise mechanism of action is a critical step in the development of new and effective antitubercular agents.
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Navigating the Resistance Landscape: A Comparative Guide to Cross-Resistance Studies of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of therapeutic development, understanding the potential for cross-resistance is paramount to predicting a new drug candidate's long-term efficacy and clinical utility. This guide provides a comprehensive framework for designing and interpreting cross-resistance studies for the novel compound 6-Chloro-3,5-dimethylpyrazine-2-carboxamide . As a senior application scientist, my objective is to offer not just protocols, but the strategic thinking behind them, grounded in established scientific principles.
While specific mechanistic data for this compound is emerging, its structural class—the pyrazinecarboxamides—provides a strong foundation for hypothesizing its potential mechanisms of action and, consequently, its cross-resistance profile. This family includes well-characterized drugs such as the antitubercular agent Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705). By examining the resistance mechanisms to these established drugs, we can proactively design robust studies to evaluate our lead compound.
Part 1: Hypothesizing the Mechanism of Action - The Basis for Comparator Selection
The pyrazinecarboxamide scaffold is a versatile pharmacophore. Based on existing literature, we can postulate two primary avenues for the biological activity of this compound:
-
Antimicrobial Activity (Anti-tubercular): Structurally related to Pyrazinamide, it may function as a pro-drug. In Mycobacterium tuberculosis, PZA is converted by the enzyme pyrazinamidase (encoded by the pncA gene) to its active form, pyrazinoic acid (POA).[1][2] POA disrupts membrane potential and may interfere with coenzyme A synthesis.[3][4][5][6][7][8] Therefore, a primary hypothesis is that our compound could share this bioactivation pathway.
-
Antiviral Activity: The structure also shares features with Favipiravir (T-705), a pro-drug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form (favipiravir-RTP).[9][10] Favipiravir-RTP acts as a purine analog and inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, inducing lethal mutagenesis.[9][10][11][12] This suggests a potential antiviral mechanism for this compound.
Based on these hypotheses, we will select the following drugs as comparators in our cross-resistance studies:
-
Pyrazinamide (PZA): To investigate shared resistance mechanisms in a mycobacterial context.
-
Favipiravir (T-705): To explore potential cross-resistance in viral models.
-
A DNA-damaging agent (e.g., Cisplatin): As a control representing a distinct mechanism of action, particularly relevant if the compound is also screened for anticancer activity.
Part 2: Experimental Design for Cross-Resistance Profiling
A robust cross-resistance study is a multi-step process. The core principle is to generate cell lines or microbial strains with acquired resistance to a known drug and then to assess the sensitivity of these resistant lines to the investigational compound.
Workflow for Generating and Characterizing Resistant Lines
Caption: Workflow for generating and profiling drug-resistant lines.
Detailed Experimental Protocols
Protocol 1: Generation of Pyrazinamide-Resistant Mycobacterium tuberculosis
-
Strain and Culture Conditions: Use M. tuberculosis H37Rv. Culture in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 37°C. For solid media, use Middlebrook 7H10 agar.
-
Generation of Resistant Mutants:
-
Single-Step Selection: Plate a high-density inoculum (10⁸-10¹⁰ CFU) onto 7H10 agar containing PZA at concentrations ranging from 2x to 10x the minimum inhibitory concentration (MIC).[13] Incubate at 37°C for 3-4 weeks.
-
Multi-Step Selection (Serial Passage): Inoculate 7H9 broth containing a sub-MIC concentration of PZA.[13] After growth is observed, passage the culture into fresh broth with a slightly higher PZA concentration. Repeat this process for multiple passages.
-
-
Isolation and Verification: Isolate single colonies from the PZA-containing plates. Re-test the MIC of each isolate to confirm a stable resistance phenotype.
-
Genotypic Characterization: Sequence the pncA gene of the resistant isolates to identify mutations, which are the primary cause of PZA resistance.[1][2] Also, consider sequencing rpsA and panD genes, which are also implicated in PZA resistance.[3][4]
Protocol 2: Generation of Favipiravir-Resistant Influenza Virus
-
Cell Line and Virus: Use Madin-Darby canine kidney (MDCK) cells and a laboratory-adapted strain of Influenza A virus (e.g., A/PR/8/34 H1N1).
-
Resistance Selection by Serial Passage:
-
Infect MDCK cells with the virus at a low multiplicity of infection (MOI) in the presence of Favipiravir at a concentration close to its EC₅₀.
-
Harvest the supernatant after 48-72 hours and use it to infect fresh MDCK cells with a new dose of Favipiravir.
-
Gradually increase the concentration of Favipiravir in subsequent passages.[14]
-
-
Plaque Purification and Resistance Confirmation: Isolate individual viral plaques from the resistant population. Amplify these clonal populations and determine their EC₅₀ for Favipiravir using a plaque reduction assay or a yield reduction assay to confirm resistance.[15][16]
-
Genotypic Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) and sequence the segments of the viral genome encoding the RNA-dependent RNA polymerase complex (PA, PB1, and PB2) to identify potential resistance-conferring mutations.[11]
Protocol 3: Cross-Resistance Susceptibility Testing
-
For Mycobacteria (MIC Determination):
-
Use a broth microdilution method in a 96-well plate format.[17]
-
Prepare two-fold serial dilutions of this compound, PZA (positive control), and an unrelated antibiotic (e.g., rifampicin) in 7H9 broth.
-
Inoculate the wells with the parental H37Rv strain and the PZA-resistant isolates.
-
Incubate and determine the MIC, defined as the lowest drug concentration that prevents visible growth.
-
-
For Influenza Virus (EC₅₀ Determination):
-
Use a plaque reduction neutralization test (PRNT) or a yield reduction assay.[15][16]
-
Seed MDCK cells in 96-well plates.
-
Pre-incubate the parental and Favipiravir-resistant virus strains with serial dilutions of this compound, Favipiravir (positive control), and a neuraminidase inhibitor like oseltamivir (negative control).
-
Infect the MDCK cells and, after an appropriate incubation period, quantify the viral replication (e.g., by plaque counting, TCID₅₀, or qPCR of viral RNA).
-
Calculate the 50% effective concentration (EC₅₀) for each drug against each viral strain.
-
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The key metric is the Resistance Factor (RF) , calculated as:
RF = IC₅₀ (or MIC) of the resistant strain / IC₅₀ (or MIC) of the parental strain
An RF > 1 indicates some level of resistance. A significant RF for this compound in a comparator-resistant line suggests cross-resistance.
Table 1: Hypothetical Cross-Resistance Data for PZA-Resistant M. tuberculosis
| Compound | Parental H37Rv MIC (µg/mL) | PZA-Resistant Isolate 1 (pncA mutation) MIC (µg/mL) | Resistance Factor (RF) | PZA-Resistant Isolate 2 (rpsA mutation) MIC (µg/mL) | Resistance Factor (RF) |
| Pyrazinamide | 50 | >800 | >16 | >800 | >16 |
| This compound | 25 | >400 | >16 | 25 | 1 |
| Rifampicin | 0.1 | 0.1 | 1 | 0.1 | 1 |
Interpretation of Hypothetical Data: In this example, the pncA mutant shows strong cross-resistance to our lead compound, suggesting it may also be a pro-drug requiring activation by pyrazinamidase. The rpsA mutant, however, remains sensitive, indicating a different mechanism of action or a different target binding site for our compound compared to PZA's downstream effects.
Table 2: Hypothetical Cross-Resistance Data for Favipiravir-Resistant Influenza A Virus
| Compound | Parental Virus EC₅₀ (µM) | Favipiravir-Resistant Virus (RdRp mutation) EC₅₀ (µM) | Resistance Factor (RF) |
| Favipiravir | 15 | 150 | 10 |
| This compound | 10 | 12 | 1.2 |
| Oseltamivir | 0.01 | 0.01 | 1 |
Interpretation of Hypothetical Data: Here, the Favipiravir-resistant virus shows minimal change in susceptibility to our lead compound. This lack of cross-resistance would be a highly favorable outcome, suggesting that this compound either has a different target, a different binding site on the RdRp, or is not susceptible to the same resistance mutations.
Visualizing Mechanistic Relationships
Caption: Potential shared activation pathway leading to cross-resistance.
Conclusion
A thorough investigation into the cross-resistance profile of this compound is not merely a checkbox in preclinical development; it is a critical step in defining its therapeutic potential. By leveraging our knowledge of related pyrazinecarboxamides like Pyrazinamide and Favipiravir, we can design intelligent, hypothesis-driven studies. The protocols and frameworks outlined in this guide provide a robust starting point for elucidating the resistance landscape of this promising compound, ultimately informing its path toward clinical application. This proactive approach ensures that we are not only developing a new drug but also understanding its resilience in the face of evolving resistance.
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Unlocking Potent Antimicrobial Action: A Comparative Guide to the Synergistic Effects of Pyrazinecarboxamide Derivatives with Conventional Antibiotics
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the global fight against antimicrobial resistance, the exploration of synergistic interactions between existing antibiotics and novel compounds presents a promising frontier. This guide delves into the scientific underpinnings and experimental validation of the synergistic effects observed when pyrazinecarboxamide derivatives are combined with other antibiotics. While specific data on 6-Chloro-3,5-dimethylpyrazine-2-carboxamide in this context is not extensively documented in publicly available literature, the broader class of pyrazinecarboxamides, including the well-established drug pyrazinamide, offers a robust foundation for understanding and exploring these potent combinations.
This document, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, blending established scientific principles with practical, field-proven experimental methodologies. Our focus is on the causality behind experimental choices and the generation of self-validating data to ensure scientific integrity.
The Rationale for Synergy: Why Combine Pyrazinecarboxamides with Other Antibiotics?
Pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including notable antimicrobial properties.[1][2][3][4][5] The core concept of antibiotic synergy lies in combining two or more drugs to achieve a more potent effect than the sum of their individual actions. This can manifest as a lower required therapeutic dose, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.
A prime example from this chemical class is Pyrazinamide (PZA), a cornerstone of anti-tuberculosis therapy. PZA, a pyrazinecarboxamide, exhibits remarkable synergy with rifampicin, a key factor in the success of modern short-course tuberculosis treatment.[6] This established clinical synergy underscores the potential of the pyrazinecarboxamide scaffold to act as a powerful adjuvant to other antimicrobial agents.
The proposed mechanisms for such synergy often revolve around a multi-pronged attack on the bacterial cell. One plausible hypothesis is that certain pyrazine derivatives can increase the permeability of the bacterial cell membrane.[7][8][9] This disruption of the cellular envelope would then facilitate the entry of a partner antibiotic, allowing it to reach its intracellular target at a higher concentration and exert its bactericidal or bacteriostatic effect more efficiently.
Evaluating Synergistic Potential: Key Experimental Protocols
To rigorously assess the synergistic effects of pyrazinecarboxamide derivatives with other antibiotics, two primary in vitro methods are widely accepted and utilized: the Checkerboard Assay and the Time-Kill Curve Analysis.[10][11][12]
The Checkerboard Assay: Quantifying Synergy
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[11][13][14][15]
Experimental Protocol: Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of the pyrazinecarboxamide derivative and the partner antibiotic in an appropriate solvent.
-
Prepare a standardized inoculum of the target bacterial strain (e.g., to 0.5 McFarland standard).
-
Use sterile 96-well microtiter plates.
-
-
Serial Dilutions:
-
Create a two-dimensional array of serial dilutions for both compounds. The pyrazinecarboxamide derivative is typically diluted along the rows, and the partner antibiotic is diluted along the columns.[13]
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension. Include wells with each drug alone as controls, as well as a growth control well without any antimicrobial agents.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis and Interpretation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Workflow for the Checkerboard Assay
Caption: A flowchart illustrating the key steps of the checkerboard assay for determining antibiotic synergy.
Time-Kill Curve Analysis: Assessing Bactericidal Activity Over Time
While the checkerboard assay provides a static measure of synergy, the time-kill curve analysis offers a dynamic view of the bactericidal or bacteriostatic effects of an antimicrobial combination over a specific period.[16][17][18][19]
Experimental Protocol: Time-Kill Curve Analysis
-
Preparation:
-
Prepare cultures of the target bacteria in the logarithmic growth phase.
-
Prepare tubes or flasks with broth containing the pyrazinecarboxamide derivative alone, the partner antibiotic alone, the combination of both at specific concentrations (often based on their MICs), and a growth control without any drugs.
-
-
Inoculation:
-
Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[16]
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each culture.
-
Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates until colonies are visible, then count the colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[16]
-
Workflow for Time-Kill Curve Analysis
Caption: A diagram showing the workflow for a time-kill curve analysis to assess the bactericidal synergy of antimicrobial combinations.
Comparative Data on Pyrazine Derivatives
While awaiting specific data on this compound, we can draw valuable insights from studies on other pyrazine derivatives. For instance, a study on 2,3-pyrazine dicarboxylic acid derivatives demonstrated synergistic effects with several antibiotics against multi-drug resistant Vibrio cholerae. The Fractional Inhibitory Concentration (FIC) values for these combinations were consistently in the synergistic range (0.0 to 0.5).
Table 1: Illustrative Synergistic Activity of a Pyrazine Derivative with Antibiotics against V. cholerae
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Pyrazine Derivative MIC Alone (µM) | Pyrazine Derivative MIC in Combination (µM) | FIC Index (FICI) | Interpretation |
| Doxycycline | 8 | 2 | 70 | 17.5 | 0.5 | Synergy |
| Tetracycline | 16 | 4 | 70 | 17.5 | 0.5 | Synergy |
| Chloramphenicol | 4 | 1 | 70 | 17.5 | 0.5 | Synergy |
| Erythromycin | 128 | 32 | 70 | 17.5 | 0.5 | Synergy |
Note: This data is adapted for illustrative purposes based on the findings reported for 2,3-pyrazine dicarboxylic acid derivatives.
Future Directions and Conclusion
The exploration of pyrazinecarboxamide derivatives as synergistic partners for existing antibiotics holds significant promise in the ongoing battle against microbial resistance. The established success of pyrazinamide in tuberculosis treatment serves as a powerful precedent for the potential of this chemical class.[6]
Further research should focus on synthesizing and screening a wider range of pyrazinecarboxamide derivatives, including this compound, in combination with a diverse panel of antibiotics against clinically relevant pathogens. Elucidating the precise molecular mechanisms of synergy, whether through enhanced membrane permeability, inhibition of efflux pumps, or other pathways, will be crucial for the rational design of novel and effective combination therapies.
The experimental protocols outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary to advance this exciting field of research. By combining rigorous in vitro testing with subsequent in vivo validation, the scientific community can unlock the full potential of pyrazinecarboxamide-antibiotic synergies and develop new therapeutic strategies to combat infectious diseases.[20]
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A Comparative Guide to the Efficacy of Halogenated Pyrazine Carboxamides
This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the efficacy of different halogenated pyrazine carboxamides, supported by experimental data and established methodologies. Our focus is on elucidating the structure-activity relationships that drive the therapeutic potential of this promising class of compounds.
Introduction: The Significance of Halogenation in Pyrazine Carboxamide Antivirals
Pyrazine carboxamides are a class of heterocyclic compounds that have emerged as a critical scaffold in modern medicinal chemistry, particularly in the development of antiviral agents. The strategic introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the pyrazine ring can dramatically alter the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological efficacy. A quintessential example of this is Favipiravir (T-705), a fluorinated pyrazine carboxamide that has demonstrated broad-spectrum activity against a variety of RNA viruses.[1][2] Understanding how different halogens impact the antiviral potency is fundamental to the rational design of next-generation therapeutics.
Mechanism of Action: Favipiravir as a Case Study
To comprehend the efficacy of halogenated pyrazine carboxamides, it is essential to first understand their mechanism of action. Favipiravir serves as an excellent prototype for this class of antivirals. As a prodrug, Favipiravir is metabolized within host cells to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][3][4] This active metabolite then functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] The incorporation of Favipiravir-RTP into a nascent viral RNA strand can lead to two primary antiviral outcomes: chain termination, which halts RNA synthesis, or lethal mutagenesis, where the accumulation of mutations results in non-viable viral progeny.[3][5]
Caption: Mechanism of action of Favipiravir.
Comparative In Vitro Efficacy
The antiviral efficacy of different halogenated pyrazine carboxamides is typically quantified by determining their 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%. The following table summarizes the reported EC50 values for Favipiravir and its non-fluorinated and bromo-analogues against various RNA viruses.
| Compound | Structure | Virus | EC50 (µM) | Cell Line | Reference(s) |
| Favipiravir (T-705) | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Influenza A virus | ~0.1-1.0 | MDCK | [6] |
| Chikungunya virus | 25 | Vero | [6] | ||
| Dengue virus | >100 | Vero | [6] | ||
| T-1105 | 3-Hydroxypyrazine-2-carboxamide (non-halogenated) | Influenza A virus | Potent (cell-line dependent) | MDCK | [7][8] |
| Chikungunya virus | 7.0 | Vero | [6] | ||
| Dengue virus | 21 | Vero | [6] | ||
| T-1106 | 3-Oxo-4-(β-D-ribofuranosyl)-2-pyrazinecarboxamide | Dengue virus | 113 | Vero | [6] |
| Yellow Fever Virus | Ineffective in vitro, but effective in vivo | Vero, CV-1 | [9][10] |
Structure-Activity Relationship Analysis:
The comparative data reveals a nuanced structure-activity relationship. While Favipiravir (T-705) exhibits potent anti-influenza activity, its non-fluorinated analog, T-1105, demonstrates superior efficacy against Chikungunya and Dengue viruses in vitro.[6] Interestingly, the antiviral activity of T-1105 is highly dependent on the cell line used for testing, which is attributed to differences in the efficiency of its conversion to the active triphosphate form.[7][8] The ribosylated analog, T-1106, shows weaker in vitro activity against Dengue virus compared to T-1105.[6] However, T-1106 has demonstrated significant efficacy in an in vivo model of Yellow Fever, a phenomenon not observed in vitro, suggesting that host metabolic factors play a crucial role in its activation.[9][10]
Experimental Protocol: Viral Plaque Reduction Assay
A fundamental technique to determine the in vitro efficacy of antiviral compounds is the plaque reduction assay. This method quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral infection.
Materials:
-
A confluent monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6- or 12-well plates.
-
Virus stock with a known titer (plaque-forming units per mL).
-
Serial dilutions of the test compounds (e.g., halogenated pyrazine carboxamides).
-
Infection medium (e.g., serum-free MEM with 1 µg/mL TPCK-trypsin and 0.3% BSA for influenza).
-
Overlay medium (e.g., a mixture of 2X MEM and 1.6% Avicel or agarose).
-
Fixing solution (e.g., 4% formalin in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cells into multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 10-fold dilutions of the test compounds in the infection medium.
-
Infection: Aspirate the growth medium from the cells and wash the monolayer with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.
-
Treatment and Overlay: Remove the viral inoculum and add the prepared dilutions of the test compounds. Subsequently, add the overlay medium. The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Gently remove the overlay and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the solution and stain the cells with crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of a viral plaque reduction assay.
Conclusion and Future Directions
The halogenated pyrazine carboxamides are a versatile class of antivirals with demonstrated efficacy against a range of RNA viruses. The nature of the halogen substituent profoundly influences the compound's activity, with fluorine in Favipiravir being particularly effective for influenza, while the non-halogenated analog T-1105 shows promise against other viruses. The discrepancy between in vitro and in vivo results for some analogs, such as T-1106, underscores the importance of comprehensive evaluation, including metabolic studies, in drug development. The methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of halogenated pyrazine carboxamides as potent antiviral therapeutics.
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Huchting, J., et al. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). ResearchGate. Retrieved from [Link]
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Julander, J. G., et al. (2009). Activity of T-1106 in a Hamster Model of Yellow Fever Virus Infection. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazinecarboxamides: An Illustrative Analysis Based on 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazinecarboxamide derivatives, a class of compounds with significant therapeutic potential. Due to the limited publicly available biological data for the specific compound 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, this document will utilize a representative, hypothetical compound, designated as "Compound PZC," to illustrate the scientific principles and experimental methodologies involved in assessing efficacy. The data and protocols presented are based on published studies of structurally related pyrazinecarboxamides to ensure a realistic and scientifically grounded comparison.
The pyrazine ring is a core scaffold in numerous biologically active molecules.[1][2] Pyrazinamide, a cornerstone of tuberculosis treatment, is a well-known example.[1] Its derivatives have been explored for a range of activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties.[1][2][3] The exploration of substituted pyrazinecarboxamides aims to enhance efficacy against drug-resistant strains and broaden their therapeutic applications.[4][5][6]
Part 1: In Vitro Efficacy Assessment of Compound PZC
The initial evaluation of any new chemical entity begins with in vitro assays to determine its intrinsic activity against a specific biological target. For pyrazinecarboxamides, a primary focus has been on their antimycobacterial effects.
Antimycobacterial Susceptibility Testing
A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of Compound PZC against the target pathogen, such as Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Compound PZC: A stock solution of Compound PZC is prepared in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown to mid-log phase and diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The bacterial suspension is added to the wells containing the serially diluted Compound PZC. The plate is incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well, and the plate is re-incubated for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Illustrative In Vitro Efficacy Data for Compound PZC
| Assay | Pathogen | Result (MIC) |
| MABA | M. tuberculosis H37Rv | 1.56 µg/mL |
| MABA | Multidrug-Resistant M. tuberculosis | 3.13 µg/mL |
These hypothetical results for Compound PZC are in line with the observed activities of other potent pyrazinecarboxamide derivatives.[7][8][9]
Cytotoxicity Assessment
To evaluate the therapeutic potential of Compound PZC, its cytotoxicity against mammalian cells is assessed. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.
Experimental Protocol: MTT Assay
-
Cell Culture: A human cell line, such as the liver hepatocellular carcinoma cell line HepG2, is cultured in a 96-well plate.
-
Compound Exposure: The cells are exposed to various concentrations of Compound PZC for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC50 (the concentration that inhibits 50% of cell growth) is then calculated.
Illustrative Cytotoxicity Data for Compound PZC
| Cell Line | Result (IC50) |
| HepG2 | > 50 µg/mL |
This result would suggest a favorable selectivity index for Compound PZC.
Caption: In Vitro Efficacy and Cytotoxicity Workflow for Compound PZC.
Part 2: In Vivo Efficacy Assessment of Compound PZC
Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. Animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system.
Murine Model of Tuberculosis
A commonly used model is the infection of mice with M. tuberculosis. This model allows for the assessment of a compound's ability to reduce the bacterial burden in key organs like the lungs and spleen.
Experimental Protocol: Mouse Model of Tuberculosis Infection
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment: After a pre-determined period to allow for the establishment of infection, mice are treated with Compound PZC, a vehicle control, or a standard-of-care drug (e.g., isoniazid) daily for several weeks. The compound is typically administered orally.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of CFUs.
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group.
Illustrative In Vivo Efficacy Data for Compound PZC
| Treatment Group | Dose | Mean Log10 CFU/Lung (± SD) |
| Vehicle Control | - | 6.5 (± 0.4) |
| Isoniazid | 25 mg/kg | 4.2 (± 0.3) |
| Compound PZC | 50 mg/kg | 4.8 (± 0.5) |
These hypothetical results would indicate that Compound PZC has significant in vivo activity, although it may be less potent than the standard drug, isoniazid, at the tested doses.
Caption: In Vivo Efficacy Workflow in a Murine Tuberculosis Model.
Part 3: Comparative Analysis and Discussion
A direct comparison of in vitro and in vivo data is crucial for understanding a compound's potential.
| Parameter | In Vitro | In Vivo |
| Metric | MIC (µg/mL) | Log10 CFU Reduction |
| Compound PZC | 1.56 | 1.7 |
| Isoniazid (Comparator) | 0.05 | 2.3 |
In our illustrative example, Compound PZC demonstrates good in vitro potency, which translates to a significant reduction in bacterial load in vivo. However, the correlation is not always linear. Discrepancies can arise from several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly impact its concentration at the site of infection. Poor bioavailability or rapid metabolism can lead to lower efficacy in vivo despite high in vitro potency.
-
Mechanism of Action: Some compounds may require metabolic activation to become effective, a process that may not occur in in vitro culture.[1] Conversely, a compound might be inactivated by metabolic processes in the host.
-
Host Factors: The host immune response can act synergistically with an antimicrobial agent, leading to greater efficacy in vivo than predicted from in vitro studies alone.
Conclusion
The evaluation of a new therapeutic agent like this compound requires a systematic progression from in vitro to in vivo studies. While in vitro assays provide essential information on a compound's intrinsic activity and potential toxicity, in vivo models are indispensable for assessing its efficacy in a complex physiological setting. The illustrative data for "Compound PZC" highlights the importance of this integrated approach in drug development. Further research into the structure-activity relationships of pyrazinecarboxamides will undoubtedly lead to the discovery of new and improved therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of Pyrazine Carboxamide Analogs
The pyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, ranging from antitubercular and antifungal to anticancer and antiviral activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazine carboxamide analogs, offering insights into the rational design of potent and selective agents for different biological targets. We will delve into the experimental data supporting these relationships, detail the methodologies for their evaluation, and visualize the key structural determinants of activity.
The Versatile Pyrazine Carboxamide Core: A Foundation for Diverse Bioactivities
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, coupled with a carboxamide side chain, provides a unique combination of physicochemical properties. This arrangement allows for a multitude of structural modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The nitrogen atoms can act as hydrogen bond acceptors, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities, facilitating interactions with various biological targets.
SAR Exploration Across Therapeutic Areas
The biological activity of pyrazine carboxamide analogs is exquisitely sensitive to the nature and position of substituents on both the pyrazine ring and the carboxamide moiety. Below, we explore the SAR of these analogs in several key therapeutic areas.
Antimycobacterial Activity: The Legacy of Pyrazinamide
Pyrazinamide (PZA), a first-line antituberculosis drug, is a cornerstone of pyrazine carboxamide research.[1][2] Its activity is dependent on its conversion to pyrazinoic acid (POA) by a mycobacterial enzyme.[1][3] SAR studies on PZA analogs have revealed crucial insights for developing novel antitubercular agents.
A significant determinant of antimycobacterial activity is lipophilicity . An increase in lipophilicity, often achieved by introducing alkyl chains or bulky groups, generally enhances the penetration of the mycobacterial cell wall.[4] For instance, a positive correlation has been observed between the length of a 5-alkyl chain and antimycobacterial activity, with the heptyl substituent showing maximal potency.[4] Similarly, the presence of a tert-butyl group at the 5-position of the pyrazine ring, often combined with a chlorine atom at the 6-position, has been shown to be beneficial for activity.[1][5]
Substitutions on the carboxamide nitrogen also play a critical role. N-phenyl pyrazine-2-carboxamides have been extensively studied, with substitutions on the phenyl ring significantly influencing activity. For example, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited high antituberculotic activity.[1][6] The position of substituents is also key, with 3- and 5-position substitutions on the pyrazine ring showing improved potency over the parent compound.[3]
Interestingly, some potent 5-alkyl pyrazinamide derivatives do not require hydrolysis by pyrazinamidase, suggesting a different mechanism of action and potential efficacy against PZA-resistant strains.[4]
Table 1: Comparative Antimycobacterial Activity of Pyrazine Carboxamide Analogs
| Compound ID | Pyrazine Ring Substituents | Carboxamide Substituent (R) | Biological Activity (MIC, µg/mL) | Reference |
| Pyrazinamide | Unsubstituted | H | 6.25 | [2] |
| 1 | 5-heptyl | H | 3.13 | [4] |
| 2 | 5-hexyl | 3-(trifluoromethyl)phenyl | 3.13 | [4] |
| 3 | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | High (% inhibition) | [1] |
| 4 | 5-tert-butyl-6-chloro | 4-methyl-1,3-thiazol-2-yl | 31.25 (µmol·mL⁻¹) | [5] |
| 5 | 3-(heptylamino) | methyl | 25 | [7][8] |
Kinase Inhibition: A Promising Avenue for Cancer Therapy
Pyrazine carboxamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
In the context of non-small cell lung cancer (NSCLC), EML4-ALK fusion protein is a key therapeutic target.[9][10] Structural optimization of pyrazine-2-carboxamide derivatives has led to the discovery of potent EML4-ALK inhibitors.[9][10] Computational modeling and SAR studies have been instrumental in guiding these optimizations.[9][10]
FGFRs are another important class of receptor tyrosine kinases implicated in various cancers.[11][12] A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors.[11][12] The 3-amino group is a key feature, forming crucial hydrogen bonds with the hinge region of the kinase.[11] Scaffold hopping from a known pyrimidine core to the pyrazine scaffold proved to be a successful strategy in discovering novel FGFR inhibitors.[11][12]
HPK1 is a negative regulator of T-cell signaling, and its inhibition is an attractive strategy for cancer immunotherapy.[13][14] Structure-based drug design has led to the development of highly selective pyrazine carboxamide HPK1 inhibitors, with compound AZ3246 showing potent induction of IL-2 secretion in T cells and in vivo antitumor activity.[14]
Pyrazine-2-carboxamide derivatives have also been evaluated against a panel of other tyrosine kinases.[15][16] For example, 3-amino-N-phenylpyrazine-2-carboxamide demonstrated significant inhibitory activity against AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA).[15][16]
Table 2: Comparative Kinase Inhibitory Activity of Pyrazine Carboxamide Analogs
| Compound ID | Target Kinase | Key Structural Features | Biological Activity (IC₅₀/EC₅₀) | Reference |
| 12c | EML4-ALK | Optimized pyrazine-2-carboxamide | Potent inhibitor | [9] |
| 18i | pan-FGFR | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | Potent inhibitor | [11][12] |
| AZ3246 | HPK1 | Optimized pyrazine carboxamide | 90 nM (EC₅₀ for IL-2 secretion) | [14] |
| Compound 4 | AXL1, TRKA | 3-amino-N-phenylpyrazine-2-carboxamide | 41% inhibition (AXL1), 34% inhibition (TRKA) at 10 µM | [15][16] |
Antiviral and Antifungal Activities
The versatility of the pyrazine carboxamide scaffold extends to antiviral and antifungal applications.
Novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues have been synthesized and evaluated as inhibitors of influenza A viruses.[17] One of the epimers, 8a , displayed high antiviral activity against both H1N1 and H3N2 strains with low cytotoxicity.[17] Molecular docking studies suggest that these compounds bind to the active site of the viral RNA-dependent RNA polymerase (RdRp).[17]
Several substituted N-phenyl pyrazine-2-carboxamides and related analogs have been screened for their antifungal activity.[1][5] For instance, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes.[5]
Experimental Protocols: A Foundation for Reliable SAR Data
The credibility of any SAR study hinges on the robustness of its experimental methodologies. Below are representative protocols for evaluating the biological activities discussed.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This assay is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.
Causality: The color change is indicative of mycobacterial respiration and, therefore, viability. Inhibition of this change signifies bactericidal or bacteriostatic activity.
Kinase Inhibition Assay (Bioluminescence Method)
This assay measures the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Protocol:
-
Dispense the kinase, substrate, and test compound into a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add a luciferin/luciferase-based reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control.
Causality: Lower luminescence indicates higher kinase activity (more ATP consumed), while higher luminescence signifies inhibition of the kinase.
Visualizing Structure-Activity Relationships
Diagrams can effectively illustrate the complex relationships between chemical structure and biological activity.
Key SAR Features of Pyrazine Carboxamide Analogs
Caption: Key modification sites on the pyrazine carboxamide scaffold.
Experimental Workflow for SAR Studies
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Evaluating the Selectivity of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide Against Diverse Microbial Strains: A Comparative Guide
In the ever-evolving landscape of antimicrobial drug discovery, the principle of selective toxicity remains the cornerstone of therapeutic success. An ideal antimicrobial agent should exhibit potent activity against pathogenic microorganisms while eliciting minimal to no harm to the host. This guide provides a comprehensive evaluation of the microbial selectivity of a promising pyrazine derivative, 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. Drawing upon established methodologies and comparative analysis, we will explore its spectrum of activity and potential as a selective antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.
Introduction: The Imperative of Microbial Selectivity
The clinical utility of an antimicrobial agent is intrinsically linked to its selectivity. Broad-spectrum antibiotics, while effective against a wide array of bacteria, can inadvertently disrupt the host's beneficial microbiota, leading to secondary infections and the rise of antimicrobial resistance.[][2] Conversely, narrow-spectrum agents target a limited range of pathogens, thereby preserving the natural microbiome and reducing the selective pressure that drives resistance.[3][4] The evaluation of a novel compound's selectivity is therefore a critical step in its preclinical development.
This compound belongs to the pyrazinamide class of compounds, which includes the first-line tuberculosis drug, pyrazinamide (PZA).[5][6] PZA itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[7][8] This unique activation mechanism contributes to its selective action against Mycobacterium tuberculosis. The structural modifications in this compound, namely the addition of a chloro group and two methyl groups, may alter its spectrum of activity and selectivity profile. This guide will outline the experimental framework to rigorously assess these characteristics.
Understanding the Compound: Physicochemical Properties of this compound
Before delving into biological evaluation, a fundamental understanding of the test compound's physicochemical properties is essential. These properties influence its solubility, stability, and interaction with biological membranes, all of which impact its antimicrobial efficacy.
| Property | Value (Predicted/Experimental) | Significance in Antimicrobial Testing |
| Molecular Formula | C₇H₈ClN₃O | Provides the elemental composition. |
| Molecular Weight | 185.61 g/mol | Influences diffusion rates across membranes. |
| LogP (Lipophilicity) | Varies based on prediction software | Affects solubility in aqueous media and ability to cross cell membranes.[5] |
| pKa | Varies based on prediction software | Determines the ionization state at physiological pH, which can impact target interaction. |
| Solubility | To be determined experimentally | Crucial for preparing accurate stock solutions for susceptibility testing. |
Note: Experimental determination of these properties is highly recommended for accurate assay setup.
Experimental Framework for Selectivity Profiling
A robust evaluation of microbial selectivity involves a multi-pronged approach, encompassing the determination of inhibitory and cidal concentrations against a diverse panel of microorganisms, alongside an assessment of cytotoxicity against a relevant eukaryotic cell line.
Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[11][12]
Rationale for Experimental Choices:
-
Broth Microdilution: This method is preferred for its high-throughput nature, allowing for the simultaneous testing of multiple compounds against various microbial strains.[11][13] It also provides a quantitative result (the MIC value), which is more informative than qualitative methods like disk diffusion.[13][14]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[15][16]
-
Standardized Inoculum: A standardized inoculum density (typically 5 x 10^5 CFU/mL) is critical for the reproducibility of MIC results.[12][17] A higher inoculum can lead to falsely elevated MIC values.
Step-by-Step Protocol for MIC Determination:
-
Preparation of Compound Stock Solution: Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]
Caption: Logical relationship in determining the selectivity index.
Comparative Analysis: Benchmarking Against Existing Agents
To contextualize the activity of this compound, it is essential to compare its performance against established antimicrobial agents. The choice of comparators should include both broad-spectrum and narrow-spectrum antibiotics.
Suggested Comparator Agents:
-
Broad-Spectrum: Ciprofloxacin (a fluoroquinolone) [18]* Narrow-Spectrum (Gram-positive): Vancomycin
-
Narrow-Spectrum (Gram-negative): Polymyxin B
-
Parent Compound: Pyrazinamide (especially for mycobacterial strains)
Hypothetical Comparative Data (MIC in µg/mL):
| Microbial Strain | This compound | Ciprofloxacin | Vancomycin | Polymyxin B | Pyrazinamide |
| Staphylococcus aureus (Gram-positive) | 8 | 1 | 2 | >128 | >128 |
| Enterococcus faecalis (Gram-positive) | 16 | 2 | 4 | >128 | >128 |
| Escherichia coli (Gram-negative) | 64 | 0.5 | >128 | 1 | >128 |
| Pseudomonas aeruginosa (Gram-negative) | >128 | 1 | >128 | 2 | >128 |
| Mycobacterium tuberculosis H37Rv | 16 | 2 | >128 | >128 | 25 |
| Candida albicans (Fungus) | >128 | >128 | >128 | >128 | >128 |
Disclaimer: The above data is hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Interpreting the Results: The Selectivity Index
The selectivity index (SI) is a quantitative measure of a compound's selectivity, calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = IC50 / MIC). [5]A higher SI value indicates greater selectivity for the microbial target over host cells. Generally, an SI value greater than 10 is considered promising for a potential therapeutic agent. [5]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the microbial selectivity of this compound. By systematically determining its MIC and MBC against a diverse panel of microbes and assessing its cytotoxicity against a human cell line, a clear picture of its therapeutic potential can be established. The comparative analysis against existing antibiotics provides crucial context for its spectrum of activity.
Future investigations should focus on elucidating the precise mechanism of action of this compound, which may differ from that of its parent compound, pyrazinamide. [19]Further studies could also explore its efficacy in in vivo models of infection and its potential for synergistic interactions with other antimicrobial agents. The quest for novel, selective, and potent antimicrobial agents is paramount in the face of rising antimicrobial resistance, and systematic evaluations such as the one described herein are fundamental to this endeavor.
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A Comparative Benchmark Analysis of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide Against Standard-of-Care Antifungal Agents
A Technical Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antifungal agents to combat the rise of resistant fungal pathogens, pyrazine-based compounds have emerged as a promising class of molecules. This guide provides a comprehensive benchmark comparison of a novel investigational compound, 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, against established, broad-spectrum antifungal agents: fluconazole, amphotericin B, and caspofungin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative in vitro efficacy. The narrative will delve into the mechanistic distinctions of each agent and provide detailed, replicable experimental protocols for antifungal susceptibility testing, adhering to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).
Introduction: The Rationale for Novel Antifungal Benchmarking
The landscape of invasive fungal infections is continually evolving, with an increasing prevalence of strains exhibiting resistance to conventional therapies. This necessitates a robust pipeline of new chemical entities with diverse mechanisms of action. Pyrazinecarboxamide derivatives have demonstrated potential as antimicrobial agents, and this compound has been synthesized for evaluation as a potential candidate.[1][2][3]
This guide is structured to provide a clear, data-driven comparison of this novel compound with three cornerstone antifungal drugs, each representing a different mechanistic class:
-
Fluconazole: A triazole that inhibits ergosterol synthesis, a critical component of the fungal cell membrane.[4][5][6][7][8]
-
Amphotericin B: A polyene that binds to ergosterol, leading to the formation of pores and subsequent cell leakage and death.[9][10][11][12][13]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[14][15][16][17][18]
By benchmarking against these standards, we can elucidate the potential spectrum of activity and potency of this compound, providing critical data for its further development.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of this comparative analysis is the distinct mode of action of each compound. Understanding these differences provides context for the interpretation of susceptibility data.
This compound (Proposed) : While the precise mechanism of this novel compound is under investigation, related pyrazinecarboxamide structures have been suggested to interfere with essential metabolic pathways or macromolecular synthesis in microbes. Further research is required to fully elucidate its molecular target.
Standard Agents:
-
Fluconazole acts by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[4][5][6] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungistatic or fungicidal effects.[5][7]
-
Amphotericin B has a high affinity for ergosterol within the fungal cell membrane.[9][10][11][13] Upon binding, it forms transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[11][12][13]
-
Caspofungin specifically inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a key polysaccharide in the fungal cell wall.[14][15][16][17] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[14] A significant advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan.[14][16]
Experimental Design: Antifungal Susceptibility Testing
To quantitatively assess the in vitro activity of this compound in comparison to the standard agents, a series of standardized antifungal susceptibility tests are employed. The primary methodologies recommended are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and disk diffusion for a qualitative assessment of susceptibility. These protocols are based on established CLSI guidelines.[19][20][21][22][23][24][25][26][27][28]
Broth Microdilution Method for MIC Determination
The broth microdilution assay is the gold-standard for determining the MIC, which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[29][30]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and the standard antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Fungal Inoculum: Culture the selected fungal strains on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[20][22][29]
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum without any drug) and a sterility control well (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or with a spectrophotometer by measuring the optical density.
Determination of Minimum Fungicidal Concentration (MFC)
Following the MIC determination, the MFC can be ascertained to understand if the compound is fungicidal (kills the fungi) or fungistatic (inhibits growth).
Experimental Workflow for MFC Determination
Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
Detailed Protocol:
-
Subculturing: After the MIC is determined, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Streak each aliquot onto a separate drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate these plates at 35°C for 24 to 48 hours, or until growth is visible in the control culture.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth on the subculture agar plate.
Comparative In Vitro Efficacy Data
The following table summarizes hypothetical MIC and MFC data for this compound against a panel of clinically relevant fungal pathogens, in comparison to the standard antifungal agents. This data is for illustrative purposes to demonstrate how the results of the described protocols would be presented.
| Fungal Strain | This compound | Fluconazole | Amphotericin B | Caspofungin |
| MIC / MFC (µg/mL) | MIC / MFC (µg/mL) | MIC / MFC (µg/mL) | MIC / MFC (µg/mL) | |
| Candida albicans ATCC 90028 | 4 / 8 | 1 / 4 | 0.5 / 1 | 0.125 / 0.25 |
| Candida glabrata ATCC 90030 | 8 / 16 | 16 / >64 | 1 / 2 | 0.25 / 0.5 |
| Candida krusei ATCC 6258 | 4 / 8 | >64 / >64 | 1 / 2 | 0.5 / 1 |
| Cryptococcus neoformans ATCC 90112 | 2 / 4 | 4 / 16 | 0.25 / 0.5 | 8 / 16 |
| Aspergillus fumigatus ATCC 204305 | 16 / >64 | >64 / >64 | 1 / 2 | 0.125 / >16 |
Interpretation and Future Directions
The hypothetical data presented suggests that this compound exhibits broad-spectrum antifungal activity, including against the fluconazole-resistant Candida krusei. While its potency may not match that of amphotericin B or caspofungin against certain strains, its distinct chemical structure warrants further investigation.
Key observations from this illustrative benchmark study would include:
-
Spectrum of Activity: The compound shows activity against both yeasts and molds.
-
Fungistatic vs. Fungicidal Action: The MFC values being generally two- to four-fold higher than the MIC values suggest a primarily fungistatic mechanism of action at lower concentrations, with fungicidal effects at higher concentrations.
-
Potential for Development: The activity against resistant strains highlights its potential as a lead compound for the development of a new class of antifungal agents.
Future studies should focus on elucidating the precise mechanism of action of this compound, evaluating its toxicity profile in mammalian cell lines, and conducting in vivo efficacy studies in animal models of fungal infection.
Conclusion
This guide has outlined a comprehensive framework for the comparative benchmarking of the novel antifungal candidate, this compound, against key standard-of-care agents. By employing standardized and validated protocols, researchers can generate robust and reproducible data to assess the potential of new chemical entities. The provided experimental workflows and illustrative data serve as a blueprint for the rigorous evaluation required in the field of antifungal drug discovery. The continued exploration of diverse chemical scaffolds, such as the pyrazinecarboxamides, is essential in the global effort to address the challenge of antimicrobial resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS No. 1166828-19-8). As a chlorinated heterocyclic amide, this compound requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and regulatory adherence in your laboratory.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a halogenated organic compound.[1][2] The presence of chlorine is the primary driver for its classification as a hazardous waste. The thermal decomposition of chlorinated organic materials can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, if not conducted under controlled, high-temperature conditions.[3][4] Therefore, the principal and most environmentally sound disposal method is incineration at a licensed hazardous waste facility.[1][5][6] This process ensures the complete destruction of the compound and converts the chlorine into hydrogen chloride (HCl), which can be neutralized and "scrubbed" from the exhaust gas.[3][7]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar pyrazine derivatives suggest potential hazards including skin, eye, and respiratory irritation, and harm if swallowed. It is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Key Chemical and Safety Data
| Property | Value / Information | Source |
|---|---|---|
| CAS Number | 1166828-19-8 | [2] |
| Molecular Formula | C₇H₈ClN₃O | [8] |
| Chemical Class | Halogenated Organic Compound | [1][5] |
| Primary Disposal Route | High-Temperature Incineration | [1][5][6] |
| Potential Hazards | Based on analogs: Skin/eye irritant, harmful if swallowed. |
| Incompatibilities | Strong oxidizing agents, strong acids. | |
Pre-Disposal: Segregation and Containerization Protocol
Proper waste management begins at the point of generation. The "causality" here is preventing dangerous reactions and ensuring the waste stream is acceptable for the designated treatment facility. Cross-contamination can make disposal significantly more complex and costly.[5][9]
Step-by-Step Segregation and Storage:
-
Designate a Waste Stream: Establish a specific, labeled waste container exclusively for "Halogenated Organic Solids."[1][10] Never mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or oxidizers.[9][11]
-
Select Appropriate Containers: Use only UN-approved, chemically compatible containers, such as high-density polyethylene (HDPE) pails or drums.[5][11] Ensure the container has a secure, vapor-tight lid to prevent the release of dust or fumes.
-
Proper Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste."[10]
-
The full chemical name: "this compound."
-
The associated hazards (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Safe Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[11]
-
Within secondary containment (such as a spill tray) to contain any potential leaks.
-
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[9][10]
Disposal Procedure: The Path to Destruction
Disposal of this compound is not a matter of simple disposal; it is a regulated process that must be handled by a licensed environmental services contractor.
-
Quantify and Document: Maintain a log of the approximate amount of waste added to the container. This is crucial for the waste manifest.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[10]
-
Waste Manifesting: Your EHS department will handle the creation of the hazardous waste manifest. This legal document tracks the waste from your laboratory (the generator) to the final treatment, storage, and disposal facility (TSDF).
-
Assigning Waste Codes: Based on its characteristics, this compound would be classified under the Resource Conservation and Recovery Act (RCRA). While a specific listing is absent, it would likely be managed under codes for halogenated organic compounds. The F-list identifies hazardous wastes from common industrial processes, and codes like F001 or F002 apply to certain spent halogenated solvents. More broadly, wastes from the production of chlorinated hydrocarbons may fall under specific "K-list" codes or be classified by characteristic (e.g., Toxicity).[12][13] Your EHS professional will make the final determination.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of chlorinated pyrazine waste.
Emergency Procedures: Spill Management
Accidents happen. A prepared response is critical to mitigating exposure and environmental contamination. This protocol is for small, manageable laboratory spills (typically <100g). For larger spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup:
-
Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[11]
-
Prevent Dust Formation: This is the most critical step for a powdered spill. GENTLY cover the spill with a damp paper towel or wet the powder with a fine water mist.[14] This prevents the material from becoming airborne. Do not use a dry cloth or create air currents.
-
Absorb/Collect:
-
Package Waste: Seal the bag or container, then double-bag it.[15] Label it clearly as "Spill Debris: this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly. A standard procedure is to wash the area with a detergent and water solution, followed by a clean water rinse.[15] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.
-
Doff PPE and Wash: Remove all PPE, placing disposable items in the hazardous waste bag. Wash your hands thoroughly with soap and water.
By adhering to these scientifically-grounded and validated procedures, you contribute to a safe, compliant, and responsible laboratory environment. Trust in these protocols is built on the understanding that they are designed not just to meet regulations, but to fundamentally protect you, your colleagues, and the shared environment.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
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The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]
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-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
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Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
- Google Patents. (n.d.). US2391745A - Chlorination of pyrazine.
- Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Yale University. (n.d.). Drain Disposal of Chemicals. Environmental Health & Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Chloro-3,5-dimethylpyrazine-2-carboxamide: A Framework for Laboratory Safety
As researchers and scientists in drug development, our primary commitment is to rigorous scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. The handling of novel chemical entities like 6-Chloro-3,5-dimethylpyrazine-2-carboxamide demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. Here, we will detail the essential personal protective equipment (PPE), operational protocols, and disposal plans, explaining the causality behind each recommendation to foster a culture of intrinsic safety.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound (CAS No. 1166828-19-8) is not extensively published, a thorough risk assessment can be conducted by examining structurally related pyrazine derivatives. Pyrazine compounds can be combustible and may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory tract irritation.[1] Therefore, a cautious approach is mandated, assuming similar or greater hazards until this specific compound is fully characterized.
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Pyrazine derivatives are classified as harmful by ingestion.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3] | Direct contact should be avoided.[4] Contaminated clothing must be removed and washed before reuse.[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Protective eyewear is essential to prevent contact.[3][5] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][3] | Handling should occur in well-ventilated areas or with respiratory protection.[3] |
| Flammability | Combustible solid/liquid.[1][5] | Must be kept away from heat, sparks, and open flames.[4][5][6] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic decision based on the specific handling procedure. The "last line of defense" philosophy underscores that PPE is used in conjunction with engineering controls like fume hoods.
Eye and Face Protection
-
Mandatory: Wear ANSI Z87.1-compliant or European Standard EN166-compliant chemical safety goggles at all times in the laboratory where this compound is handled.[4][6]
-
Procedural Enhancement: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), supplement safety goggles with a full-face shield.[7] This provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile rubber is a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use.[8] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or Viton, and consult the manufacturer's compatibility data.[9] Employ the proper glove removal technique to avoid contaminating your skin.[8]
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A chemical-resistant lab coat or apron worn over a long-sleeved shirt and long pants is recommended.[9][10]
-
Footwear: Closed-toe shoes are mandatory.[7] For situations with a high risk of spills, chemical-resistant shoe covers should be worn.
Respiratory Protection
The need for respiratory protection is dictated by the scale of the operation and the effectiveness of ventilation controls.
-
Standard Benchtop Use: When handling small quantities (milligram to gram scale) inside a certified chemical fume hood, respiratory protection is typically not required.[5][6]
-
Weighing and Transfer of Solids: If weighing the solid compound on an open bench, a NIOSH-approved N95 particulate respirator is recommended to prevent inhalation of fine dust.
-
Large-Scale Operations or Poor Ventilation: In scenarios involving larger quantities or where adequate ventilation cannot be guaranteed, a half-mask or full-face air-purifying respirator (APR) with combination organic vapor/particulate cartridges is necessary.[11]
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the potential for exposure and cross-contamination.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for handling this compound.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including excess solid, reaction mixtures, and contaminated solvents, must be disposed of as hazardous waste.[4] Collect waste in clearly labeled, sealed containers.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste bag and disposed of according to your institution's environmental health and safety (EHS) guidelines.
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Call a poison control center or physician immediately.[4][5]
By integrating these expert-driven protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues, allowing you to focus on the core mission of scientific discovery.
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- MATERIAL SAFETY DATA SHEET - M&U International. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
